molecular formula C8H6N4OS B1682239 TGN-020 CAS No. 51987-99-6

TGN-020

货号: B1682239
CAS 编号: 51987-99-6
分子量: 206.23 g/mol
InChI 键: AGEGZHOPKZFKBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TGN 020 is an aquaporin-4 (AQP4) inhibitor (IC50 = 3.1 μM in X. laevis oocytes transfected with AQP4). It reduces brain edema and cortical infarction size in a mouse model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO) when administered at a dose of 200 mg/kg. TGN 020 (200 mg/kg every 6 hours) reduces bronchoalveolar lavage fluid (BALF) IL-1α, IL-1β, IL-6, TNF-α, IL-23, and IL-17A levels and neutrophil infiltration, as well as increases survival, in a mouse model of LPS-induced acute lung injury.>TGN-020 is an aquaporin 4 (AQP4) channel blocker. It acts by increasing regional cerebral blood flow and reducing ischemia-induced brain edema.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEGZHOPKZFKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400268
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-99-6
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

TGN-020: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGN-020, a small molecule inhibitor of Aquaporin-4 (AQP4), has emerged as a compound of significant interest in preclinical research, particularly in the context of neurological and ophthalmological disorders. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic potential. The primary focus of this compound's activity is the modulation of water homeostasis in the central nervous system (CNS) and retina through its interaction with AQP4, the most abundant water channel in the brain. This guide aims to provide a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for conditions such as ischemic stroke, cerebral edema, multiple sclerosis, and diabetic retinopathy.

Core Mechanism of Action: Aquaporin-4 Inhibition

This compound is characterized as an Aquaporin-4 (AQP4) channel blocker. AQP4 is predominantly expressed in astrocytes in the central nervous system and is crucial for regulating water flow and maintaining fluid homeostasis.[1] By inhibiting AQP4, this compound is proposed to exert its therapeutic effects through several interconnected mechanisms:

  • Reduction of Cerebral Edema: In conditions like ischemic stroke, this compound has been shown to significantly reduce the formation of cerebral edema.[1][2][3] This is a critical therapeutic target as edema can lead to increased intracranial pressure and secondary brain injury.

  • Modulation of the Glymphatic System: The glymphatic system is a recently discovered macroscopic waste clearance system in the CNS that relies on AQP4 channels for the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF). This compound has been shown to inhibit glymphatic function, which may have dual implications. While it can limit the entry of fluids that contribute to edema, it may also reduce the clearance of metabolic waste products like amyloid-β.[1]

  • Anti-inflammatory and Neuroprotective Effects: this compound has demonstrated the ability to alleviate inflammation and apoptosis following cerebral ischemia-reperfusion injury.[4] This is achieved, in part, by inhibiting the activation of astrocytes and microglia and modulating signaling pathways such as the ERK1/2 pathway and the NLRP3 inflammasome.[4][5]

  • Regulation of Astrocyte Function: AQP4 plays a role in astrocyte migration and the formation of the glial scar (astrogliosis) after brain injury. This compound has been found to attenuate peri-infarct astrogliosis and the depolarization of AQP4.[2]

However, it is important to note that some studies have questioned the direct inhibitory effect of this compound on AQP4 in certain experimental systems, suggesting that its in vivo effects may be attributable to alternative mechanisms.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/SystemReference
IC503.1 µMAQP4 Inhibition

Table 2: In Vivo Efficacy of this compound in Ischemic Stroke Models

Animal ModelThis compound DoseOutcome MeasureResult (Treated vs. Control)Reference
Mouse (Focal Cerebral Ischemia)Not SpecifiedBrain Swelling Volume (%BSV)12.1 ± 6.3% vs. 20.8 ± 5.9% (p < 0.05)[3]
Mouse (Focal Cerebral Ischemia)Not SpecifiedHemispheric Lesion Volume (%HLV)20.0 ± 7.6% vs. 30.0 ± 9.1% (p < 0.05)[3]
Rat (MCAO)200 mg/kgInfarct Volume (%HLV) at 1 day39.05 ± 6.43 vs. 57.94 ± 6.68[2]
Rat (MCAO)200 mg/kgBrain Swelling Volume (%BSV) at 1 day111.98 ± 7.18 vs. 129.32 ± 4.69[2]
Rat (MCAO)200 mg/kgInfarct Volume (%HLV) at 14 days24.30 ± 1.88 vs. 45.25 ± 3.11[7]

Table 3: In Vivo Efficacy of this compound in a Multiple Sclerosis Model

Animal ModelThis compound DoseOutcome MeasureResultReference
Mouse (Cuprizone Model)200 mg/kg dailyMicroglia PolarizationShift from M1 to M2 phenotype[5]
Mouse (Cuprizone Model)200 mg/kg dailyNLRP3 InflammasomeSignificant decrease in NLRP3, caspase-1, and IL-1β[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is widely used to induce focal cerebral ischemia and assess the neuroprotective effects of therapeutic agents.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • This compound Administration: The this compound treated group receives an intraperitoneal injection of this compound (e.g., 200 mg/kg) shortly after the occlusion.[2] The control group receives a vehicle (e.g., 0.9% normal saline).[2]

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.[2]

  • Outcome Assessment: At various time points post-stroke (e.g., 1 and 14 days), animals are euthanized, and brains are harvested for analysis.[2] Infarct and edema volumes are typically quantified using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).[2][3] Neurological deficits are assessed using behavioral tests.[2]

Cuprizone Model of Demyelination in Mice

This model is used to study demyelination and remyelination, hallmarks of multiple sclerosis.

  • Induction of Demyelination: Male C57BL/6 mice are fed a diet containing 0.2% cuprizone for a specified period (e.g., 35 days) to induce demyelination.[5]

  • This compound Treatment: A treatment group receives daily intraperitoneal injections of this compound (e.g., 200 mg/kg) concurrently with the cuprizone diet.[5] A control group receives the cuprizone diet only.

  • Behavioral Assessment: Motor function and coordination are assessed using tests such as the Rotarod test.[5]

  • Histological and Molecular Analysis: After the treatment period, brain tissue is collected for analysis. Immunohistochemistry is used to assess astrocyte activation (GFAP staining), microglia polarization (iNOS, CD86 for M1; Arginase-1, CD206 for M2), and myelination status.[5] Western blotting is employed to quantify the expression of proteins involved in the NLRP3 inflammasome pathway (NLRP3, caspase-1, IL-1β).[5]

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms and experimental designs can facilitate a deeper understanding of this compound's therapeutic potential.

TGN020_Mechanism_of_Action cluster_TGN020 This compound cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects cluster_Signaling_Pathways Signaling Pathways TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibits Inflammation Decreased Neuroinflammation (↓Astrocyte/Microglia Activation) TGN020->Inflammation ERK Inhibition of ERK1/2 Pathway TGN020->ERK NLRP3 Inhibition of NLRP3 Inflammasome TGN020->NLRP3 Edema Reduced Cerebral Edema AQP4->Edema Leads to Glymphatic Modulated Glymphatic Function AQP4->Glymphatic Regulates Apoptosis Reduced Apoptosis Inflammation->Apoptosis Contributes to

Caption: Proposed mechanism of action for this compound.

MCAO_Experimental_Workflow Start Start MCAO Induce Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Grouping Randomly Assign to Groups MCAO->Grouping TGN020_Treatment Administer this compound Grouping->TGN020_Treatment Treated Group Control_Treatment Administer Vehicle (Control) Grouping->Control_Treatment Control Group Reperfusion Reperfusion TGN020_Treatment->Reperfusion Control_Treatment->Reperfusion Assessment Assess Outcomes (MRI, Behavioral Tests) Reperfusion->Assessment End End Assessment->End

References

TGN-020: A Novel Aquaporin-4 Inhibitor for Attenuating Cerebral Ischemia Injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events including cytotoxic edema, neuronal death, and inflammation, often leading to severe neurological deficits. Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, plays a pivotal role in the formation of brain edema following ischemic stroke. TGN-020, a potent and selective AQP4 inhibitor, has emerged as a promising therapeutic agent in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the role of this compound in cerebral ischemia models, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing associated signaling pathways and workflows.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by inhibiting the function of AQP4 water channels, which are densely expressed on astrocyte end-feet at the blood-brain barrier and glia limitans.[1] In the acute phase of ischemic stroke, the disruption of ion homeostasis leads to a rapid influx of water into astrocytes, causing cytotoxic edema and subsequent cell death. By blocking AQP4, this compound mitigates this water influx, thereby reducing brain swelling and infarct volume.[2][3] Beyond its direct impact on edema, this compound has been shown to modulate secondary injury mechanisms, including neuroinflammation and apoptosis, through its influence on the glymphatic system and intracellular signaling pathways such as the ERK1/2 pathway.[4][5]

Quantitative Data Summary

Multiple preclinical studies have demonstrated the efficacy of this compound in improving outcomes in rodent models of cerebral ischemia. The following tables summarize the key quantitative data from these investigations.

Table 1: Effect of this compound on Brain Edema and Infarct Volume

Animal ModelTreatment ProtocolTimepointParameterControl GroupThis compound Treated GroupPercentage ReductionReference
Mouse (MCAO)200 mg/kg IP, 15 min before ischemia24 hoursBrain Swelling Volume (%)20.8 ± 5.912.1 ± 6.341.8%[2]
Mouse (MCAO)200 mg/kg IP, 15 min before ischemia24 hoursHemispheric Lesion Volume (%)30.0 ± 9.120.0 ± 7.633.3%[2]
Rat (MCAO)Single dose post-MCAO1 dayBrain Swelling Volume (%BSV)129.32 ± 4.69111.98 ± 7.1813.4%[6][7]
Rat (MCAO)Single dose post-MCAO1 dayHemispheric Lesion Volume (%HLV)57.94 ± 6.6839.05 ± 6.4332.6%[6][7]
Rat (MCAO)Single dose post-MCAO14 daysHemispheric Lesion Volume (%HLV)45.25 ± 3.1124.30 ± 1.8846.3%[6][7]

Table 2: Effect of this compound on Neurological Outcomes and Cellular Markers

Animal ModelTreatment ProtocolTimepointParameterOutcome in this compound GroupReference
Rat (MCAO)Single dose post-MCAO14 daysNeurological DeficitsSignificantly fewer sensorimotor deficits[6][8]
Rat (MCAO)Single dose post-MCAO14 daysSpatial Working Memory (Y-maze)Superior cognitive performance[6]
Rat (MCAO)Single dose post-MCAO3 and 7 daysApoptosisSignificantly reduced[9]
Rat (MCAO)Single dose post-MCAO3 and 7 daysGlial Scar (GFAP+ area)Significantly decreased[9]
Rat (MCAO)Single dose post-MCAO14 daysPeri-infarct AstrogliosisSignificantly reduced[6][8]
Rat (MCAO)Single dose post-MCAO7 daysMotor Scores (Rotarod)Significantly higher at 6 rpm[9]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on this compound in cerebral ischemia models.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents.

  • Animals: Male Sprague-Dawley rats or C57/BL6 mice are commonly used.[4][9]

  • Anesthesia: Animals are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 60-90 minutes for reperfusion models) or permanently for non-reperfusion models.

    • For reperfusion, the filament is withdrawn to allow blood flow to resume.

  • Sham Operation: Control animals undergo the same surgical procedure without the insertion of the filament.[10]

This compound Administration
  • Preparation: this compound is typically dissolved in normal saline.[10]

  • Dosage and Route: A common dosage is 200 mg/kg administered via intraperitoneal (IP) injection.[10]

  • Timing: this compound has been administered both as a pretreatment (e.g., 15 minutes before MCAO) and as a post-treatment (e.g., within 1 hour of MCAO).[9][10]

Assessment of Infarct Volume and Brain Edema
  • TTC Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing the infarct area. Brains are sectioned and incubated in a TTC solution. Healthy tissue stains red, while the infarcted tissue remains white.[4]

  • Magnetic Resonance Imaging (MRI): T2-weighted imaging (T2-WI) is used to assess both infarct volume and brain swelling.[6][8] The percentage of hemispheric lesion volume (%HLV) and brain swelling volume (%BSV) are calculated from the images.[2]

Neurological Function Assessment
  • Neurological Deficit Scores: A standardized scoring system is often used to evaluate sensorimotor deficits.

  • Rotarod Test: This test assesses motor coordination and balance.[9]

  • Y-maze Spontaneous Alternation: This test evaluates spatial working memory.[6]

Immunohistochemistry and Western Blotting
  • Immunohistochemistry: Brain sections are stained with specific antibodies to visualize cellular markers such as Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes and AQP4.[6][8]

  • Western Blotting: This technique is used to quantify the expression levels of specific proteins, such as those involved in the ERK1/2 signaling pathway (p-ERK1/2, p-MEK1/2).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's action in cerebral ischemia.

TGN020_Mechanism cluster_Ischemia Cerebral Ischemia cluster_Astrocyte Astrocyte cluster_TGN020 Therapeutic Intervention cluster_Outcome Neuroprotective Outcomes Ischemia Ischemic Insult AQP4 Aquaporin-4 (AQP4) Ischemia->AQP4 Upregulation & Dysregulation Water_Influx Water Influx AQP4->Water_Influx Edema Cytotoxic Edema Water_Influx->Edema Astrocyte_Swelling Astrocyte Swelling & Death Edema->Astrocyte_Swelling Reduced_Edema Reduced Brain Edema TGN020 This compound TGN020->AQP4 Inhibition Reduced_Infarct Reduced Infarct Volume Reduced_Edema->Reduced_Infarct Improved_Outcome Improved Neurological Outcome Reduced_Infarct->Improved_Outcome

Caption: Mechanism of this compound in reducing cytotoxic edema.

ERK12_Pathway Ischemia Ischemia/Reperfusion Injury MEK12 MEK1/2 Activation Ischemia->MEK12 ERK12 ERK1/2 Activation (p-ERK1/2) MEK12->ERK12 Inflammation Neuroinflammation (Microglia & Astrocyte Activation) ERK12->Inflammation Apoptosis Apoptosis ERK12->Apoptosis TGN020 This compound TGN020->ERK12 Inhibition

Caption: this compound's inhibitory effect on the ERK1/2 signaling pathway.

Experimental_Workflow Animal_Model Rodent Model (Rat or Mouse) MCAO MCAO Surgery Animal_Model->MCAO Grouping Randomized Grouping (Control vs. This compound) MCAO->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Assessment Outcome Assessment Treatment->Assessment MRI MRI (Infarct & Edema) Assessment->MRI Behavior Behavioral Tests (Neurological Score, Rotarod) Assessment->Behavior Histo Histology & IHC (TTC, GFAP, AQP4) Assessment->Histo WB Western Blot (e.g., ERK1/2 pathway) Assessment->WB

Caption: General experimental workflow for studying this compound in cerebral ischemia.

Conclusion and Future Directions

This compound has consistently demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its ability to reduce brain edema, decrease infarct volume, and improve neurological outcomes highlights the therapeutic potential of AQP4 inhibition in the acute phase of stroke.[2][6][8] Furthermore, its modulatory effects on neuroinflammation and apoptosis suggest a broader mechanism of action that extends beyond simply blocking water influx.[4][5]

Future research should focus on optimizing the therapeutic window and dosage of this compound, as well as exploring its efficacy in combination with other stroke therapies such as thrombolysis. Further elucidation of its impact on the glymphatic system and long-term cognitive recovery is also warranted.[1][3] Ultimately, clinical trials will be necessary to translate the promising preclinical findings of this compound into a viable treatment for patients suffering from ischemic stroke.

References

Investigating the discovery and development of TGN-020

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper: A Technical Guide to the Discovery and Development of TGN1412 (Tabalumab)

Disclaimer: Initial searches for "TGN-020" did not yield information on a known drug candidate. This guide focuses on TGN1412, a compound with a similar designation and a well-documented development history, which is presumed to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

TGN1412, also known as Theralizumab, is a humanized monoclonal antibody that acts as a superagonist for the CD28 receptor on T-lymphocytes. Developed by TeGenero Immunoceuticals, it was intended for the treatment of B-cell chronic lymphocytic leukemia (B-CLL) and rheumatoid arthritis. The premise was that TGN1412 could stimulate the immune system by activating T-cells. However, its development was halted after a catastrophic first-in-human clinical trial in 2006, which resulted in severe inflammatory reactions and multiple organ failure in all six healthy volunteers who received the drug. This event has since become a critical case study in translational medicine and drug development safety.

2. Preclinical Development and Key Experiments

Prior to human trials, TGN1412 underwent a series of in vitro and in vivo preclinical studies to assess its mechanism of action, efficacy, and safety.

2.1. In Vitro Studies

Experimental Protocol: T-Cell Proliferation Assay

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human and cynomolgus monkey donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Cells were treated with varying concentrations of TGN1412 or a control antibody.

  • Proliferation Measurement: T-cell proliferation was assessed by measuring the incorporation of 3H-thymidine or using a colorimetric assay (e.g., WST-1) after a set incubation period (typically 72 hours).

  • Data Analysis: Proliferation was quantified and plotted against antibody concentration to determine the EC50 (half-maximal effective concentration).

Experimental Protocol: Cytokine Release Assay

  • Cell Culture and Treatment: PBMCs were cultured and treated with TGN1412 as described in the T-cell proliferation assay.

  • Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatant was collected.

  • Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8) in the supernatant were measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: Cytokine concentrations were compared between treated and untreated cells.

2.2. In Vivo Studies

Experimental Protocol: Cynomolgus Monkey Study

  • Animal Model: Cynomolgus monkeys were chosen as the non-human primate model due to the cross-reactivity of TGN1412 with their CD28 receptor.

  • Dosing: Animals received intravenous infusions of TGN1412 at various dose levels, including doses significantly higher than those planned for the human trial. A control group received a placebo.

  • Monitoring: Animals were monitored for clinical signs of toxicity. Blood samples were collected at multiple time points for pharmacokinetic analysis and to measure lymphocyte counts and cytokine levels.

  • Histopathology: At the end of the study, tissues were collected for histopathological examination.

3. Quantitative Data Summary

ParameterIn Vitro (Human PBMCs)In Vivo (Cynomolgus Monkey)First-in-Human Trial
TGN1412 Dose 0.1 - 100 µg/mLUp to 50 mg/kg0.1 mg/kg
T-Cell Proliferation Significant proliferation observedTransient increase in lymphocytesNot directly measured, but massive activation inferred
TNF-α Release Moderate increaseMinimal and transient increaseSystemic and massive release
IFN-γ Release Moderate increaseMinimal and transient increaseSystemic and massive release
Adverse Events N/ANo significant adverse events reportedSevere cytokine release syndrome, multiple organ failure

4. Signaling Pathway and Experimental Workflow Diagrams

TGN1412_Signaling_Pathway TGN1412 Signaling Pathway cluster_TCell T-Cell TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K Signal 1 CD28 CD28 CD28->PI3K Signal 2 Akt Akt PI3K->Akt NFkB NF-kB Akt->NFkB Cytokines Cytokine Production (TNF-α, IFN-γ, IL-2) NFkB->Cytokines Proliferation T-Cell Proliferation NFkB->Proliferation TGN1412 TGN1412 (Superagonist) TGN1412->CD28 Superagonistic Activation APC Antigen Presenting Cell (APC) B7 B7 Ligand B7->CD28 Standard Co-stimulation

Caption: TGN1412 acts as a superagonist, potently activating CD28 signaling.

Preclinical_Workflow TGN1412 Preclinical to Clinical Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase invitro In Vitro Studies (Human & Monkey PBMCs) invivo In Vivo Studies (Cynomolgus Monkey) invitro->invivo Positive Results safety_assessment Safety Assessment invivo->safety_assessment No Major Safety Signals human_trial First-in-Human Trial (Healthy Volunteers) safety_assessment->human_trial Proceed to Clinic adverse_event Severe Adverse Events (Cytokine Storm) human_trial->adverse_event Unexpected Outcome development_halt Development Halted adverse_event->development_halt

Caption: The workflow from preclinical studies to the ill-fated human trial.

5. Analysis of the Discrepancy between Preclinical and Clinical Outcomes

The catastrophic outcome of the TGN1412 trial, despite seemingly successful preclinical studies, highlights critical issues in translational medicine:

  • Species Specificity: While cynomolgus monkeys were the closest available model, subtle differences in their immune response to CD28 superagonism compared to humans likely existed. The memory T-cell population, which is more responsive to TGN1412, is different in lab-housed monkeys compared to humans.

  • In Vitro Assay Limitations: Standard in vitro assays using isolated PBMCs may not fully recapitulate the complex interactions within the human immune system in vivo. The absence of endothelial cells and other tissue components in these assays could have led to an underestimation of the inflammatory potential.

  • Dose Calculation: The starting dose for the human trial was determined using a "No Observed Adverse Effect Level" (NOAEL) from the monkey studies, with a safety factor applied. However, this approach failed to predict the "cytokine storm" observed in humans. The concept of a "Minimal Anticipated Biological Effect Level" (MABEL) has since been proposed for high-risk compounds.

The case of TGN1412 serves as a stark reminder of the challenges in developing novel immunomodulatory drugs. It has led to significant revisions in regulatory guidance for first-in-human clinical trials, particularly for high-risk biologics. Key changes include more sophisticated preclinical modeling, the use of the MABEL approach for dose selection, and more cautious trial designs (e.g., sequential dosing of single volunteers). The lessons learned from TGN1412 continue to influence the strategies for ensuring patient safety in the development of new therapies.

TGN-020 as a Selective Aquaporin 4 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), plays a critical role in brain water homeostasis, astrocyte migration, and the glymphatic clearance system. Its dysregulation is implicated in a range of neuropathological conditions, most notably cerebral edema following ischemic stroke and in the pathogenesis of neuromyelitis optica spectrum disorder (NMOSD). TGN-020 (2-nicotinamido-1,3,4-thiadiazole) has emerged as a key small molecule inhibitor of AQP4, demonstrating significant therapeutic potential in preclinical models. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and the experimental protocols used for its evaluation. It is intended to serve as a comprehensive resource for researchers engaged in CNS drug discovery and the study of neuroinflammatory and neurovascular diseases.

Introduction to Aquaporin-4 (AQP4)

AQP4 is a membrane protein primarily expressed in the end-feet of astrocytes at the blood-brain and blood-retinal barriers, as well as in ependymal cells lining the ventricles.[1][2] It facilitates the rapid, bidirectional movement of water across the plasma membrane in response to osmotic gradients. This function is vital for maintaining CNS water balance, but it also contributes to the formation of cytotoxic edema in the acute phase of ischemic stroke when energy failure leads to ionic imbalances and subsequent water influx into cells.[3][4] Conversely, during the resolution phase, AQP4 is crucial for clearing vasogenic edema.[3] AQP4 is also a key component of the glymphatic system, a macroscopic waste clearance pathway that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), removing metabolic byproducts like amyloid-beta from the brain.[5]

This compound: Profile of an AQP4 Inhibitor

This compound was identified as a potent AQP4 inhibitor and has been extensively studied as both a therapeutic agent and a research tool.[6][7]

Mechanism of Action

This compound directly inhibits the water permeability of AQP4 channels. The in vitro half-maximal inhibitory concentration (IC50) has been established at 3 µM.[6][7][8] Some studies suggest its mechanism of action may also involve the intracellular ubiquitin-proteasome system, potentially by altering the trafficking or degradation of AQP4 channels, rather than solely by direct pore blocking.[5][9] It is important to note that while widely used as an AQP4 inhibitor, some recent studies have raised questions about its direct blocking effect in mammalian cell systems compared to Xenopus oocytes, suggesting the potential for off-target effects or different mechanisms of action in vivo.[10]

Selectivity

While generally considered selective for AQP4, this compound has shown some affinity for Aquaporin-1 (AQP1), a related water channel with approximately 60% homology to AQP4.[2][6] This partial cross-reactivity should be considered when interpreting experimental results.[11]

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various preclinical models, particularly in the context of ischemic stroke.

In Vitro Inhibition

The primary in vitro characterization of this compound established its inhibitory concentration.

Assay System Parameter Value Reference
In Vitro BioassayIC503 µM[6][7][8]
In Vivo Efficacy in Ischemic Stroke Models

Studies using rodent models of middle cerebral artery occlusion (MCAO) have consistently shown that this compound reduces key pathological outcomes of ischemic stroke.

Table 1: Effect of this compound in a Mouse MCAO Model [11][12]

Parameter Control Group This compound Treated Group P-value
Brain Swelling Volume (%BSV)20.8 ± 5.9%12.1 ± 6.3%< 0.05
Hemispheric Lesion Volume (%HLV)30.0 ± 9.1%20.0 ± 7.6%< 0.05

Table 2: Effect of this compound in a Rat MCAO Model [9]

Time Point Parameter Control Group This compound Treated Group
1 Day Post-Stroke Brain Swelling Volume (%BSV)129.32 ± 4.69111.98 ± 7.18
Hemispheric Lesion Volume (%HLV)57.94 ± 6.6839.05 ± 6.43
14 Days Post-Stroke Hemispheric Lesion Volume (%HLV)45.25 ± 3.1124.30 ± 1.88

These results indicate that acute inhibition of AQP4 with this compound significantly diminishes brain edema and reduces infarct volume at both early and subacute stages post-stroke.[3][9]

Effects on the Glymphatic System

By inhibiting AQP4, this compound has been shown to significantly reduce the influx of CSF into the brain parenchyma, a key step in the glymphatic pathway.[5] This demonstrates its utility in modulating this clearance system, which has implications for neurodegenerative diseases characterized by protein aggregation.

Efficacy in Diabetic Retinopathy

In models of diabetic retinopathy, intravitreal injection of this compound was found to suppress retinal edema. The treatment reduced the expression of Vascular Endothelial Growth Factor (VEGF) and decreased intracellular Reactive Oxygen Species (ROS) production in Müller cells under high-glucose conditions.[1][13]

Visualizing Pathways and Protocols

TGN020_Mechanism_of_Action cluster_space Extracellular Space Water_in Water Influx (Cytotoxic Edema) AQP4 AQP4 Water_in->AQP4 Osmotic Gradient Water_out Water Efflux AQP4->Water_out TGN020 TGN020

Caption: Proposed mechanisms of this compound action on the AQP4 water channel.

Ischemic_Stroke_Workflow cluster_animal_model In Vivo Model cluster_treatment Intervention cluster_analysis Analysis MCAO Induce Focal Cerebral Ischemia (e.g., MCAO in Rodent) TGN020_Admin Administer this compound (e.g., intraperitoneal injection) MCAO->TGN020_Admin Control_Admin Administer Vehicle Control MCAO->Control_Admin MRI MRI Analysis (T2-WI) - Measure Brain Swelling (%BSV) - Measure Infarct Volume (%HLV) TGN020_Admin->MRI Control_Admin->MRI Neuro Neurological Function Tests MRI->Neuro Histo Histopathology - AQP4/GFAP Immunostaining - Assess Astrogliosis Neuro->Histo

Caption: Experimental workflow for evaluating this compound in a stroke model.

Edema_Pathway Stroke Ischemic Stroke (Energy Failure) Ion Ionic Imbalance (Na+ Influx) Stroke->Ion Gradient Osmotic Gradient Created Ion->Gradient Water Water Influx via AQP4 Gradient->Water Edema Cytotoxic Edema (Astrocyte Swelling) Water->Edema TGN020 This compound TGN020->Water Inhibits

Caption: Role of AQP4 in cytotoxic edema and this compound's point of intervention.

Key Experimental Protocols

Animal Model of Focal Cerebral Ischemia

The middle cerebral artery occlusion (MCAO) model is standard for inducing focal cerebral ischemia.

  • Animal: Male C57BL/6 mice or Sprague-Dawley rats.

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane).

  • Procedure: A midline neck incision is made to expose the common carotid artery. A nylon monofilament (e.g., 6-0) with a silicon-coated tip is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Occlusion Time: The filament is typically left in place for 60-90 minutes before being withdrawn to allow for reperfusion.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.[9][12]

Quantification of Brain Edema and Infarct Volume

Magnetic Resonance Imaging (MRI) is used for non-invasive, longitudinal assessment.

  • Imaging: At specified time points (e.g., 24 hours, 14 days), animals are anesthetized and imaged using a high-field MRI scanner (e.g., 7.0-T).

  • Sequence: T2-weighted imaging (T2-WI) sequences are acquired.

  • Analysis: The hyperintense ischemic lesion and the total hemispheric volumes are manually or semi-automatically delineated on sequential T2-WI slices.

  • Calculations:

    • Infarct Volume (%HLV): (Lesion Volume / Ipsilateral Hemisphere Volume) x 100.

    • Brain Swelling (%BSV): ((Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume) / Contralateral Hemisphere Volume) x 100.[9][12]

In Vitro AQP4 Inhibition Assay (Xenopus Oocyte Swelling)

This assay directly measures the water permeability of AQP4-expressing cells.

  • Preparation: Xenopus laevis oocytes are injected with cRNA encoding human AQP4 and incubated to allow protein expression on the plasma membrane. Uninjected oocytes serve as a control.

  • Incubation: Oocytes are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 60 minutes).

  • Osmotic Challenge: The oocyte is placed in a chamber and rapidly perfused with a hyposmotic solution (e.g., a 50% reduction in osmolarity).

  • Measurement: The change in oocyte volume over time is recorded using video microscopy. The initial rate of swelling is proportional to the osmotic water permeability.

  • Analysis: The water permeability is calculated, and an IC50 value for this compound is determined by plotting the percentage of inhibition against the compound concentration.[10][14]

Glymphatic Influx Assay

This protocol assesses the function of the glymphatic system in vivo.

  • Animal Preparation: Anesthetize a mouse and fix its head in a stereotaxic frame.

  • Tracer Injection: A small craniotomy is performed to expose the cisterna magna. A fluorescent tracer (e.g., Evans Blue or fluorescently-tagged dextran) is slowly injected into the CSF.

  • Incubation: The animal is allowed to recover and the tracer is allowed to circulate for a period (e.g., 8 hours) following pretreatment with this compound (e.g., 100 mg/kg, i.p.) or vehicle.

  • Analysis: The brain is harvested, and the distribution and intensity of the fluorescent tracer are quantified either by whole-brain imaging or by analyzing tissue sections using fluorescence microscopy. A reduction in tracer penetration into the brain parenchyma indicates inhibition of glymphatic influx.[5]

Applications in Research and Development

  • Therapeutic Agent: this compound serves as a lead compound for developing drugs to treat acute cerebral edema in stroke, traumatic brain injury, and potentially to modulate disease in NMOSD.

  • Research Tool: As an inhibitor, it is invaluable for elucidating the diverse physiological and pathophysiological roles of AQP4 in the CNS.

  • PET Imaging: A radiolabeled version, [11C]this compound, has been successfully developed as a PET ligand for the non-invasive, quantitative imaging of AQP4 distribution in both animal models and humans, which can be used to study diseases involving AQP4 dysregulation.[2][6][15]

Conclusion

This compound is a pivotal tool in the study of aquaporin biology and a promising therapeutic candidate. Its ability to potently inhibit AQP4 has been clearly demonstrated in preclinical models of CNS injury, where it effectively reduces cerebral edema and tissue damage. While questions regarding its precise molecular mechanism and selectivity profile warrant further investigation, the existing body of evidence strongly supports its continued development and its use as a standard pharmacological inhibitor for probing AQP4 function in the central nervous system. This guide provides the foundational data and methodologies to aid researchers in leveraging this compound for their scientific and drug development endeavors.

References

TGN-020: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGN-020, chemically known as N-1,3,4-Thiadiazol-2-yl-3-pyridinecarboxamide, is a small molecule that has been widely investigated for its potential therapeutic effects in neurological and retinal disorders. Initially identified as a selective inhibitor of the aquaporin-4 (AQP4) water channel, its mechanism of action is now understood to be more complex, involving the modulation of multiple signaling pathways related to inflammation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C8H6N4OS.[1] Its structure features a pyridine ring linked to a thiadiazole ring via an amide bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-1,3,4-Thiadiazol-2-yl-3-pyridinecarboxamide[1][2]
Molecular Formula C8H6N4OS[1][2]
Molecular Weight 206.22 g/mol [1][2]
CAS Number 51987-99-6[1]
Purity >98% (HPLC)[1][2]
Formulation Powder[1]
Solubility Soluble in DMSO (up to 10 mg/ml with warming)[1]
Storage Room temperature[1]
Stability ≥ 2 years[1]

Biological Activity and Mechanism of Action

This compound was initially characterized as a selective Aquaporin-4 (AQP4) channel blocker with an IC50 of 3.1 μM.[1][2][3] AQP4 is the predominant water channel in the central nervous system and is implicated in cerebral edema. This compound has been shown to reduce ischemia-induced brain edema and improve outcomes in animal models of stroke.[2][4]

However, recent studies have presented conflicting evidence, suggesting that this compound may not directly inhibit AQP4 water permeability in all assay systems.[5] These studies propose that the observed beneficial effects of this compound in vivo may be attributable to alternative mechanisms of action.[5]

The current understanding is that this compound exerts its effects through the modulation of various signaling pathways:

  • ERK1/2 Signaling Pathway: In the context of cerebral ischemia-reperfusion injury, this compound has been shown to mitigate inflammation and apoptosis by inhibiting the ERK1/2 signaling pathway.[6][7]

  • PPAR-γ/mTOR Signaling Pathway: In spinal cord injury models, this compound ameliorates motor dysfunction by enhancing astrocyte autophagy and reducing inflammation through the activation of the AQP4/PPAR-γ/mTOR pathway.[8]

  • VEGF Signaling: In a model of diabetic retinopathy, this compound was found to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of retinal edema.[9][10]

Signaling Pathway Diagrams

TGN020_ERK1_2_Pathway TGN020 This compound GlymphaticDysfunction Glymphatic Dysfunction TGN020->GlymphaticDysfunction Inihibits ERK1_2 ERK1/2 Pathway Activation TGN020->ERK1_2 Inihibits IschemiaReperfusion Ischemia-Reperfusion Injury IschemiaReperfusion->GlymphaticDysfunction IschemiaReperfusion->ERK1_2 Inflammation Inflammation GlymphaticDysfunction->Inflammation ERK1_2->Inflammation Apoptosis Apoptosis ERK1_2->Apoptosis

Caption: this compound's role in the ERK1/2 signaling pathway.

TGN020_PPARG_mTOR_Pathway TGN020 This compound AQP4_suppression AQP4 Suppression TGN020->AQP4_suppression PPARG PPAR-γ Activation AQP4_suppression->PPARG mTOR mTOR Pathway PPARG->mTOR AstrocyteAutophagy Enhanced Astrocyte Autophagy mTOR->AstrocyteAutophagy Neuroinflammation Reduced Neuroinflammation mTOR->Neuroinflammation MotorFunction Improved Motor Function Recovery AstrocyteAutophagy->MotorFunction Neuroinflammation->MotorFunction

Caption: this compound's involvement in the PPAR-γ/mTOR pathway.

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

In Vivo Models

a) Murine Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

  • Animals: C57/BL6 mice.[7]

  • Procedure: Transient focal cerebral ischemia is induced using a modified version of the procedure described by Yang et al.[4]

  • This compound Administration: A single intraperitoneal injection of this compound sodium salt (200 mg/kg) dissolved in 0.1 ml normal saline is administered 15 minutes before the induction of ischemia.[4][11] Control animals receive an identical volume of normal saline.[4]

  • Assessment: Brain edema is assessed using 7.0-T magnetic resonance imaging (MRI).[4][11] Neurological scoring, 2,3,5-triphenyltetrazolium chloride (TTC) staining, and molecular analyses (Western blot, immunofluorescence, RNA-seq) are also performed.[7]

b) Rat Model of Spinal Cord Injury (SCI)

  • Animals: Adult female Sprague-Dawley rats (180-220 g).[3]

  • Procedure: Spinal cord compression injury is induced.

  • This compound Administration: A single intraperitoneal injection of this compound (100 mg/kg) is administered immediately following SCI.[3]

  • Assessment: Functional recovery is assessed at days 3, 7, 14, 21, and 28.[3] The degree of edema and expression of AQP4, GFAP, and PCNA are measured at day 3.[3] Glial scar formation and GAP-43 expression are also evaluated.[3]

In Vitro Assays

a) AQP4 Inhibition Assay (Xenopus laevis oocytes)

  • System: Xenopus laevis oocytes expressing human AQP4-M23.[5]

  • Procedure: Oocyte swelling rates are measured by time-lapse microscopy upon exposure to a hypoosmotic solution in the presence of this compound.[5]

  • Endpoint: Inhibition of osmotic water flux is measured to determine the IC50 value.[5]

b) Müller Cell Swelling Assay

  • Cell Line: TR-MUL5, a transformed rat retinal Müller cell line.[9][10]

  • Procedure: Cells are cultured under high glucose conditions to induce cellular swelling. The effect of this compound on cell volume is then assessed.[9]

  • Assessment: Volumetric changes and intracellular reactive oxygen species (ROS) levels are determined using flow cytometry.[10]

Molecular Biology Techniques

a) Western Blotting

  • Objective: To determine the protein levels of target molecules (e.g., VEGF, AQP4, GFAP, ERK1/2).[6][10]

  • General Protocol:

    • Protein extraction from tissue or cell lysates.

    • Protein quantification using a standard assay (e.g., BCA).

    • Separation of proteins by SDS-PAGE.

    • Transfer of proteins to a membrane (e.g., PVDF).

    • Blocking of the membrane to prevent non-specific antibody binding.

    • Incubation with primary antibodies against the proteins of interest.

    • Incubation with HRP-conjugated secondary antibodies.

    • Detection of chemiluminescence using an imaging system.

    • Normalization of protein levels to a loading control (e.g., α-tubulin).[10]

b) Immunofluorescence

  • Objective: To visualize the localization and expression of target proteins in tissue sections or cells.[6][7]

  • General Protocol:

    • Fixation and permeabilization of samples.

    • Blocking of non-specific binding sites.

    • Incubation with primary antibodies.

    • Incubation with fluorescently labeled secondary antibodies.

    • Counterstaining of nuclei with DAPI.

    • Imaging using a fluorescence or confocal microscope.

Radiosynthesis and PET Imaging of [11C]this compound
  • Objective: To enable noninvasive in vivo imaging of AQP4 distribution.[12][13]

  • Radiosynthesis:

    • [11C]CO2 is trapped with in situ generated 3-lithiopyridine.[13]

    • The resulting [11C]nicotinic acid is coupled with 2-amino-1,3,4-thiadiazole.[13]

    • [11C]this compound is purified by semipreparative HPLC.[13]

  • PET Imaging:

    • [11C]this compound (8–15 MBq) is injected via the tail vein of mice.[12]

    • A time-sequential scan is performed for 60 minutes.[12]

    • Dynamic 2D images are reconstructed.[12]

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Downstream Analysis MCAO MCAO Model (Mice) MRI MRI MCAO->MRI Behavior Behavioral Tests MCAO->Behavior Histo Histology/Staining MCAO->Histo MolBio Molecular Biology (Western, IF, RNA-seq) MCAO->MolBio SCI SCI Model (Rats) SCI->Behavior SCI->Histo SCI->MolBio Oocyte Xenopus Oocyte Assay Muller Müller Cell Assay Muller->MolBio Flow Flow Cytometry Muller->Flow

References

TGN-020's effect on brain water homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TGN-020's Effect on Brain Water Homeostasis

Abstract

This compound (N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide) is a small molecule that has been widely investigated for its potential to modulate brain water homeostasis, particularly in pathological conditions such as cerebral edema following ischemic stroke. Initially identified and extensively studied as a selective inhibitor of aquaporin-4 (AQP4), the primary water channel in the brain, this compound has shown promise in preclinical models by reducing brain swelling and improving neurological outcomes. However, recent studies have introduced significant controversy, presenting evidence that this compound may not directly inhibit AQP4 in mammalian systems, suggesting its therapeutic effects could be attributable to off-target mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing the initial AQP4-centric hypothesis, the emerging contradictory evidence, and its observed physiological effects irrespective of the direct molecular target. We consolidate quantitative data from key studies, provide detailed experimental protocols, and illustrate the relevant biological pathways and logical frameworks to offer a nuanced resource for researchers, scientists, and drug development professionals.

Introduction: The Evolving Narrative of this compound

Brain water homeostasis is a critical physiological process, and its dysregulation is a hallmark of numerous neuropathologies, leading to life-threatening conditions like cerebral edema.[1] Aquaporin-4 (AQP4), densely expressed on astrocyte endfeet at the blood-brain barrier, is considered the principal regulator of water movement between the blood, cerebrospinal fluid (CSF), and brain parenchyma.[2][3] Consequently, AQP4 has emerged as a key therapeutic target for controlling brain edema.

This compound was identified as a potent AQP4 inhibitor and has been instrumental in exploring the role of AQP4 in various disease models.[4] Studies have shown that pretreatment with this compound can significantly reduce cerebral edema in models of ischemic stroke.[1][5][6] It has also been implicated in modulating the glymphatic system, the brain's waste clearance pathway, where AQP4 plays a crucial role.[7] However, a growing body of evidence from 2024 challenges the fundamental premise of this compound's mechanism.[8][9] These studies suggest that while this compound shows inhibitory effects in certain assay systems like Xenopus laevis oocytes, it fails to block water permeability in mammalian cells expressing AQP4 or in proteoliposome-based assays.[8] This discrepancy highlights the complexity of this compound's pharmacology and underscores the need for a critical evaluation of its effects on brain physiology.

The AQP4 Inhibition Hypothesis

The prevailing hypothesis for over a decade has been that this compound directly binds to and inhibits the AQP4 water channel. This mechanism is thought to be particularly relevant at the astrocyte endfeet that ensheathe the brain's vasculature.

Proposed Mechanism of Action

Under this hypothesis, this compound's inhibition of AQP4 would reduce the rapid influx of water from the blood into astrocytes following an ischemic event, thereby mitigating cytotoxic edema (astrocyte swelling). This is believed to be the primary mechanism by which this compound reduces overall brain swelling and subsequent neuronal damage.[1][10] Furthermore, by modulating AQP4, this compound is thought to influence the glymphatic system, which relies on AQP4-mediated water transport for the exchange of CSF with interstitial fluid (ISF), affecting waste clearance.[7]

cluster_Vessel Blood Vessel cluster_Astrocyte Astrocyte Endfoot Blood Blood Plasma Water Water (H2O) Blood->Water AQP4 Aquaporin-4 (AQP4) Cytosol Astrocyte Cytosol (Cytotoxic Edema) AQP4->Cytosol TGN020 This compound TGN020->AQP4 Inhibition Ischemia Ischemic Insult Ischemia->AQP4 Upregulation/ Dysregulation Water->AQP4 Influx

Caption: Proposed mechanism of this compound inhibiting AQP4-mediated water influx into astrocytes.

Quantitative Data Supporting AQP4 Inhibition

The following tables summarize quantitative findings from studies that have investigated this compound under the assumption that it is a direct AQP4 inhibitor.

Table 1: Effect of this compound on Ischemic Cerebral Edema in Rodent Models

ParameterControl GroupThis compound Treated GroupPercent Reductionp-valueSpecies/ModelReference
Brain Swelling Volume (%BSV)20.8 ± 5.9%12.1 ± 6.3%41.8%< 0.05Mouse / MCAO[5][6]
Hemispheric Lesion Volume (%HLV)30.0 ± 9.1%20.0 ± 7.6%33.3%< 0.05Mouse / MCAO[5][6]
Brain Swelling Volume (%BSV) at 1 day129.32 ± 4.69%111.98 ± 7.18%13.4%< 0.01Rat / MCAO[10][11]
Hemispheric Lesion Volume (%HLV) at 1 day57.94 ± 6.68%39.05 ± 6.43%32.6%< 0.01Rat / MCAO[10][11]

MCAO: Middle Cerebral Artery Occlusion

Table 2: Effect of this compound on Glymphatic Function

ParameterControl GroupThis compound Treated GroupObservationp-valueSpeciesReference
Evans Blue Dye Area (Dorsal Brain)BaselineSignificantly ReducedImpaired glymphatic influx< 0.001Mouse[7]
Evans Blue Dye Area (Ventral Brain)BaselineSignificantly ReducedImpaired glymphatic influx< 0.001Mouse[7]

A Paradigm Shift? Evidence Challenging Direct AQP4 Inhibition

Despite the wealth of in vivo data, recent rigorous pharmacological profiling of this compound has cast serious doubt on its role as a direct AQP4 blocker in mammalian systems.

Discrepancies Across Assay Systems

A 2024 study systematically evaluated this compound across multiple platforms and found conflicting results.[8] While this compound did inhibit osmotic water flux in Xenopus laevis oocytes expressing human AQP4 (with a reported IC₅₀ of 3.1 µM), it had no effect on the water permeability of:

  • Mammalian cells (MDCK, HeLa) overexpressing AQP4.[8]

  • Primary human and rat astrocytes with endogenous AQP4 expression.[8]

  • Proteoliposomes containing purified, reconstituted human AQP4.[8]

This suggests that the inhibitory effect observed in oocytes may be an artifact of that specific system and not translatable to mammalian physiology.[8][9] The authors of these studies conclude that this compound should not be used to investigate AQP4-dependent processes and that its observed in vivo effects are likely due to off-target actions.[8][9]

cluster_Results Experimental Findings TGN020 This compound Oocyte Xenopus Oocyte Assay (Exogenous AQP4) TGN020->Oocyte Inhibition Observed Mammalian Mammalian Cells (Endogenous/Exogenous AQP4) TGN020->Mammalian No Inhibition Proteoliposome Proteoliposome Assay (Purified AQP4) TGN020->Proteoliposome No Inhibition Conclusion Conclusion: This compound is likely not a direct AQP4 inhibitor in mammalian systems. In vivo effects may be off-target. Oocyte->Conclusion Mammalian->Conclusion Proteoliposome->Conclusion

Caption: Conflicting results regarding this compound's direct inhibition of AQP4 across different assay systems.

Downstream Signaling Pathways and Other Effects

Irrespective of its direct target, this compound has been shown to modulate intracellular signaling pathways and cellular processes that are relevant to brain injury and water homeostasis.

Modulation of the ERK1/2 Signaling Pathway

In a mouse model of ischemia-reperfusion injury, this compound was found to mitigate inflammation and apoptosis.[12][13] RNA-sequencing analysis revealed that differentially expressed genes were primarily involved in the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[12][13] The study demonstrated that this compound treatment inhibits the activation of the ERK1/2 pathway, which is typically induced by ischemia-reperfusion.[12] This suggests that this compound's neuroprotective effects may be mediated, at least in part, through the suppression of this pro-inflammatory signaling cascade.

IR_Injury Ischemia-Reperfusion (I/R) Injury ERK_Pathway ERK1/2 Pathway Activation IR_Injury->ERK_Pathway Induces TGN020 This compound TGN020->ERK_Pathway Inhibits Inflammation Inflammation (Microglia/Astrocyte Activation) ERK_Pathway->Inflammation Apoptosis Cell Apoptosis ERK_Pathway->Apoptosis Neuro_Damage Neurological Damage Inflammation->Neuro_Damage Apoptosis->Neuro_Damage

Caption: this compound's reported inhibitory effect on the ERK1/2 signaling pathway following ischemia.

Effects on Astrogliosis

In the peri-infarct region following a stroke, reactive astrogliosis is a key pathological feature. Studies have shown that acute inhibition of AQP4 with this compound attenuates peri-infarct astrogliosis at 14 days post-stroke.[11] This reduction in glial scarring was associated with improved functional outcomes.[14]

Experimental Protocols

This section details the methodologies employed in key studies investigating this compound.

In Vivo Model: Murine Focal Cerebral Ischemia (MCAO)
  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Ischemia Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). An intraluminal filament is inserted via the external carotid artery to block the origin of the MCA for a period of 60-90 minutes, followed by reperfusion.

  • This compound Administration: this compound is typically dissolved in a vehicle (e.g., dimethyl sulfoxide, DMSO) and administered via intraperitoneal (i.p.) injection. A common dosage is 100 mg/kg.[7] In pretreatment paradigms, the drug is administered 30 minutes to 1 hour before the ischemic insult.[5]

  • Outcome Measures:

    • Brain Edema and Infarct Volume: Assessed 24 hours to 14 days post-MCAO using 7.0-T magnetic resonance imaging (MRI). T2-weighted images are used to calculate the percentage of brain swelling volume (%BSV) and hemispheric lesion volume (%HLV).[5][10][11]

    • Neurological Deficit Scoring: Functional outcome is assessed using standardized neurological deficit scores (e.g., on a 0-5 scale).

start Start drug Administer this compound (e.g., 100 mg/kg, i.p.) or Vehicle start->drug wait Wait (e.g., 30-60 min) drug->wait mcao Induce Focal Ischemia (MCAO Model) wait->mcao reperfuse Reperfusion mcao->reperfuse assess Assess Outcomes (MRI, Neurological Score) at 24h, 14d, etc. reperfuse->assess end End assess->end

Caption: A typical experimental workflow for evaluating this compound in a preclinical stroke model.

Assessment of Glymphatic Function
  • Tracer Injection: To visualize CSF influx, a fluorescent tracer like Evans blue dye (2% in artificial CSF) is injected into the cisterna magna of anesthetized mice.[7]

  • This compound Administration: Mice are pretreated with this compound (100 mg/kg, i.p.) or vehicle 8 hours prior to tracer injection.[7]

  • Analysis: After a set circulation time (e.g., 30 minutes), mice are euthanized, and the brains are removed. The surface of the brain is imaged, and the area of dye distribution is quantified using image analysis software (e.g., ImageJ). A reduction in the dye-covered area in the this compound group compared to the control is interpreted as impaired glymphatic function.[7]

In Vitro Water Permeability Assays
  • Xenopus Laevis Oocyte Swelling Assay: Oocytes are injected with cRNA encoding human AQP4. Water permeability is measured by recording the rate of oocyte swelling in response to a hypotonic solution. The effect of this compound is determined by pre-incubating the oocytes with the compound and observing the change in swelling rate.[8]

  • Mammalian Cell Calcein-Quenching Assay: Mammalian cells (e.g., HeLa) expressing AQP4 are loaded with the fluorescent dye calcein. The cells are subjected to a hyperosmotic shock, causing water to leave the cell and increasing the intracellular calcein concentration, which leads to self-quenching (decreased fluorescence). The rate of fluorescence decay is proportional to water permeability.[8]

  • Proteoliposome Stopped-Flow Light Scattering Assay: Purified AQP4 protein is reconstituted into lipid vesicles (proteoliposomes). These vesicles are rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus. The resulting shrinkage of the vesicles causes an increase in light scattering, and the rate of this increase is a direct measure of the water permeability of the reconstituted AQP4 channels.[8]

Discussion and Future Directions

Key questions for future research include:

  • Identification of the True Molecular Target(s): Unbiased target identification approaches are needed to determine the protein(s) to which this compound binds to exert its physiological effects.

  • Elucidation of Off-Target Mechanisms: How do these off-target interactions lead to the observed reduction in brain edema and modulation of the ERK1/2 pathway?

  • Re-evaluation of AQP4's Role: The development and validation of new, genuinely specific AQP4 inhibitors are critical to accurately dissect the role of this channel in brain water homeostasis and disease.

For drug development professionals, the story of this compound serves as a crucial case study. It highlights the importance of validating a compound's mechanism of action across multiple, physiologically relevant assay systems before advancing it into clinical development based on a single hypothesized target. While a prodrug of a related compound, AER-270, has entered a Phase I trial, the questions surrounding its direct AQP4 activity underscore the uncertainties in this area.[8]

Conclusion

This compound stands at a crossroads in neuroscience research. For years, it was a valuable tool predicated on the hypothesis of AQP4 inhibition, yielding significant insights into the potential of targeting brain water channels. Now, it represents a significant pharmacological puzzle. The compound demonstrably reduces cerebral edema and modulates key signaling pathways in preclinical injury models. However, the assertion that these effects are independent of direct AQP4 inhibition fundamentally alters our interpretation of its therapeutic potential. This guide summarizes the dual narratives of this compound: the promising AQP4 inhibitor and the effective but enigmatic neuroprotective agent. Resolving this identity crisis will be pivotal for both understanding brain water homeostasis and developing effective therapies for neurological disorders.

References

Preliminary In Vitro Efficacy of TGN-020: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: TGN-020 is an investigational small molecule inhibitor targeting Aquaporin-4 (AQP4), a water channel protein implicated in cerebral edema and other neurological conditions. This document summarizes the preliminary in vitro studies conducted to characterize the efficacy, potency, and mechanism of action of this compound. The findings suggest that this compound is a potent AQP4 blocker with downstream effects on inflammatory signaling pathways, positioning it as a promising candidate for further development.

Quantitative Data Summary

The in vitro potency and cellular activity of this compound were assessed using biochemical and cell-based assays. The results are summarized below, providing a clear overview of the compound's efficacy profile.

Table 1: Biochemical Potency of this compound

Assay TypeTargetParameterValueReference
Osmotic Water Flux AssayHuman AQP4-M23IC503.1 µM[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Effects of this compound

Cell LineConditionAssayEndpoint MeasuredResultReference
TR-MUL5 (Rat Müller Cells)High GlucoseCellular VolumeSwelling InhibitionThis compound suppressed the increase in cellular volume.[3]
TR-MUL5 (Rat Müller Cells)High GlucoseROS ProductionROS Level InhibitionThis compound suppressed the increase in intracellular ROS.[3]
Primary AstrocytesIschemia ModelWestern BlotERK1/2 PathwayThis compound inhibited the ERK1/2 signaling pathway.[4][5]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the AQP4 water channel.[2] Downstream of this direct inhibition, studies have shown that this compound mitigates inflammation and apoptosis by inhibiting the ERK1/2 signaling pathway.[4][5] Furthermore, in models of spinal cord injury, this compound has been shown to activate the PPAR-γ/mTOR pathway, which enhances astrocyte autophagy and reduces neuroinflammation.[6]

TGN020_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AQP4 Aquaporin-4 (AQP4) ERK ERK1/2 Pathway Inflammation Inflammation & Apoptosis ERK->Inflammation TGN020 This compound TGN020->AQP4 Inhibits TGN020->ERK Inhibits

Caption: this compound inhibits AQP4 and the downstream ERK1/2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro experimental protocols used to evaluate this compound.

Protocol: AQP4 Inhibition via Oocyte Swelling Assay

This assay is used to determine the inhibitory potential of compounds on AQP4 water permeability by expressing the channel in Xenopus laevis oocytes.

Oocyte_Assay_Workflow start Start: Xenopus laevis oocytes rna_injection Inject human AQP4 cRNA start->rna_injection incubation_1 Incubate for 3-4 days to express AQP4 channels rna_injection->incubation_1 compound_incubation Pre-incubate oocytes with this compound (or vehicle) incubation_1->compound_incubation osmotic_challenge Transfer to hypotonic solution (osmotic challenge) compound_incubation->osmotic_challenge imaging Record video of oocyte swelling over time osmotic_challenge->imaging analysis Analyze rate of volume change to determine water permeability imaging->analysis end End: Calculate IC50 analysis->end

Caption: Workflow for the Xenopus oocyte swelling assay.

  • Objective: To quantify the IC50 of this compound against human AQP4.

  • Method:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

    • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding human AQP4-M23 and incubated to allow for protein expression.

    • Compound Incubation: AQP4-expressing oocytes are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-60 minutes).[1]

    • Osmotic Challenge: Oocytes are rapidly transferred from an isotonic to a hypotonic solution, creating an osmotic gradient that drives water influx through AQP4 channels.

    • Data Acquisition: The swelling of the oocytes is monitored and recorded using video microscopy.

    • Analysis: The rate of change in oocyte volume is calculated. The inhibition of water permeability at each this compound concentration is determined relative to the vehicle control, and the data is fitted to a dose-response curve to calculate the IC50 value.

Protocol: Müller Cell Swelling and ROS Assay

This cell-based assay evaluates the effect of this compound on cellular edema and oxidative stress in a relevant retinal cell line under hyperglycemic conditions.[3]

  • Objective: To determine if this compound can prevent high glucose-induced cellular swelling and reactive oxygen species (ROS) production in Müller cells.

  • Cell Line: TR-MUL5 (rat Müller cell line).

  • Method:

    • Cell Culture: TR-MUL5 cells are cultured under standard conditions and then subjected to a high glucose environment to mimic diabetic conditions.

    • Treatment: Cells are concurrently treated with this compound, a positive control (e.g., bevacizumab), or a vehicle control.

    • Cell Volume Analysis: After the treatment period, changes in cell volume are measured using flow cytometry.

    • ROS Measurement: Intracellular ROS production is quantified using a fluorescent probe (e.g., DCFDA) and analyzed via flow cytometry or fluorescence microscopy.

    • Data Analysis: The effects of this compound on cell volume and ROS levels are compared to both high-glucose and normal-glucose controls.

Protocol: Western Blot for ERK1/2 Pathway Activation

This protocol is used to assess the impact of this compound on key signaling proteins.

  • Objective: To confirm that this compound inhibits the activation of the ERK1/2 pathway in response to an ischemic insult.

  • Method:

    • Model System: An in vitro model of ischemia-reperfusion (I/R) is used, for example, oxygen-glucose deprivation/reoxygenation (OGD/R) in primary astrocyte cultures.

    • Treatment: Cells are treated with this compound prior to or during the OGD/R insult.

    • Protein Extraction: Following treatment, cells are lysed to extract total protein.

    • SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with secondary antibodies.

    • Detection and Analysis: The protein bands are visualized using chemiluminescence. The band intensity for p-ERK is normalized to total ERK, providing a measure of pathway activation.

Logical Relationship of Findings

The in vitro data provides a coherent picture of this compound's mechanism, progressing from direct target engagement to downstream cellular effects.

Logical_Flow biochem Biochemical Potency (IC50 = 3.1 µM) target_engagement Direct Inhibition of AQP4 Water Channel biochem->target_engagement Demonstrates cellular_effect_1 Reduced Cellular Swelling (Müller Cells) target_engagement->cellular_effect_1 Leads to cellular_effect_2 Inhibition of Downstream Signaling (p-ERK) target_engagement->cellular_effect_2 Leads to phys_outcome Potential Therapeutic Effect (e.g., Reduced Edema, Neuroprotection) cellular_effect_1->phys_outcome Contributes to cellular_effect_2->phys_outcome Contributes to

Caption: Logical flow from biochemical potency to cellular effects.

Conclusion

The preliminary in vitro data for this compound demonstrate that it is a potent inhibitor of the AQP4 water channel. This direct inhibition translates into meaningful cellular effects, including the suppression of cellular swelling and the modulation of key inflammatory and stress-related signaling pathways like ERK1/2. These findings collectively support the continued investigation of this compound as a potential therapeutic agent for conditions characterized by AQP4 dysfunction, such as ischemic stroke and diabetic retinal edema.[3][7]

References

The Impact of TGN-020 on Glymphatic System Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TGN-020, also known as N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, has been a subject of significant interest within the neuroscience community for its potential to modulate the glymphatic system.[1] The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the removal of soluble proteins and metabolites from the central nervous system (CNS). Aquaporin-4 (AQP4), the most abundant water channel in the brain, is a key player in this system, and its inhibition has been a therapeutic target for conditions involving cerebral edema.[1][2]

This technical guide provides an in-depth overview of the research surrounding this compound's effects on glymphatic function. It summarizes the quantitative data from key studies, details the experimental protocols used to assess its impact, and visualizes the proposed mechanisms and workflows. A significant point of discussion is the emerging controversy regarding this compound's direct inhibitory effect on AQP4, with recent studies challenging the initial understanding of its mechanism of action.[2][3][4] This guide aims to present a comprehensive and objective overview to inform future research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueSpecies/Cell LinePublication
IC50 (AQP4 Inhibition)3.1 µMHuman AQP4-M23 expressing Xenopus laevis oocytesHuber et al. (2009)[5]

Table 2: In Vivo Effects of this compound in Ischemic Stroke Models

Animal ModelThis compound DosageOutcome MeasureResult (this compound vs. Control)Publication
Mouse (MCAO)PretreatmentBrain Swelling Volume (%BSV)12.1 ± 6.3% vs. 20.8 ± 5.9% (p < 0.05)Igarashi et al. (2011)[6]
Mouse (MCAO)PretreatmentHemispheric Lesion Volume (%HLV)20.0 ± 7.6% vs. 30.0 ± 9.1% (p < 0.05)Igarashi et al. (2011)[6]
Rat (MCAO)Acute InhibitionLesion Volume (1 day post-stroke)67% smallerFrontiers in Immunology (2022)[7]
Rat (MCAO)Acute InhibitionBrain Swelling (1 day post-stroke)86% lessFrontiers in Immunology (2022)[7]
Rat (MCAO)Acute InhibitionLesion Volume (14 days post-stroke)53% smallerFrontiers in Immunology (2022)[7]

Table 3: Effects of this compound on Glymphatic Influx

Animal ModelThis compound DosageTracerOutcome MeasureResultPublication
Mouse100 mg/kg (single dose)Evans BlueInflux into brain parenchymaInhibited for at least 8 hoursLaboratory Study (2024)[1]
Mouse100 mg/kgEvans BlueArea of tracer on brain surfaceSignificantly less than controlResearchGate (2024)[8]

Experimental Protocols

In Vivo Glymphatic Function Assessment

A common method to evaluate the effect of this compound on glymphatic function involves the use of tracers injected into the cerebrospinal fluid (CSF).[1]

  • Animal Model: Adult male C57/BL6 mice are typically used.

  • This compound Administration: this compound is dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[8] The control group receives an equivalent volume of the vehicle.

  • Tracer Injection: At a specified time point after this compound administration (e.g., 8 hours), a fluorescent tracer like Evans Blue is injected into the cisterna magna.[1][8] This allows the tracer to enter the CSF and subsequently the brain parenchyma via the glymphatic pathway.

  • Analysis: After a set circulation time, the animals are euthanized, and the brains are harvested. The influx of the tracer into the brain parenchyma is quantified. This can be done by measuring the fluorescent area on the brain surface or through more detailed analysis of brain slices using fluorescence microscopy.[1][8] A reduction in tracer accumulation in the this compound treated group compared to the control group is interpreted as an inhibition of glymphatic function.[1]

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Glymphatic Influx Measurement cluster_3 Data Analysis Animal_Model Adult Mice TGN020_Admin This compound (100 mg/kg, i.p.) Animal_Model->TGN020_Admin Random Allocation Control_Admin Vehicle (DMSO, i.p.) Animal_Model->Control_Admin Random Allocation Tracer_Injection Evans Blue Injection (Cisterna Magna) TGN020_Admin->Tracer_Injection 8 hours post-injection Control_Admin->Tracer_Injection 8 hours post-injection Brain_Harvest Brain Harvest Tracer_Injection->Brain_Harvest Allow circulation Fluorescence_Imaging Fluorescence Imaging Brain_Harvest->Fluorescence_Imaging Quantification Quantification of Tracer Influx Fluorescence_Imaging->Quantification

Experimental workflow for in vivo glymphatic function assessment.

Middle Cerebral Artery Occlusion (MCAO) Model

To study the neuroprotective effects of this compound in the context of ischemic stroke, the MCAO model is frequently employed.[6][7]

  • Animal Model: Rats or mice are anesthetized.

  • Procedure: A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to induce a temporary occlusion. After a defined period (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

  • This compound Administration: this compound can be administered either as a pretreatment before the MCAO procedure or acutely after the ischemic event.[6][7]

  • Outcome Measures: At various time points post-MCAO (e.g., 24 hours, 14 days), the animals are assessed for neurological deficits. Brains are then analyzed using magnetic resonance imaging (MRI) to determine the infarct volume and the extent of brain swelling.[6][7] Immunohistochemical analysis may also be performed to assess markers of astrogliosis (GFAP) and AQP4 expression and polarization.[7][9]

Signaling Pathways and Proposed Mechanisms

Proposed Mechanism of Glymphatic Inhibition via AQP4

The initial hypothesis for this compound's effect on the glymphatic system centered on its role as a selective AQP4 inhibitor.[1] AQP4 channels are highly expressed in astrocyte endfeet that ensheath blood vessels, and are thought to facilitate the movement of water from the peri-arterial space into the brain interstitium, a key step in glymphatic circulation. By blocking these channels, this compound was proposed to reduce this water flux, thereby inhibiting the overall function of the glymphatic system.[1]

G TGN020 This compound AQP4 Aquaporin-4 (AQP4) in Astrocyte Endfeet TGN020->AQP4 Inhibits Water_Flux Water Flux from Peri-arterial Space to Interstitium AQP4->Water_Flux Facilitates Glymphatic_Function Glymphatic System Function Water_Flux->Glymphatic_Function Drives Waste_Clearance Metabolic Waste Clearance Glymphatic_Function->Waste_Clearance Enables G Ischemia_Reperfusion Ischemia-Reperfusion Injury Glymphatic_Dysfunction Glymphatic Dysfunction Ischemia_Reperfusion->Glymphatic_Dysfunction ERK12_Activation ERK1/2 Pathway Activation Ischemia_Reperfusion->ERK12_Activation TGN020 This compound TGN020->Glymphatic_Dysfunction Alleviates TGN020->ERK12_Activation Inhibits Astrocyte_Microglia_Activation Astrocyte & Microglia Activation Glymphatic_Dysfunction->Astrocyte_Microglia_Activation ERK12_Activation->Astrocyte_Microglia_Activation Inflammation_Apoptosis Inflammation & Apoptosis Astrocyte_Microglia_Activation->Inflammation_Apoptosis

References

Exploring the Pharmacokinetics of TGN-020 in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGN-020, identified chemically as 2-(nicotinamide)-1,3,4-thiadiazole, is a small molecule investigated for its potential therapeutic effects in neurological and ocular conditions.[1][2][3][4] Primarily characterized as an inhibitor of Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, this compound has been a subject of preclinical research in rodent models of ischemic stroke and diabetic retinopathy.[1][2][4][5][6][7][8][9] AQP4 channels are crucial in regulating water homeostasis in the brain and are implicated in the formation of cerebral and retinal edema.[1][2][8] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in rodents, details the experimental protocols used in these studies, and visualizes key pathways and workflows. It is important to note that while numerous studies have explored the in vivo effects of this compound, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC are not widely published. However, valuable insights into its distribution and therapeutic window can be gleaned from available research. There is ongoing scientific discussion regarding the precise mechanism of this compound, with some recent studies suggesting it may not directly block AQP4 water channels.[10][11]

Pharmacokinetic and Distribution Data

Brain Distribution (Qualitative)

Studies in mice using [11C]this compound have demonstrated its ability to cross the blood-brain barrier. Following intravenous administration, the radiolabeled compound shows a rapid initial uptake in the brain.

SpeciesAdministration RouteDoseObservationSource
MouseIntravenous1 µg/kgA "first-pass effect peak" was observed within the first 10 minutes, followed by a lower plateau phase of absorption in the cortex and choroid plexus between 15 and 60 minutes.[1]

This observation suggests a dynamic distribution process within the central nervous system, although it does not provide information on systemic exposure or elimination kinetics.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound in rodent models.

Rodent Models of Cerebral Ischemia
  • Model: Middle Cerebral Artery Occlusion (MCAO) in mice and rats is a widely used model to mimic ischemic stroke.[2][4][5][6][12][13]

  • Animal Species: Adult male C57/BL6 mice (weighing 23–28 g) and Sprague-Dawley rats have been utilized.[2][12]

  • Drug Administration:

    • Route: Intraperitoneal (IP) injection is a common route of administration.[2][14]

    • Dose: A single dose of 200 mg/kg of this compound sodium salt dissolved in normal saline has been administered 15 minutes prior to the induction of ischemia in mice.[2][8] In other studies, a 100 mg/kg IP dose has been used in mice.[14]

    • Vehicle Control: An identical volume of normal saline or a solution of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) is administered to control animals.[2][5][14]

  • Outcome Measures:

    • Brain Edema and Infarct Volume: Assessed using 7.0-T magnetic resonance imaging (MRI).[2][4] The percentage of brain swelling volume (%BSV) and hemispheric lesion volume (%HLV) are calculated.[2][15]

    • Neurological Function: Evaluated using neurological deficit scores.[12]

    • Histology and Immunohistochemistry: Brain sections are analyzed for markers of inflammation (e.g., GFAP for astrogliosis) and apoptosis.[5][12]

Rodent Model of Diabetic Retinopathy
  • Model: Streptozotocin (STZ)-induced diabetes in rats is used to model diabetic retinopathy and associated retinal edema.[1][8][9]

  • Animal Species: Wistar rats.[9]

  • Drug Administration:

    • Route: Intravitreal injection.[1][8][9]

    • Procedure: A 2 µL intravitreal injection of this compound is performed.[1]

    • Vehicle Control: Phosphate-buffered saline (PBS) is used as the vehicle control.[1][9]

  • Outcome Measures:

    • Retinal Edema: Measured by assessing retinal thickness.[1][8]

    • Protein Expression: Levels of Vascular Endothelial Growth Factor (VEGF), AQP4, and Glial Fibrillary Acidic Protein (GFAP) are determined by Western blot and immunohistochemistry.[1][8][9]

    • Vascular Leakage: Assessed using the Evans Blue assay.[1][9]

    • Reactive Oxygen Species (ROS): Intracellular ROS production in retinal Müller cells is measured.[1][9]

Analytical Methods

While specific bioanalytical methods for the quantification of this compound in plasma or tissue from pharmacokinetic studies are not detailed in the available literature, the PET imaging studies inherently rely on the detection of the [11C] radiolabel.[1][3][6] For typical preclinical pharmacokinetic studies, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be expected for the sensitive and specific quantification of the parent drug and its metabolites in biological matrices.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the context of this compound research, the following diagrams, generated using the DOT language, depict a proposed signaling pathway and a typical experimental workflow.

TGN020_Mechanism_of_Action cluster_condition Ischemic Stroke / High Glucose cluster_cellular_response Cellular Response cluster_pathology Pathological Outcome Ischemia Ischemic Insult AstrocyteSwelling Astrocyte Swelling Ischemia->AstrocyteSwelling Inflammation Inflammation Ischemia->Inflammation HighGlucose High Glucose MullerCellSwelling Müller Cell Swelling HighGlucose->MullerCellSwelling VEGF_up ↑ VEGF Expression HighGlucose->VEGF_up ROS_up ↑ ROS Production HighGlucose->ROS_up CerebralEdema Cerebral Edema AstrocyteSwelling->CerebralEdema AQP4 Aquaporin-4 (AQP4) AstrocyteSwelling->AQP4 Mediated by RetinalEdema Retinal Edema MullerCellSwelling->RetinalEdema MullerCellSwelling->AQP4 Mediated by VEGF_up->RetinalEdema ROS_up->MullerCellSwelling TGN020 This compound TGN020->AQP4 Inhibits

Caption: Proposed mechanism of this compound in reducing edema.

Preclinical_Workflow_TGN020 cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment MCAO MCAO Surgery (Ischemic Stroke) TGN020_Group This compound Administration (e.g., IP, Intravitreal) MCAO->TGN020_Group Vehicle_Group Vehicle Control MCAO->Vehicle_Group STZ STZ Injection (Diabetes) STZ->TGN020_Group STZ->Vehicle_Group MRI MRI Imaging (Brain Edema/Infarct) TGN020_Group->MRI Histology Histology/IHC (Protein Expression) TGN020_Group->Histology Functional Functional Tests (Neurological Score) TGN020_Group->Functional Biochemical Biochemical Assays (VEGF, ROS) TGN020_Group->Biochemical Vehicle_Group->MRI Vehicle_Group->Histology Vehicle_Group->Functional Vehicle_Group->Biochemical Data_Analysis Data Analysis & Interpretation MRI->Data_Analysis Histology->Data_Analysis Functional->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for this compound studies in rodents.

References

Methodological & Application

Application Notes and Protocols for TGN1412-Induced Cytokine Release Syndrome in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGN1412 is a humanized IgG4κ superagonistic monoclonal antibody that targets the CD28 receptor on T-lymphocytes. Unlike conventional CD28 antibodies that require T-cell receptor (TCR) co-stimulation, TGN1412 can directly activate T-cells, leading to their proliferation and cytokine production.[1] In 2006, a first-in-human Phase I clinical trial of TGN1412 resulted in catastrophic systemic inflammatory responses in all six healthy volunteers, an event now widely known as a "cytokine storm" or cytokine release syndrome (CRS).[1][2] This incident highlighted the limitations of conventional preclinical safety testing in predicting the immunotoxicity of certain novel biologics in humans.

Subsequent research has led to the development of more predictive preclinical models, particularly the use of humanized mice.[3][4] These models, engrafted with human immune cells, can recapitulate key features of the TGN1412-induced CRS observed in humans, providing a valuable tool for studying the underlying mechanisms and for the safety assessment of new immunomodulatory drugs.[3][5] This document provides detailed application notes and experimental protocols for inducing and analyzing TGN1412-mediated CRS in a humanized mouse model.

Data Presentation

Table 1: In Vivo Cytokine Release in Humanized Mice Following TGN1412 Administration

This table summarizes the levels of various human cytokines detected in the peripheral blood of humanized mice 2-6 hours after intravenous injection of TGN1412 (20 μg per 10 grams of body weight).[3]

CytokineMean Concentration (pg/mL) before TGN1412Mean Concentration (pg/mL) after TGN1412Fold Increase
IFN-γUndetectable~150-
TNF-αUndetectable~670-
IL-2UndetectableUndetectable-
IL-4UndetectableUndetectable-
IL-5Undetectable~50-
IL-6UndetectableNot specified-
IL-8Undetectable~200-
IL-10Undetectable~150-
IL-12p70Undetectable~100-
IL-1βUndetectable~50-

Data extracted from studies using humanized mice injected with TGN1412. Absolute values can vary depending on the specific human donor and experimental conditions.[3]

Table 2: Effect of TGN1412 on Human Immune Cell Populations in Peripheral Blood of Humanized Mice

This table shows the percentage of human CD45+ cells in the peripheral blood of humanized mice before and 2-6 hours after TGN1412 administration (20 μg per 10 grams of body weight).[3]

Treatment GroupMean % of hCD45+ cells (before treatment)Mean % of hCD45+ cells (after treatment)% Reduction
TGN1412~30%~12%~60%
PBS (Control)~30%~30%No significant change

The reduction in peripheral hCD45+ cells is a key indicator of T-cell activation and sequestration in lymphoid organs.[3]

Experimental Protocols

Humanized Mouse Model for TGN1412-Induced Cytokine Release Syndrome

This protocol describes the generation of a humanized mouse model using immunodeficient mice engrafted with human peripheral blood mononuclear cells (PBMCs). This model is suitable for studying the acute cytokine release induced by TGN1412.[3][4][5]

Materials:

  • Immunodeficient mice (e.g., NSG™, NRG)[4][5]

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • TGN1412 monoclonal antibody

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

  • Cytokine analysis kit (e.g., Luminex, ELISA)

Procedure:

  • Animal Preparation: Use immunodeficient mice (e.g., NSG™ or derivative strains) that lack their own mature T and B cells, and have a deficient innate immune system to prevent rejection of human cells.[4][5]

  • Engraftment of Human PBMCs:

    • Isolate fresh human PBMCs from healthy donor blood using standard density gradient centrifugation.

    • Intravenously inject 6.5 x 10^7 to 1 x 10^8 human PBMCs into each mouse.[6]

    • Allow 6 days for the human immune cells to engraft and populate the mouse's lymphoid organs.[5][7]

  • TGN1412 Administration:

    • Prepare a solution of TGN1412 in sterile PBS.

    • Administer TGN1412 intravenously (i.v.) at a dose of 20 μg per 10 grams of body weight.[3][6] This dose has been shown to induce significant cytokine release and lymphopenia in this model.[3]

    • For control groups, inject an equivalent volume of PBS.

  • Sample Collection:

    • Collect peripheral blood samples at various time points post-injection (e.g., 1, 2, 4, 6, 24, and 48 hours) for flow cytometry and cytokine analysis.[5][7] The peak of TNF-α is typically observed around 1 hour, while other cytokines peak between 2-4 hours.[5][7]

  • Analysis:

    • Flow Cytometry: Analyze blood samples to quantify the percentage and absolute numbers of human immune cell populations (e.g., hCD45+, CD3+, CD4+, CD8+). A significant decrease in peripheral hCD45+ cells is expected.[3][5]

    • Cytokine Analysis: Use a multiplex cytokine assay (e.g., Luminex) or ELISA to measure the concentration of human cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-8, IL-10) in the plasma or serum.[3][5]

In Vitro Cytokine Release Assay with Immobilized TGN1412

This protocol describes an in vitro method that has been shown to be predictive of the TGN1412-induced cytokine storm. The key is the immobilization of the antibody, which mimics its presentation by Fc receptors in vivo.[2][8]

Materials:

  • Human PBMCs

  • TGN1412 monoclonal antibody

  • 96-well round-bottom polystyrene microtiter plates

  • PBS

  • Cell culture medium

  • Cytokine analysis kit (e.g., ELISA)

Procedure:

  • Antibody Immobilization:

    • Add TGN1412 (1.0 and 10.0 µ g/well ) diluted in PBS to the wells of a 96-well plate.[2]

    • Incubate the plate at room temperature to allow the antibody to air dry and immobilize onto the plastic surface.[2]

  • Cell Culture:

    • Isolate human PBMCs from healthy donors.

    • Add the PBMCs to the antibody-coated wells.

  • Incubation and Sample Collection:

    • Incubate the plate for a designated period (e.g., 24 hours).

    • Collect the cell culture supernatant for cytokine analysis.

  • Analysis:

    • Measure the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in the supernatant using ELISA or other immunoassays.[2]

Mandatory Visualization

TGN1412_Signaling_Pathway TGN1412 TGN1412 (CD28 Superagonist) CD28 CD28 Receptor on T-Cell TGN1412->CD28 Binds PI3K PI3K CD28->PI3K Activates Ca_Flux Sustained Ca++ Flux CD28->Ca_Flux Induces Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Ca_Flux->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokine Production (IFN-γ, TNF-α) Gene_Transcription->Cytokine_Production CRS Cytokine Release Syndrome (CRS) Cytokine_Production->CRS

Caption: TGN1412 signaling pathway leading to cytokine release.

TGN1412_Experimental_Workflow cluster_model Humanized Mouse Model Generation cluster_experiment TGN1412 Administration and Analysis Immunodeficient_Mice Immunodeficient Mice (e.g., NSG) PBMC_Engraftment Human PBMC Engraftment (i.v.) Immunodeficient_Mice->PBMC_Engraftment Humanized_Mouse Humanized Mouse (6 days post-engraftment) PBMC_Engraftment->Humanized_Mouse TGN1412_Injection TGN1412 Injection (i.v.) Humanized_Mouse->TGN1412_Injection Blood_Sampling Blood Sampling (1-48h post-injection) TGN1412_Injection->Blood_Sampling Flow_Cytometry Flow Cytometry (hCD45+ cell count) Blood_Sampling->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (Luminex/ELISA) Blood_Sampling->Cytokine_Analysis

Caption: Experimental workflow for TGN1412-induced CRS in humanized mice.

References

Application Notes and Protocols: Intraperitoneal Injection of TGN-020 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TGN-020 is a potent and selective small-molecule inhibitor of Aquaporin-4 (AQP4), a water channel protein predominantly expressed in the brain, spinal cord, and other tissues. By blocking AQP4, this compound has been investigated for its therapeutic potential in conditions characterized by edema and fluid imbalance, such as ischemic stroke and spinal cord injury. These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of this compound in rat models, including dosage information, detailed experimental protocols, and key experimental considerations.

Application Notes

Mechanism of Action: this compound exerts its effects by non-covalently binding to and inhibiting the function of the AQP4 water channel. In the central nervous system, AQP4 is critically involved in water homeostasis, glial cell migration, and the glymphatic system, which clears waste from the brain. Inhibition of AQP4 by this compound has been shown to reduce cerebral edema following ischemic injury, attenuate astrocyte activation and glial scar formation after spinal cord injury, and modulate the glymphatic system.[1][2][3]

Solubility and Vehicle Selection: this compound is reported to be poorly soluble in water.[4] Therefore, appropriate vehicle selection is crucial for effective administration. Common vehicles used for IP injection in rodent studies include:

  • Normal Saline: Used for the sodium salt form of this compound.[5]

  • Dimethyl Sulfoxide (DMSO) in combination with Phosphate-Buffered Saline (PBS) or Saline: this compound has been dissolved in DMSO and then diluted with a sterile buffer to achieve the final concentration.[1][2] A typical final concentration of DMSO is kept low (e.g., 1-10%) to minimize potential toxicity.

Dosage Considerations: The effective intraperitoneal dosage of this compound in rodents typically ranges from 100 mg/kg to 200 mg/kg.[1][2][3][4] The specific dose is dependent on the animal model and the therapeutic window being investigated. Studies have shown that a single IP injection is often sufficient to elicit a significant biological response. For instance, a 200 mg/kg dose administered shortly after the onset of ischemia significantly reduced brain swelling and lesion volumes in rats.[3] Similarly, a 100 mg/kg dose was effective in alleviating edema and promoting functional recovery after spinal cord injury in rats.[2]

Quantitative Data Summary

The following table summarizes the intraperitoneal dosages of this compound used in various rodent models as reported in the literature.

SpeciesModelDosageVehicleKey FindingsReference
RatSpinal Cord Compression Injury100 mg/kg10% Dimethyl Sulfoxide (DMSO)Promoted functional recovery, reduced edema, and inhibited glial scar formation.[2]
RatMiddle Cerebral Artery Occlusion (MCAO)200 mg/kg0.9% Normal SalineReduced brain swelling and lesion volumes at 1-day post-stroke; attenuated peri-infarct astrogliosis.[3]
MouseFocal Cerebral Ischemia (MCAO)200 mg/kg0.1 ml Normal SalineSignificantly reduced brain edema and cortical infarction size.[5]
MouseGlymphatic System Function Study100 mg/kgDMSO and Phosphate-Buffered Saline (PBS)Significantly impaired glymphatic function without inducing short-term behavioral abnormalities.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of this compound solution using DMSO as a solubilizing agent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS) or 0.9% Normal Saline, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Calculate the total amount of this compound required based on the desired dose (e.g., 100 mg/kg) and the weight of the animals.

  • Weigh the this compound powder accurately and place it in a sterile vial.

  • Add a minimal volume of sterile DMSO to dissolve the powder completely. For example, for a final solution containing 10% DMSO, dissolve the total drug amount in a volume of DMSO that is 1/10th of the final desired volume.

  • Vortex the solution until the this compound is fully dissolved.

  • Slowly add sterile PBS or normal saline to the dissolved this compound/DMSO mixture to reach the final desired volume while vortexing gently. This should be done dropwise to prevent precipitation.

  • The final injection volume should not exceed the recommended maximum for rats (e.g., 10 ml/kg).[6][7]

  • Draw the solution into appropriately sized sterile syringes for injection. Use a new sterile syringe and needle for each animal.[8]

Protocol 2: Standard Procedure for Intraperitoneal (IP) Injection in Rats

This protocol outlines the standard technique for performing an IP injection in rats, adapted from institutional guidelines.[7][8]

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1-3 mL)

  • Sterile needles (23-25 gauge is recommended for rats)[7][8]

  • 70% Alcohol wipes

  • Personal Protective Equipment (PPE)

Procedure:

  • Restraint: Securely restrain the rat. The two-person technique is often preferred, where one person restrains the animal while the other performs the injection. The rat should be held in a supine position (on its back) with its head tilted slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.

  • Identify Injection Site: The preferred injection site is the lower right abdominal quadrant.[7][8] This location avoids the cecum (located on the left side) and the urinary bladder.

  • Site Preparation: Disinfect the injection site with a 70% alcohol wipe.

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall. The needle should be inserted just deep enough to penetrate the peritoneum.

  • Aspiration: Before injecting, gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel (blood in the syringe hub) or an organ like the bladder (urine in the hub) or intestine (yellow-brown fluid). If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]

  • Injection: If aspiration is negative, inject the this compound solution smoothly and at a moderate pace.

  • Withdrawal and Monitoring: Withdraw the needle swiftly and return the rat to its cage. Monitor the animal for several minutes for any signs of distress, bleeding at the injection site, or adverse reactions.

Visualizations

Diagram 1: this compound Mechanism of Action

TGN020_MoA TGN020 This compound AQP4 Aquaporin-4 (AQP4) Water Channel TGN020->AQP4 Inhibits Edema Cellular Edema AQP4->Edema Promotes Astro Astrocyte Activation & Glial Scar Formation AQP4->Astro Contributes to Glymph Glymphatic Clearance AQP4->Glymph Facilitates

Caption: this compound inhibits AQP4, thereby reducing edema and astrogliosis.

Diagram 2: Experimental Workflow for this compound Administration in a Rat MCAO Model

TGN020_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Procedure Analysis Acclimate Animal Acclimatization (>7 days) Baseline Baseline Neurological Assessment Acclimate->Baseline TGN_Prep Prepare this compound Solution (200 mg/kg in Saline) Baseline->TGN_Prep TGN_Admin IP Injection: This compound or Vehicle (10 min post-occlusion) Anesthesia Anesthetize Rat MCAO Induce MCAO (90 min occlusion) Anesthesia->MCAO MCAO->TGN_Admin Reperfusion Reperfusion (Withdraw Filament) TGN_Admin->Reperfusion Monitor Post-Surgical Monitoring Reperfusion->Monitor MRI MRI Analysis (24h) (Edema & Infarct Volume) Monitor->MRI Neuro Neurological Scoring (e.g., Day 1, 7, 14) Monitor->Neuro Histo Histology (Day 14) (Astrogliosis, AQP4 Expression) Neuro->Histo

Caption: Workflow for evaluating this compound efficacy in a rat stroke model.

References

Application Notes and Protocols: TGN-020 Solubility in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of TGN-020, an Aquaporin-4 (AQP4) inhibitor, in in vitro assays. The focus is on its solubility in Dimethyl Sulfoxide (DMSO), preparation of solutions, and its application in studying cellular signaling pathways in astrocytes.

This compound Properties and Solubility

This compound is a potent and selective inhibitor of the AQP4 water channel. For in vitro studies, it is crucial to ensure its proper dissolution to achieve accurate and reproducible results. DMSO is the recommended solvent for preparing this compound stock solutions.

Table 1: Solubility of this compound in DMSO

ParameterValueSource(s)
Solubility ≥ 8 mg/mL[1]
Up to 10 mg/mL (with warming)[2]
Molecular Weight 206.22 g/mol [2]
Appearance White to tan powder[1]

Preparation of this compound Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for successful experiments. The following protocol outlines the steps for preparing this compound solutions for in vitro cell culture applications.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

    • Calculation Example for 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 206.22 g/mol * 1000 mg/g = 2.06 mg

      • Dissolve 2.06 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months.[2]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final working concentration using pre-warmed cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Gently mix the working solution before adding it to the cells.

In Vitro Assay Protocols

This compound is widely used to study the role of AQP4 in various cellular processes, particularly in astrocytes. Below are detailed protocols for an astrocyte swelling assay and for analyzing downstream signaling pathways.

Primary Astrocyte Culture

Protocol 3: Isolation and Culture of Primary Astrocytes

This protocol is adapted from established methods for isolating primary astrocytes from neonatal mouse cortices.

Materials:

  • Postnatal day 1-3 (P1-P3) mouse pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.25% Trypsin-EDTA

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated culture flasks

  • Sterile dissection tools

Procedure:

  • Euthanize P1-P3 mouse pups according to approved animal protocols.

  • Dissect the cortices in ice-cold HBSS.

  • Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA at 37°C for 15 minutes.

  • Neutralize the trypsin with DMEM/F12 containing 10% FBS.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the cells onto poly-D-lysine coated flasks.

  • Change the medium every 2-3 days. Astrocytes will become confluent in 7-10 days.

Astrocyte Swelling Assay

This assay measures changes in cell volume in response to an osmotic challenge, a process where AQP4 plays a key role.

Protocol 4: Calcein-AM Based Astrocyte Swelling Assay

Materials:

  • Primary astrocytes cultured on glass coverslips

  • Isotonic buffer (e.g., HBSS)

  • Hypotonic buffer (e.g., 50% HBSS diluted with sterile water)

  • Calcein-AM

  • This compound working solution

  • Fluorescence microscope

Procedure:

  • Seed primary astrocytes on poly-D-lysine coated glass coverslips and culture until they reach the desired confluency.

  • Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) in culture medium for the specified duration (e.g., 30 minutes).

  • Load the cells with 1-2 µM Calcein-AM in isotonic buffer for 30 minutes at 37°C.

  • Wash the cells with isotonic buffer to remove excess dye.

  • Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope.

  • Acquire baseline fluorescence images in isotonic buffer.

  • Perfuse the chamber with hypotonic buffer to induce cell swelling.

  • Capture time-lapse fluorescence images at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Analyze the change in cell volume by quantifying the change in fluorescence intensity or cell area using image analysis software.

Workflow for Astrocyte Swelling Assay

G cluster_prep Cell Preparation cluster_treatment Treatment and Staining cluster_imaging Imaging and Analysis seed Seed Astrocytes on Coverslips culture Culture to Confluency seed->culture treat Pre-treat with this compound/Vehicle culture->treat load Load with Calcein-AM treat->load wash1 Wash with Isotonic Buffer load->wash1 baseline Acquire Baseline Images wash1->baseline hypo Induce Swelling (Hypotonic Buffer) baseline->hypo timelapse Time-lapse Imaging hypo->timelapse analyze Analyze Volume Change timelapse->analyze

Caption: Workflow for the Calcein-AM based astrocyte swelling assay.

Analysis of Downstream Signaling Pathways

This compound-mediated inhibition of AQP4 can modulate intracellular signaling cascades. Western blotting is a common technique to assess the phosphorylation status of key signaling proteins.

Protocol 5: Western Blotting for ERK1/2 and mTOR Pathway Proteins

Materials:

  • Primary astrocytes

  • This compound working solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture primary astrocytes in multi-well plates to ~80-90% confluency.

  • Treat the cells with this compound or vehicle for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C (see Table 2 for suggested dilutions).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • For analyzing phosphorylated proteins, it is recommended to strip the membrane and re-probe with an antibody against the total protein as a loading control.

Table 2: Recommended Primary Antibodies for Western Blotting

Target ProteinHost SpeciesSuggested Dilution
Phospho-ERK1/2 (Thr202/Tyr204)Rabbit1:1000 - 1:2000
Total ERK1/2Rabbit/Mouse1:1000
Phospho-mTOR (Ser2448)Rabbit1:1000
Total mTORRabbit1:1000
Phospho-p70S6K (Thr389)Rabbit1:1000
Total p70S6KRabbit1:1000
PPAR-γRabbit/Mouse1:1000
AQP4Rabbit1:1000
GAPDH/β-actin (Loading Control)Mouse/Rabbit1:5000

Signaling Pathways Modulated by this compound

This compound, by inhibiting AQP4, has been shown to influence key signaling pathways involved in cell survival, inflammation, and metabolism.

This compound Signaling Pathway in Astrocytes

G cluster_erk ERK1/2 Pathway cluster_mTOR PPAR-γ/mTOR Pathway TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 inhibits ERK p-ERK1/2 AQP4->ERK inhibits PPAR PPAR-γ AQP4->PPAR activates Inflammation Inflammation/Apoptosis ERK->Inflammation mTOR mTOR PPAR->mTOR Autophagy Astrocyte Autophagy mTOR->Autophagy enhances

Caption: this compound inhibits AQP4, leading to the modulation of ERK1/2 and PPAR-γ/mTOR signaling pathways in astrocytes.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for TGN-020 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGN-020 is a small molecule that has been widely investigated as a selective inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the central nervous system.[1][2] AQP4 is primarily expressed in astrocytes and is crucial for maintaining water and ion homeostasis in the brain.[3] Due to its role in cerebral edema and other neurological conditions, AQP4 has been a significant target for drug discovery. This compound emerged from these efforts and has been utilized in numerous in vivo and in vitro studies to probe the function of AQP4.[4][5][6]

However, it is critical for researchers to be aware of recent studies that question the direct inhibitory effect of this compound on AQP4 in mammalian cell systems.[7] While this compound shows inhibitory activity in Xenopus oocyte expression systems, this effect does not consistently translate to mammalian cells.[7] The observed in vivo effects of this compound may be attributable to off-target mechanisms.[7] Therefore, when using this compound, it is imperative to include appropriate controls and consider alternative interpretations of the results.

These application notes provide a detailed protocol for the preparation of this compound stock solutions for cell culture experiments, along with a summary of its reported biological activities and a discussion of its mechanism of action.

Data Presentation

Table 1: this compound Properties and In Vitro Activity

PropertyValueReference(s)
Molecular Formula C₈H₆N₄OS[8]
Molecular Weight 206.22 g/mol [8]
CAS Number 51987-99-6[8]
IC₅₀ (AQP4 inhibition in Xenopus oocytes) 3.1 µM[7][8]
Solubility Soluble in DMSO (up to 20 mM)[8]

Table 2: Reported In Vitro and In Vivo Concentrations of this compound

ApplicationCell/Animal ModelConcentration/DoseObserved EffectReference(s)
In VitroXenopus oocytes expressing rat AQP4100 µM~44% inhibition of osmotic water flux[7]
In VitroPrimary rat and human astrocytesUp to 300 µMNo significant cytotoxicity[7]
In VivoMouse model of focal cerebral ischemia200 mg/kg (intraperitoneal)Significantly reduced ischemic cerebral edema[4][9]
In VivoRat model of spinal cord compression injury100 mg/kg (intraperitoneal)Promoted functional recovery and reduced edema[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.0622 mg of this compound (Molecular Weight = 206.22 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 2.0622 mg, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

Note on Stability in Cell Culture Media:

There is limited published data on the stability of this compound in aqueous cell culture media at 37°C. As a best practice, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from the frozen DMSO stock. Avoid storing diluted this compound in aqueous solutions for extended periods.

Protocol 2: General Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (sterile DMSO)

Procedure:

  • Cell Seeding: Seed your cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assays, protein expression analysis, functional assays).

Mandatory Visualizations

AQP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte K_ext K+ AQP4 AQP4 K_ext->AQP4 Functional Coupling Kir41 Kir4.1 K_ext->Kir41 Uptake Glu_ext Glutamate Glu_ext->AQP4 Functional Coupling GLT1 GLT-1 Glu_ext->GLT1 Uptake Water H₂O AQP4->Water Water Flux K_in K+ Kir41->K_in Glu_in Glutamate GLT1->Glu_in Volume_reg Cell Volume Regulation Water->Volume_reg Ca_signal Ca²⁺ Signaling Glu_in->Ca_signal Activates

Caption: Astrocyte AQP4 functional coupling.

TGN020_Workflow prep Prepare 10 mM this compound Stock in DMSO store Aliquot and Store at -20°C / -80°C prep->store dilute Prepare Fresh Working Dilutions in Media store->dilute treat Treat Cells (include vehicle control) dilute->treat incubate Incubate for Desired Time treat->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: this compound experimental workflow.

Concluding Remarks

This compound remains a valuable tool for studying cellular processes related to water and ion homeostasis, particularly in the context of the central nervous system. However, researchers must be cognizant of the ongoing debate regarding its direct mechanism of action. The protocols and information provided herein are intended to serve as a comprehensive guide for the preparation and use of this compound in cell culture, encouraging rigorous experimental design and careful interpretation of results. Future studies are needed to fully elucidate the off-target effects of this compound and to develop more specific modulators of AQP4 function.

References

TGN-020 Administration for Brain Edema Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the administration of TGN-020, a potent and specific inhibitor of the aquaporin-4 (AQP4) water channel, for the study of brain edema. This compound has emerged as a critical pharmacological tool to investigate the role of AQP4 in the formation and resolution of cerebral edema, a life-threatening condition associated with various neurological insults such as ischemic stroke, traumatic brain injury, and water intoxication.[1][2] This document outlines the mechanism of action of this compound, detailed protocols for its use in preclinical animal models, and a summary of key quantitative findings from relevant studies.

Introduction

Brain edema, characterized by an abnormal accumulation of fluid in the brain parenchyma, is a major contributor to morbidity and mortality in a range of neurological disorders.[1][3] The aquaporin-4 (AQP4) water channel, predominantly expressed on astrocytes, plays a dual role in the dynamics of brain water movement.[2] During the initial cytotoxic phase of edema, AQP4 facilitates water influx into astrocytes, exacerbating cell swelling.[2] Conversely, in the later vasogenic phase, AQP4 is crucial for the clearance of excess fluid from the brain.[2][4]

This compound, chemically identified as 2-(nicotinamide)-1,3,4-thiadiazole, is a small molecule inhibitor of AQP4.[5][6] Its ability to modulate AQP4 function provides a valuable experimental avenue to dissect the intricate role of this water channel in brain edema and to explore its potential as a therapeutic target.[1]

Mechanism of Action

This compound exerts its effects by directly inhibiting the water permeability of the AQP4 channel.[7] This inhibition is believed to occur via the intracellular ubiquitin-proteasome system.[8] By blocking AQP4, this compound can mitigate the initial cytotoxic edema following an ischemic event by preventing the rapid influx of water into astrocytes.[2][6] Furthermore, studies suggest that this compound can modulate the glymphatic system and signaling pathways such as the ERK1/2 pathway, which are involved in neuroinflammation and apoptosis following cerebral ischemia-reperfusion injury.[9]

Below is a diagram illustrating the proposed signaling pathway influenced by this compound in the context of ischemic brain injury.

TGN020_Mechanism cluster_0 Ischemic Insult cluster_1 Astrocyte cluster_2 This compound Intervention cluster_3 Downstream Effects Energy Failure Energy Failure Ionic Pump Dysfunction Ionic Pump Dysfunction Energy Failure->Ionic Pump Dysfunction AQP4 Aquaporin-4 (AQP4) Ionic Pump Dysfunction->AQP4 Osmotic Gradient Water Influx Water Influx AQP4->Water Influx Astrocyte Swelling (Cytotoxic Edema) Astrocyte Swelling (Cytotoxic Edema) Water Influx->Astrocyte Swelling (Cytotoxic Edema) Reduced Brain Edema Reduced Brain Edema This compound This compound This compound->AQP4 Inhibits ERK1/2 Pathway Inhibition ERK1/2 Pathway Inhibition This compound->ERK1/2 Pathway Inhibition Modulation of Glymphatic Function Modulation of Glymphatic Function This compound->Modulation of Glymphatic Function Reduced Neuroinflammation Reduced Neuroinflammation ERK1/2 Pathway Inhibition->Reduced Neuroinflammation Decreased Apoptosis Decreased Apoptosis Reduced Neuroinflammation->Decreased Apoptosis

Caption: Proposed mechanism of this compound in reducing ischemic brain edema.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from preclinical studies investigating the efficacy of this compound in animal models of brain edema.

Table 1: Effect of this compound on Brain Swelling and Infarct Volume

Study ReferenceAnimal ModelThis compound Dosage (mg/kg)Administration RouteTiming of Administration% Reduction in Brain Swelling Volume% Reduction in Hemispheric Lesion/Infarct Volume
--INVALID-LINK--[6][10]Mouse (MCAO)200Intraperitoneal15 min before ischemia41.8%33.3% (cortical)
--INVALID-LINK--[11]Rat (MCAO)Not specifiedNot specified15 min after ischemiaSignificant reductionNot reported
--INVALID-LINK--[8][12][13]Rat (MCAO)Not specifiedNot specifiedAfter strokeSignificant reduction at day 132.6% (at day 1), 46.3% (at day 14)

Table 2: Effect of this compound on Neurological Outcomes

Study ReferenceAnimal ModelThis compound Dosage (mg/kg)Administration RouteTiming of AdministrationNeurological Score Improvement
--INVALID-LINK--[1]Mouse (MCAO)AQP4 knockout model--Improved neurological outcome
--INVALID-LINK--[13]Rat (MCAO)Not specifiedNot specifiedAfter strokeSignificantly fewer sensorimotor deficits

Experimental Protocols

This section provides detailed methodologies for the administration of this compound in a rodent model of focal cerebral ischemia, a commonly used model for studying brain edema.

Protocol 1: this compound Administration in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Objective: To evaluate the effect of this compound on brain edema and infarct volume following focal cerebral ischemia.

Materials:

  • This compound sodium salt

  • Sterile normal saline (0.9% NaCl)

  • Adult male C57/BL6 mice (23-28 g)

  • Anesthesia (e.g., isoflurane or halothane)

  • Surgical instruments for MCAO

  • Temperature control unit and heating pad

  • Suture for MCAO

Procedure:

  • This compound Preparation: Dissolve this compound sodium salt in sterile normal saline to a final concentration of 2 mg/ml. Ensure complete dissolution.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Maintain rectal temperature at 37 ± 0.5°C throughout the surgical procedure using a heating pad.

  • This compound Administration:

    • Administer a single intraperitoneal (IP) injection of the this compound solution at a dosage of 200 mg/kg.[6]

    • For pretreatment studies, administer this compound 15 minutes before the induction of ischemia.[6]

    • For post-treatment studies, administer this compound at a specified time point after the onset of ischemia (e.g., 5 or 15 minutes).[9][11]

    • The control group should receive an identical volume of normal saline via IP injection.

  • Induction of Middle Cerebral Artery Occlusion (MCAO):

    • Perform MCAO using the intraluminal suture method to induce focal cerebral ischemia.

    • The duration of occlusion can vary depending on the experimental design (e.g., 60-120 minutes).

  • Reperfusion: After the designated occlusion period, withdraw the suture to allow for reperfusion.

  • Post-operative Care:

    • Allow the animals to recover from anesthesia in a warm environment.

    • Provide free access to food and water.

    • Monitor for any adverse effects.

  • Outcome Assessment:

    • At a predetermined time point post-MCAO (e.g., 24 hours, 48 hours, or 14 days), euthanize the animals.

    • Assess brain edema by measuring brain water content or using magnetic resonance imaging (MRI) to calculate the percentage of brain swelling volume (%BSV).[6][14]

    • Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or using MRI to calculate the percentage of hemispheric lesion volume (%HLV).[6][14]

    • Conduct neurological scoring to assess functional deficits.[9]

Below is a workflow diagram for the experimental protocol.

MCAO_Workflow Animal Preparation Animal Preparation This compound Administration (IP) This compound Administration (IP) Animal Preparation->this compound Administration (IP) Control (Saline IP) Control (Saline IP) Animal Preparation->Control (Saline IP) Induction of MCAO Induction of MCAO This compound Administration (IP)->Induction of MCAO Control (Saline IP)->Induction of MCAO Reperfusion Reperfusion Induction of MCAO->Reperfusion Post-operative Care & Monitoring Post-operative Care & Monitoring Reperfusion->Post-operative Care & Monitoring Outcome Assessment Outcome Assessment Post-operative Care & Monitoring->Outcome Assessment Brain Edema Measurement Brain Edema Measurement Outcome Assessment->Brain Edema Measurement Infarct Volume Measurement Infarct Volume Measurement Outcome Assessment->Infarct Volume Measurement Neurological Scoring Neurological Scoring Outcome Assessment->Neurological Scoring

Caption: Experimental workflow for this compound administration in a mouse MCAO model.

Conclusion

This compound is a valuable research tool for investigating the role of AQP4 in the pathophysiology of brain edema. The protocols and data presented in these application notes provide a foundation for researchers to design and execute studies aimed at understanding the mechanisms of brain edema and exploring novel therapeutic strategies. The consistent findings of reduced brain swelling and improved neurological outcomes in preclinical models highlight the potential of AQP4 inhibition as a therapeutic approach for conditions associated with cerebral edema.[1][12][14] Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: TGN-020 in a Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of TGN-020, a selective Aquaporin-4 (AQP4) inhibitor, in a middle cerebral artery occlusion (MCAO) model of ischemic stroke. This compound has emerged as a promising therapeutic agent by demonstrating significant reductions in cerebral edema, infarct volume, and neurological deficits in preclinical studies.[1][2][3] This document outlines detailed experimental protocols, summarizes key quantitative data from published research, and illustrates the underlying signaling pathways.

Aquaporin-4 is the most abundant water channel in the brain and plays a critical role in the formation of cytotoxic edema following an ischemic event.[1][4] By inhibiting AQP4, this compound offers a targeted approach to mitigate the secondary injury cascade initiated by cerebral ischemia.[4][5] The following protocols and data are intended to facilitate the design and execution of studies investigating the neuroprotective effects of this compound in the context of stroke.

Quantitative Data Summary

The following tables summarize the key findings from studies utilizing this compound in MCAO models, providing a clear comparison of its effects on various outcome measures.

Table 1: Effect of this compound on Infarct Volume and Brain Swelling

Animal ModelThis compound Dose and TimingTime PointInfarct Volume (% of Hemisphere)Brain Swelling (%)Reference
Mouse200 mg/kg, 15 min before MCAO24 hours20.0 ± 7.6% (Treated) vs. 30.0 ± 9.1% (Control)12.1 ± 6.3% (Treated) vs. 20.8 ± 5.9% (Control)[3]
Rat200 mg/kg, 10 min after MCAO24 hours39.05 ± 6.43% (Treated) vs. 57.94 ± 6.68% (Control)11.98 ± 7.18% (Treated) vs. 29.32 ± 4.69% (Control)[2][6]
Rat200 mg/kg, 10 min after MCAO14 days24.30 ± 1.88% (Treated) vs. 45.25 ± 3.11% (Control)Not significantly different[2]
RatSingle dose after MCAO3 and 7 daysSignificantly reducedSignificantly reduced[1]

Table 2: Effect of this compound on Neurological Deficits and Cellular Pathologies

Animal ModelThis compound Dose and TimingTime PointKey FindingsReference
RatSingle dose after MCAO3 and 7 daysImproved motor scores; Reduced albumin extravasation, gliosis, and apoptosis.[1]
Rat200 mg/kg, 10 min after MCAO14 daysFewer neurological function deficits; Reduced peri-infarct astrogliosis and AQP4 depolarization.[2][7]
MouseAfter I/R48 hoursAlleviated glymphatic dysfunction; Reduced inflammation and apoptosis.[8][9]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Procedure

This protocol describes the intraluminal filament model of MCAO, a widely used technique to induce focal cerebral ischemia.

Materials:

  • Adult male C57/BL6 mice or Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope

  • Micro-scissors and forceps

  • Poly-L-lysine coated nylon filament (e.g., 4-0 or 5-0)

  • Laser-Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the animal and secure it in a supine position.

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the nylon filament into the ICA through a small incision in the ECA stump.

  • Advance the filament approximately 9-11 mm (in mice) or 18-20 mm (in rats) from the carotid bifurcation until a significant drop in regional cerebral blood flow (>70%) is observed via laser-Doppler flowmetry, indicating the occlusion of the middle cerebral artery.

  • For reperfusion models, withdraw the filament after a defined period (e.g., 60 or 90 minutes).[2][6] For non-reperfusion models, leave the filament in place.[1]

  • Suture the incision and allow the animal to recover from anesthesia.

This compound Administration

Materials:

  • This compound (N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride)

  • Vehicle (e.g., 0.9% normal saline or 0.5% CMC-Na)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., 200 mg/kg).[6][10]

  • Administer the this compound solution via intraperitoneal injection at the specified time point relative to MCAO induction (e.g., 15 minutes before or 10 minutes after).[2][3][6]

  • Administer an equal volume of the vehicle to the control group.

Assessment of Infarct Volume (TTC Staining)

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the desired endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and carefully remove the brain.

  • Chill the brain briefly at -20°C for easier slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct area over the slice thickness.

Neurological Scoring

A neurological scoring system is used to assess functional deficits following MCAO. A common scoring system is as follows:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning or falling to the contralateral side.

  • 4: No spontaneous motor activity.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound in the MCAO model are primarily attributed to its inhibition of AQP4, which triggers a cascade of downstream effects.

TGN020_Mechanism cluster_upstream Upstream Events cluster_downstream Downstream Effects TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibits Edema Cytotoxic Edema AQP4->Edema Reduces Glymphatic Glymphatic Dysfunction AQP4->Glymphatic Modulates Astrogliosis Astrogliosis AQP4->Astrogliosis Reduces ERK ERK1/2 Pathway Activation AQP4->ERK Inhibits Neuroprotection Neuroprotection (Reduced Infarct & Improved Function) Edema->Neuroprotection Contributes to Inflammation Inflammation (Microglia/Astrocyte Activation) Glymphatic->Inflammation Reduces Astrogliosis->Neuroprotection Contributes to Inflammation->Neuroprotection Contributes to Apoptosis Apoptosis Apoptosis->Neuroprotection Contributes to ERK->Inflammation Promotes ERK->Apoptosis Promotes

Caption: this compound mechanism of action in ischemic stroke.

The inhibition of AQP4 by this compound leads to a reduction in cytotoxic edema.[1] Furthermore, this compound has been shown to modulate the glymphatic system, which is involved in waste clearance from the brain parenchyma.[8][9] Studies have also demonstrated that this compound can attenuate peri-infarct astrogliosis and AQP4 depolarization.[2][7] Mechanistically, this compound has been found to mitigate inflammation and apoptosis by inhibiting the ERK1/2 signaling pathway.[8][9] Collectively, these actions contribute to the overall neuroprotective effects of this compound, resulting in smaller infarct volumes and improved neurological outcomes.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_assessment Outcome Assessment Animal Rodent Model (Mouse or Rat) MCAO MCAO Surgery Animal->MCAO Treatment This compound or Vehicle Administration MCAO->Treatment Neuro Neurological Scoring Treatment->Neuro Imaging Infarct Volume (TTC) Brain Swelling (MRI) Treatment->Imaging Histo Histology (Gliosis, Apoptosis) Treatment->Histo Biochem Western Blot/Immunofluorescence (AQP4, ERK, Inflammatory markers) Treatment->Biochem

Caption: Experimental workflow for this compound studies in an MCAO model.

This workflow diagram provides a logical sequence for conducting experiments to evaluate the efficacy of this compound. The process begins with the selection of the animal model, followed by the MCAO surgery and subsequent treatment administration. A range of behavioral, histological, and biochemical assessments are then employed to determine the therapeutic effects of this compound.

References

Application Notes and Protocols: Intravitreal TGN-020 for Diabetic Retinopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diabetic retinopathy is a leading cause of vision loss, characterized by retinal edema and abnormal blood vessel growth. TGN-020, a selective aquaporin 4 (AQP4) inhibitor, has emerged as a potential therapeutic agent.[1][2] AQP4 water channels are implicated in the development of retinal edema. This compound, with the chemical name 2-(nicotinamide)-1,3,4-thiadiazole, has been shown in preclinical studies to mitigate the effects of diabetic retinopathy by reducing retinal edema, vascular leakage, and the expression of vascular endothelial growth factor (VEGF).[1][3] These application notes provide a detailed protocol for the intravitreal administration of this compound in a research setting, specifically in a streptozotocin-induced diabetic rat model, based on published preclinical data. It also outlines the proposed mechanism of action and key experimental findings.

Mechanism of Action

In the context of diabetic retinopathy, high glucose levels lead to increased production of reactive oxygen species (ROS) and VEGF, contributing to the swelling of Müller cells and breakdown of the blood-retinal barrier. This compound, as an AQP4 inhibitor, is believed to exert its therapeutic effects through several mechanisms:

  • Reduction of Müller Cell Swelling: By blocking AQP4 channels on Müller cells, this compound prevents the excessive influx of water, thereby reducing cellular edema.[1]

  • Downregulation of VEGF: Intravitreal injection of this compound has been shown to suppress the protein levels of VEGF in the diabetic retina.[1][2]

  • Inhibition of ROS Production: this compound has been observed to suppress the increase in intracellular ROS production in Müller cells cultured under high glucose conditions.[1][2]

  • Modulation of Inflammatory Pathways: In other neurological conditions, this compound has been shown to mitigate inflammation by inhibiting the ERK1/2 signaling pathway and activating the AQP4/PPAR-γ/mTOR pathway.[4][5] While not directly demonstrated in diabetic retinopathy studies, these pathways may also play a role in its protective effects in the retina.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the effects of intravitreal this compound in a diabetic rat model.

Table 1: Effect of this compound on VEGF Protein Levels in Diabetic Rat Retina

Treatment GroupNormalized VEGF Protein Level (relative to non-diabetic control)Percentage Decrease vs. Vehicle
Non-diabetic100%N/A
Diabetic + Vehicle260.5%N/A
Diabetic + this compound169.3%35%
Diabetic + Bevacizumab119.3%54.2%
Data adapted from a study using streptozotocin-induced diabetic rats.[1]

Table 2: Effect of this compound on Müller Cell Volume in High Glucose Conditions

ConditionTreatmentRelative Cell Volume
Physiological Glucose (5.5mM)-Baseline
High Glucose (25mM)VehicleSignificantly Increased
High Glucose (25mM)This compoundSuppressed Increase
High Glucose (25mM)BevacizumabSuppressed Increase
In vitro data from cultured rat retinal Müller cells (TR-MUL5).[6]

Experimental Protocols

Animal Model of Diabetic Retinopathy

This protocol describes the induction of diabetes in rats to model diabetic retinopathy, as described in preclinical studies.

Materials:

  • 9-week-old male Wistar rats

  • Streptozotocin (STZ)

  • 10 mM sodium citrate buffer (pH 4.5)

  • Intravenous injection supplies

Procedure:

  • Prepare a fresh solution of streptozotocin in 10 mM sodium citrate buffer.

  • Administer a single intravenous injection of streptozotocin at a dose of 40 mg/kg to each rat to induce diabetes.[6]

  • Monitor blood glucose levels regularly to confirm the induction of diabetes.

  • Maintain the diabetic rats for a specified period (e.g., 8 weeks) to allow for the development of diabetic retinopathy.

Intravitreal Injection Protocol for this compound

This protocol is based on preclinical studies in diabetic rats and should be adapted as necessary for specific experimental designs.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Bevacizumab (as a positive control, optional)

  • Anesthesia for small animals (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine hydrochloride ophthalmic solution

  • 30-gauge needle attached to a microsyringe

  • Operating microscope

Procedure:

  • Prepare the injection solutions. Dissolve this compound in the chosen vehicle to the desired concentration. A typical injection volume in rats is 2-5 µL.

  • Anesthetize the diabetic rat according to approved animal care protocols.

  • Apply a drop of topical proparacaine hydrochloride to the eye to be injected for local anesthesia.

  • Under an operating microscope, carefully insert a 30-gauge needle through the sclera, approximately 1 mm behind the limbus, into the vitreous cavity.

  • Slowly inject the desired volume of this compound solution, vehicle (PBS), or bevacizumab.

  • Withdraw the needle carefully.

  • Apply a topical antibiotic ointment to the eye to prevent infection.

  • Monitor the animal for any adverse reactions.

  • The effects of the injection can be assessed at various time points post-injection (e.g., 24 hours, 7 days) depending on the experimental endpoints.

Evaluation of Treatment Efficacy

a) Western Blot Analysis for VEGF

  • Euthanize the rats at the designated time point and carefully dissect the retinas.

  • Homogenize the retinal tissue in lysis buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Probe the membrane with primary antibodies against VEGF and a loading control (e.g., α-tubulin).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection system.

  • Quantify the band intensities to determine the relative protein levels of VEGF.[1]

b) Immunohistochemistry for AQP4, GFAP, and VEGF

  • Enucleate the eyes and fix them in a suitable fixative (e.g., 4% paraformaldehyde).

  • Process the eyes for paraffin or frozen sectioning.

  • Cut thin retinal sections and mount them on slides.

  • Perform antigen retrieval if necessary.

  • Incubate the sections with primary antibodies against AQP4, GFAP (a marker for Müller cell activation), and VEGF.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount the sections with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Visualize the staining using a fluorescence microscope to assess the expression and localization of the target proteins.[1]

c) Evans Blue Vascular Permeability Assay

  • Anesthetize the rat and inject Evans blue dye intravenously.

  • Allow the dye to circulate for a specified time (e.g., 2 hours).

  • Perfuse the animal with saline to remove intravascular dye.

  • Enucleate the eyes and dissect the retinas.

  • Flat-mount the retinas and examine them under a fluorescence microscope to visualize and quantify the leakage of the dye from retinal blood vessels.[1]

Signaling Pathways and Workflow Diagrams

TGN_020_Mechanism_of_Action High_Glucose High Glucose ROS Increased ROS Production High_Glucose->ROS VEGF Increased VEGF Expression High_Glucose->VEGF Muller_Cell_Swelling Müller Cell Swelling ROS->Muller_Cell_Swelling VEGF->Muller_Cell_Swelling BRB_Breakdown Blood-Retinal Barrier Breakdown VEGF->BRB_Breakdown Retinal_Edema Retinal Edema Muller_Cell_Swelling->Retinal_Edema BRB_Breakdown->Retinal_Edema TGN020 This compound TGN020->ROS inhibits TGN020->VEGF inhibits AQP4 AQP4 TGN020->AQP4 inhibits AQP4->Muller_Cell_Swelling

Caption: Proposed mechanism of this compound action in diabetic retinopathy.

Intravitreal_Injection_Workflow Start Induce Diabetes in Rats (STZ Injection) Develop_DR Allow Development of Diabetic Retinopathy (e.g., 8 weeks) Start->Develop_DR Anesthetize Anesthetize Rat Develop_DR->Anesthetize Prepare_Injection Prepare this compound Solution Develop_DR->Prepare_Injection Inject Perform Intravitreal Injection Anesthetize->Inject Prepare_Injection->Inject Post_Op_Care Post-Operative Care (Antibiotic Ointment) Inject->Post_Op_Care Evaluation Evaluate Efficacy at Designated Time Points Post_Op_Care->Evaluation Western_Blot Western Blot (VEGF) Evaluation->Western_Blot Protein Expression IHC Immunohistochemistry (AQP4, GFAP, VEGF) Evaluation->IHC Protein Localization Evans_Blue Evans Blue Assay Evaluation->Evans_Blue Vascular Permeability End Data Analysis Western_Blot->End IHC->End Evans_Blue->End

Caption: Experimental workflow for preclinical this compound studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGN-020 is a small molecule compound identified as a selective inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, primarily expressed in astrocytes.[1] As such, this compound has been utilized as a research tool to investigate the role of AQP4 in various physiological and pathological processes, including brain edema, neuroinflammation, and glial scarring.[2] These application notes provide a summary of the available data on the use of this compound in astrocyte culture, including recommended concentrations, experimental protocols, and known signaling pathways involved.

Disclaimer: It is important to note that while this compound has been reported to inhibit AQP4 in Xenopus laevis oocytes, recent studies have questioned its direct inhibitory effect on AQP4 in mammalian cells, including astrocytes, suggesting the possibility of off-target effects.[3] Researchers should consider these findings when interpreting their results. A 2024 preprint indicated that this compound at concentrations up to 100 µM did not affect AQP4 gene expression in primary human astrocytes.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from the literature. This information can guide the selection of appropriate concentrations for in vitro astrocyte experiments.

ParameterValueSpecies/SystemRemarksReference
IC50 3.1 µMHuman AQP4-M23 in Xenopus laevis oocytesHalf-maximal inhibitory concentration for osmotic water flux.[3][4]
Effective Concentration (ex vivo) 20 µMMouse acute cortical slicesInduced astrocyte swelling and reduced cortical spreading depression.
Ineffective Concentration (in vitro) Up to 100 µMPrimary human astrocytesNo effect on AQP4 gene expression after 24 hours of treatment.[3]

Recommended this compound Concentration for Astrocyte Culture

Based on the available data, a starting concentration range of 1-20 µM is recommended for treating primary astrocyte cultures.

  • For AQP4 inhibition studies: A concentration around the reported IC50 (3.1 µM) would be a logical starting point. However, researchers should validate the inhibitory effect in their specific astrocyte culture system, given the conflicting reports.

  • For functional assays (e.g., migration, proliferation, inflammation): A concentration range of 10-20 µM has been shown to be effective in ex vivo preparations without apparent cytotoxicity.

A dose-response experiment is highly recommended to determine the optimal, non-toxic concentration for the specific astrocyte source (e.g., neonatal, adult, species) and experimental endpoint.

Experimental Protocols

Primary Astrocyte Culture

This protocol provides a general guideline for the isolation and culture of primary astrocytes from neonatal mouse or rat cortices.

Materials:

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine or Poly-L-ornithine coated flasks/plates

  • Sterile dissection tools

  • 70 µm cell strainer

Procedure:

  • Isolate cortices from P1-P3 mouse or rat pups and remove the meninges.

  • Mechanically dissociate the tissue in a sterile dish.

  • Digest the tissue with trypsin-EDTA at 37°C.

  • Neutralize trypsin with DMEM containing 10% FBS.

  • Gently triturate the cell suspension to obtain single cells.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto poly-D-lysine or poly-L-ornithine coated T75 flasks.

  • Incubate at 37°C in a 5% CO2 incubator.

  • Change the medium every 2-3 days.

  • Once confluent (typically 7-10 days), purify astrocytes by shaking the flasks to remove microglia and oligodendrocyte precursor cells.

  • The remaining adherent cells are primarily astrocytes and can be subcultured for experiments.

This compound Treatment of Astrocyte Cultures

Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-20 mM).

  • Store the stock solution at -20°C.

Treatment Procedure:

  • Seed purified astrocytes into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the desired this compound concentrations or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

Astrocyte Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on astrocyte viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed astrocytes in a 96-well plate and treat with a range of this compound concentrations as described above.

  • After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

This compound has been shown to modulate signaling pathways involved in inflammation and cell survival in the context of neurological injury. The following diagrams illustrate a simplified experimental workflow and a potential signaling pathway affected by this compound.

experimental_workflow cluster_culture Astrocyte Culture Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays start Isolate Primary Astrocytes culture Culture and Purify Astrocytes start->culture seed Seed Astrocytes for Experiments culture->seed prepare Prepare this compound Working Solutions seed->prepare treat Treat Astrocytes (1-20 µM) prepare->treat viability Viability Assay (MTT) treat->viability protein Protein Analysis (Western Blot) treat->protein imaging Immunofluorescence (GFAP) treat->imaging

Caption: Experimental workflow for this compound treatment of primary astrocyte cultures.

signaling_pathway TGN020 This compound AQP4 AQP4 (?) TGN020->AQP4 Inhibition (Disputed) PPARg PPAR-γ TGN020->PPARg Activation ERK ERK1/2 TGN020->ERK Inhibition mTOR mTOR PPARg->mTOR Inflammation Neuroinflammation (e.g., reduced TNF-α, IL-1β) mTOR->Inflammation Autophagy Astrocyte Autophagy mTOR->Autophagy ERK->Inflammation Activation Astrocyte Activation (e.g., reduced GFAP) Inflammation->Activation Autophagy->Activation

Caption: Putative signaling pathways modulated by this compound in astrocytes.

References

Application Notes and Protocols for In Vivo Experiments Involving TGN-020

Author: BenchChem Technical Support Team. Date: December 2025

Topic: TGN-020 Administration and the Critical Role of a Vehicle Control in In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, chemically known as 2-(nicotinamide)-1,3,4-thiadiazole, is recognized as a potent inhibitor of Aquaporin-4 (AQP4), the primary water channel in the central nervous system.[1] It is investigated for its therapeutic potential in conditions characterized by cerebral edema, such as ischemic stroke.[1][2][3][4] Recent research also points to its effects on the glymphatic system and in mitigating inflammation and apoptosis following cerebral ischemia-reperfusion injury.[5][6]

A critical aspect of designing in vivo studies with this compound, or any experimental compound, is the use of an appropriate vehicle control . The vehicle is the solvent or carrier used to dissolve and administer the test compound.[7][8] The vehicle control group receives the vehicle alone, without the active compound, allowing researchers to distinguish the effects of the drug from any potential effects of the vehicle itself.[7][9][10] This document provides detailed application notes and protocols for conducting in vivo experiments with this compound, with a focus on the proper use and formulation of its vehicle control.

Data Presentation: this compound In Vivo Study Parameters

The following table summarizes quantitative data from various in vivo studies involving this compound administration. This information is crucial for designing new experiments and for comparing results across different studies.

ParameterSpeciesDisease ModelThis compound DoseVehicle ControlRoute of AdministrationKey FindingsReference
Brain Swelling Volume (%BSV) MouseFocal Cerebral Ischemia200 mg/kgNormal SalineIntraperitoneal (IP)This compound reduced %BSV to 12.1 ± 6.3% vs. 20.8 ± 5.9% in controls.[1][3]
Hemispheric Lesion Volume (%HLV) MouseFocal Cerebral Ischemia200 mg/kgNormal SalineIntraperitoneal (IP)This compound reduced cortical infarction (%HLV) to 20.0 ± 7.6% vs. 30.0 ± 9.1% in controls.[1]
Infarct and Swelling Volumes RatCerebral IschemiaNot specifiedNot specifiedNot specifiedAcute inhibition of AQP4 with this compound decreased edema and infarct lesion volume 1 day post-stroke.[2]
Glymphatic Function MouseHealthy100 mg/kgDMSO and PBSIntraperitoneal (IP)This compound significantly inhibited the influx of Evans Blue into the brain parenchyma.[6]
VEGF Protein Levels RatDiabetic RetinopathyNot specifiedNot specifiedIntravitreal InjectionThis compound decreased VEGF protein levels by 35% in diabetic rat retinas compared to the vehicle-injected group.[11]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway:

TGN020_Mechanism cluster_Cell Astrocyte Endfoot cluster_Ischemia Ischemic Condition TGN020 This compound AQP4 Aquaporin-4 (AQP4) Water Channel TGN020->AQP4 Inhibits Edema Cytotoxic Edema AQP4->Edema Contributes to Water Water Influx Water->AQP4 Flows through Ischemia Cerebral Ischemia Ischemia->Water Induces osmotic imbalance TGN020_Workflow cluster_Prep Preparation Phase cluster_Exp Experimental Phase cluster_Analysis Analysis Phase AnimalAcclimatization Animal Acclimatization (e.g., Mice, 7-10 days) GroupAllocation Random Allocation into Groups (Vehicle vs. This compound) AnimalAcclimatization->GroupAllocation Formulation Prepare this compound Solution and Vehicle Control GroupAllocation->Formulation Administration Administer this compound or Vehicle (e.g., IP injection, 15 min pre-ischemia) Formulation->Administration ModelInduction Induce Disease Model (e.g., Middle Cerebral Artery Occlusion) Administration->ModelInduction Monitoring Post-Procedure Monitoring (Physiological parameters, neurological score) ModelInduction->Monitoring Endpoint Endpoint Measurement (e.g., 24h post-ischemia) Monitoring->Endpoint Imaging Imaging Analysis (e.g., MRI for edema volume) Endpoint->Imaging Histo Histological/Molecular Analysis (e.g., Western Blot for VEGF) Endpoint->Histo Data Data Analysis and Comparison Imaging->Data Histo->Data

References

Long-Term Stability of TGN-020 in DMSO at -20°C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the long-term stability of TGN-020 when stored in dimethyl sulfoxide (DMSO) at -20°C. This compound is a potent and selective inhibitor of Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes in the central nervous system.[1] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines best practices for the preparation, storage, and handling of this compound stock solutions and includes a comprehensive protocol for a long-term stability study using High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound, with the chemical name N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, is a small molecule inhibitor of the AQP4 water channel.[1] It is a valuable tool for studying the physiological and pathological roles of AQP4, which is implicated in cerebral edema, neuroinflammation, and other neurological disorders. Given its use in a variety of in vitro and in vivo models, maintaining the integrity of this compound in solution is paramount for reliable experimental outcomes.

Chemical Properties of this compound:

PropertyValue
Chemical Name N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide
Molecular Formula C₈H₆N₄OS
Molecular Weight 206.22 g/mol
Purity (Typical) ≥98% (as determined by HPLC)[1]
Solubility Soluble in DMSO

Long-Term Stability of this compound in DMSO at -20°C

Based on available data, this compound dissolved in DMSO is stable for up to 3 months when stored at -20°C. To provide a more comprehensive understanding of its long-term stability, a detailed study protocol is provided below, along with representative data for up to 12 months of storage.

Representative Long-Term Stability Data

The following table summarizes the hypothetical results of a long-term stability study of a 10 mM this compound stock solution in anhydrous DMSO stored at -20°C in amber glass vials. Purity was assessed by HPLC at various time points.

Time Point (Months)Purity (%)AppearanceDegradation Products Detected
099.8Clear, colorless solutionNone
199.7Clear, colorless solutionNone
399.5Clear, colorless solutionNone
698.9Clear, colorless solutionMinor, unidentified peak at RRT 1.2
998.2Clear, colorless solutionMinor, unidentified peak at RRT 1.2
1297.5Clear, colorless solutionMinor, unidentified peak at RRT 1.2

RRT = Relative Retention Time

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions, including the purity of the DMSO and the handling of the stock solution. It is strongly recommended that users perform their own stability assessments for long-term storage beyond 3 months.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid, ≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and exposure to light and air.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C.

Protocol for Long-Term Stability Assessment by HPLC

Objective: To determine the purity and identify potential degradation products of this compound in a DMSO stock solution stored at -20°C over a 12-month period.

Materials and Equipment:

  • Aliquots of 10 mM this compound in DMSO stored at -20°C

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC vials with inserts

Procedure:

  • Time Points: Designate aliquots for analysis at time 0 (immediately after preparation), 1, 3, 6, 9, and 12 months.

  • Sample Preparation:

    • At each time point, retrieve one aliquot from the -20°C storage.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the prepared sample onto the HPLC column.

    • Run the HPLC method to separate this compound from any potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (determined by UV-Vis scan of this compound).

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatograms from different time points to identify any new peaks that may correspond to degradation products.

Example HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 265 nm
Column Temperature 30°C

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage Store at -20°C prep3->storage analysis1 Thaw Aliquot at Time Point 'n' storage->analysis1 Time = 0, 1, 3, 6, 9, 12 months analysis2 Dilute for HPLC analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 analysis4 Data Analysis (Purity, Degradants) analysis3->analysis4

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

This compound Signaling Pathway

G TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibition MEK MEK1/2 AQP4->MEK Modulates ERK ERK1/2 MEK->ERK Phosphorylation Downstream Downstream Effects (Inflammation, Apoptosis) ERK->Downstream Regulation

Caption: this compound inhibits AQP4, modulating the MEK/ERK signaling pathway.

Recommendations for Handling and Use

  • Use Anhydrous DMSO: Water can facilitate the degradation of some small molecules. The use of anhydrous DMSO is recommended for the preparation of stock solutions intended for long-term storage.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate compound degradation. Aliquoting stock solutions into single-use volumes is a critical step to ensure stability.

  • Protect from Light: Store this compound solutions in amber vials to protect them from light, which can cause photodegradation.

  • Perform Regular Quality Control: For long-term studies, it is advisable to periodically check the purity of the stock solution by HPLC or another suitable analytical method.

Conclusion

This compound is a stable compound when stored in anhydrous DMSO at -20°C for at least 3 months. For longer-term storage, it is recommended to perform periodic stability assessments as outlined in this protocol to ensure the integrity of the compound and the reliability of experimental data. Proper preparation, storage, and handling are essential for maintaining the quality of this compound stock solutions.

References

Troubleshooting & Optimization

Technical Support Center: TGN-020 and Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TGN-020 in neuronal and glial cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the established primary target of this compound?

A1: this compound is widely cited as a selective blocker of the aquaporin-4 (AQP4) water channel.[1][2][3] It has a reported half-maximal inhibitory concentration (IC50) of 3.1 μM for human AQP4 expressed in Xenopus laevis oocytes.[2][4][5]

Q2: Is there controversy regarding this compound's mechanism of action?

A2: Yes, recent studies have brought the primary mechanism of this compound into question. While it demonstrates inhibitory effects on AQP4 in Xenopus oocyte assays, some research has found no evidence of AQP4 inhibition in mammalian cell lines or with reconstituted, purified human AQP4.[4] This suggests that the observed effects of this compound in mammalian systems, including neuronal cultures, may be due to off-target effects or alternative mechanisms of action.[4]

Q3: What are the reported effects of this compound in neuronal and glial cell models?

A3: In various central nervous system (CNS) models, this compound has been shown to:

  • Reduce edema following ischemic injury.[2][3][6]

  • Decrease the production of Reactive Oxygen Species (ROS) and Vascular Endothelial Growth Factor (VEGF) in retinal Müller cells under high-glucose conditions.[1]

  • Alleviate inflammation and apoptosis post-ischemia.[7][8]

  • Inhibit the proliferation and activation of astrocytes.[6][7]

  • Modulate the ERK1/2 signaling pathway.[7][8]

  • Improve neurological and functional outcomes in rodent models of stroke.[6][9]

Q4: Is this compound cytotoxic to neuronal or glial cells?

A4: Based on available data, this compound appears to have low cytotoxicity. One study reported no toxic effects on rat or human astrocytes at concentrations up to 300 µM.[4] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q5: If this compound is not inhibiting AQP4 in my mammalian cells, what could be causing the observed effects?

A5: The discrepancies in findings suggest that this compound may have off-target effects. One study noted that this compound shares structural similarities with carbonic anhydrase inhibitors.[4][10] The observed neuroprotective and anti-inflammatory effects could be mediated through pathways independent of AQP4 water channel blockade, such as the modulation of the ERK1/2 signaling pathway.[7][8]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results with this compound treatment.

This issue may arise from the controversy over its mechanism of action. The effects you are observing may not be related to AQP4 inhibition.

Troubleshooting Steps:

  • Validate On-Target Effect: If possible, independently verify AQP4 inhibition in your experimental system. This can be challenging without specialized equipment for measuring cell volume changes.

  • Use Positive and Negative Controls:

    • Positive Control: Use a genetically validated model, such as AQP4-knockout (AQP4-/-) cells, to compare against the effects of this compound. If this compound elicits a different phenotype than AQP4 deletion, it strongly suggests an off-target effect.

    • Negative Control: Use a structurally related but inactive compound as a negative control to ensure the observed effects are specific to this compound's chemical structure.

  • Investigate Alternative Pathways: Based on existing literature, assess whether this compound is affecting other signaling pathways in your culture system, such as the ERK1/2 pathway.[7][8]

Problem 2: Determining the optimal working concentration of this compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to identify the lowest concentration that produces the desired biological effect.

  • Assess Cell Viability: Concurrently with the dose-response experiment, perform a cell viability assay (e.g., MTT or LDH assay) to ensure the working concentration is not causing cytotoxicity. One study noted no toxicity in astrocytes up to 300 µM.[4]

Quantitative Data Summary

ParameterValueCell/System TypeReference
IC50 for AQP4 Inhibition 3.1 µMXenopus laevis oocytes expressing human AQP4[2][4][5]
Toxicity Threshold >300 µMRat and Human Astrocytes[4]
Ischemic Lesion Volume Reduction ~53% (at 14 days)Rat MCAO model[6][9]
Brain Swelling Reduction ~86% (at 1 day)Rat MCAO model[6][9]

Experimental Protocols

Protocol 1: Assessment of this compound on Astrocyte Activation

This protocol is adapted from studies investigating the effect of this compound on glial cells.[6][7]

  • Cell Culture: Plate primary astrocytes or an astrocyte cell line (e.g., C8-D1A) at a suitable density and allow them to adhere overnight.

  • Induce Reactivity (Optional): Treat cells with an inflammatory stimulus such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce a reactive phenotype.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Analysis: Capture images using a fluorescence microscope and quantify the mean fluorescence intensity of GFAP per cell. A reduction in GFAP intensity in this compound-treated cells compared to the control group indicates an inhibitory effect on astrocyte activation.

Protocol 2: Western Blot for ERK1/2 Pathway Activation

This protocol allows for the investigation of this compound's off-target effects on a key signaling pathway.[7][8]

  • Cell Culture and Treatment: Culture neuronal or glial cells and treat with this compound as described in Protocol 1. Include a positive control for ERK1/2 activation (e.g., treatment with a growth factor like BDNF) and a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. A decrease in this ratio in this compound-treated cells would suggest an inhibitory effect on the ERK1/2 pathway.

Visualizations

TGN020_Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation start Plate Neuronal/Glial Cells treatment Apply Stimulus (e.g., Ischemia model) start->treatment tgn020 Add this compound or Vehicle Control treatment->tgn020 viability Cell Viability Assay (e.g., MTT) tgn020->viability western Western Blot (e.g., p-ERK, Caspase-3) tgn020->western if Immunofluorescence (e.g., GFAP, NeuN) tgn020->if conclusion Draw Conclusions on Neuroprotective Potential viability->conclusion off_target Assess Off-Target Effects (e.g., ERK signaling) western->off_target on_target Evaluate On-Target Effects (AQP4-dependent changes) if->on_target off_target->conclusion on_target->conclusion TGN020_Signaling_Pathway cluster_upstream Upstream Triggers cluster_downstream Cellular Responses TGN020 This compound ERK_Pathway MEK1/2 TGN020->ERK_Pathway inhibits ROS ROS Production TGN020->ROS inhibits Astrocyte_Activation Astrocyte Activation (GFAP ↑) TGN020->Astrocyte_Activation inhibits Inflammation Inflammation TGN020->Inflammation alleviates Apoptosis Apoptosis TGN020->Apoptosis alleviates Ischemia Ischemic Insult / High Glucose Ischemia->ERK_Pathway activates Ischemia->ROS induces pERK p-ERK1/2 ERK_Pathway->pERK phosphorylates pERK->Astrocyte_Activation pERK->Inflammation pERK->Apoptosis

References

Troubleshooting TGN-020 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with TGN-020 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound, with the chemical name N-1,3,4-Thiadiazol-2-yl-3-pyridinecarboxamide, is a potent and selective inhibitor of the Aquaporin 4 (AQP4) water channel.[1] Like many small molecule inhibitors designed for intracellular targets, this compound is a hydrophobic compound. This inherent hydrophobicity can lead to poor solubility in aqueous buffers, which are the standard environments for most biochemical and cell-based assays. Poor solubility can result in the precipitation of the compound, leading to inaccurate concentration measurements and unreliable experimental outcomes.

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous assay buffer. What is the likely cause and how can I prevent this?

A2: This is a common issue known as "kinetic" or "antisolvent" precipitation, which occurs when a compound is rapidly transferred from a favorable organic solvent (like DMSO) to an unfavorable aqueous environment. To prevent this, consider the following troubleshooting steps:

  • Optimize the Dilution Method: Add the this compound DMSO stock solution to your aqueous buffer slowly, preferably dropwise, while vortexing or stirring the buffer. This facilitates rapid mixing and minimizes localized high concentrations that can lead to precipitation.

  • Reduce the Final Concentration: Your target concentration may be exceeding the solubility limit of this compound in your specific aqueous buffer. Try working with a lower final concentration.

  • Adjust the Final DMSO Concentration: While minimizing the final DMSO concentration is often desirable for biological assays, a certain amount can be necessary to maintain solubility. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, ensure this temperature is compatible with the stability of other components in your assay.

Q3: Can the composition of my aqueous buffer affect this compound solubility?

A3: Absolutely. The properties of your aqueous buffer can significantly impact the solubility of this compound. Key factors to consider include:

  • pH: The solubility of compounds with ionizable groups can be highly pH-dependent. While this compound is not strongly ionizable, pH can still influence its solubility. It is recommended to test a range of pH values around the physiological pH of 7.4 to find the optimal condition for your experiment.

  • Ionic Strength: The salt concentration of your buffer can affect solubility. For some hydrophobic compounds, increasing the ionic strength can decrease solubility (salting out), while for others, it can be beneficial. If you suspect ionic strength is an issue, you can test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).

  • Buffer Species: Different buffer salts can interact with your compound in unique ways. If you are experiencing persistent solubility issues, consider trying alternative buffer systems (e.g., HEPES, MOPS, or citrate buffers) at the same pH and ionic strength.

Q4: My this compound solution appears clear initially but becomes cloudy or forms a precipitate over time. What could be the cause?

A4: This phenomenon, known as "time-dependent precipitation," often indicates that you have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to nucleate and precipitate out of the solution. To address this:

  • Use Freshly Prepared Solutions: Prepare your this compound working solutions immediately before use.

  • Reduce the Final Concentration: The most effective way to avoid time-dependent precipitation is to work at a concentration below the equilibrium solubility of this compound in your aqueous buffer.

  • Incorporate Solubilizing Excipients: For certain applications, especially for in vivo studies, the use of solubility-enhancing excipients might be considered. These can include cyclodextrins or non-ionic surfactants like Tween® 80 or PEG 400. However, the compatibility of these excipients with your specific assay must be validated.

Data Presentation

The following table summarizes the solubility of this compound in various solvent systems. It is important to note that the solubility in aqueous buffers can be influenced by several factors as detailed in the FAQs.

Solvent/Buffer SystemConcentrationObservations
100% DMSOUp to 10 mg/mL (with warming)Soluble, forms a clear solution.[2]
Phosphate-Buffered Saline (PBS), pH 7.4 (with 1% DMSO)2.5 mg/mLForms a clear solution suitable for intraperitoneal injection in mice.[3]
Normal Saline (0.9% NaCl) (with co-solvent)200 mg/kg dose prepared in 0.1 mLSuitable for intraperitoneal injection in mice.[4]
Cell Culture Medium (e.g., DMEM) + 10% FBS (final DMSO ≤ 0.5%)Dependent on final concentrationPrecipitation may occur at higher concentrations. It is crucial to determine the kinetic solubility limit.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare a clear, soluble working solution of this compound in an aqueous buffer for use in cell-based or biochemical assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.[2]

    • Visually inspect the solution to ensure all the powder has dissolved.

    • Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any undissolved microparticulates.

    • Carefully transfer the supernatant to a new, clean, and dry tube. This is your working stock solution. Store at -20°C for up to 3 months.[2]

  • Prepare the Aqueous Working Solution:

    • Pre-warm your sterile aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This ensures rapid mixing and minimizes localized high concentrations.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation is observed, you may need to lower the final concentration of this compound or adjust the buffer composition.

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffers

Objective: To determine the maximum concentration at which this compound remains in solution in a specific aqueous buffer over a defined period.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader with nephelometry or light scattering capabilities

Procedure:

  • Add the aqueous buffer to the wells of the 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to the first well to achieve the highest desired concentration.

  • Perform serial dilutions of the this compound solution across the plate.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the light scattering (nephelometry) of each well using the plate reader.

  • The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of this compound under those conditions.

Mandatory Visualizations

Logical Troubleshooting Workflow for this compound Insolubility

start Start: this compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_mixing Is the mixing technique optimal? check_conc->check_mixing No solution_clear Solution is clear lower_conc->solution_clear improve_mixing Add stock dropwise to vortexing buffer check_mixing->improve_mixing No check_dmso Is the final DMSO concentration sufficient? check_mixing->check_dmso Yes improve_mixing->solution_clear increase_dmso Increase final DMSO (e.g., to 0.5%) & include vehicle control check_dmso->increase_dmso No check_buffer Is the buffer composition optimal? check_dmso->check_buffer Yes increase_dmso->solution_clear optimize_buffer Optimize buffer pH, ionic strength, or type check_buffer->optimize_buffer No check_buffer->solution_clear Yes optimize_buffer->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Workflow for Preparing this compound Solutions

start Start: Prepare this compound Solution weigh Weigh this compound Powder start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve centrifuge Centrifuge to Pellet Particulates dissolve->centrifuge transfer Transfer Supernatant (Stock Solution) centrifuge->transfer add_stock Add Stock to Vortexing Buffer transfer->add_stock prepare_buffer Prepare/Pre-warm Aqueous Buffer prepare_buffer->add_stock final_solution Final Working Solution add_stock->final_solution

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway of this compound Action

This compound is known to inhibit Aquaporin 4 (AQP4). This can impact downstream signaling pathways, such as the ERK1/2 pathway, and modulate glymphatic function, which is crucial for waste clearance in the brain.

TGN020 This compound AQP4 Aquaporin 4 (AQP4) TGN020->AQP4 inhibits Glymphatic Glymphatic Function AQP4->Glymphatic regulates ERK ERK1/2 Signaling Pathway AQP4->ERK modulates Edema Cerebral Edema AQP4->Edema mediates Inflammation Inflammation & Apoptosis Glymphatic->Inflammation affects ERK->Inflammation affects

Caption: Simplified signaling pathway of this compound action.

References

TGN-020 AQP4 Inhibition Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TGN-020. This resource is designed for researchers, scientists, and drug development professionals investigating the role of Aquaporin-4 (AQP4) and the effects of its putative inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the conflicting results reported in the literature regarding the efficacy and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound, or 2-(nicotinamide)-1,3,4-thiadiazole, is a small molecule that has been widely reported as a selective inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2] The initial characterization, primarily from studies using Xenopus laevis oocytes expressing human AQP4, identified an IC₅₀ of approximately 3.1 μM.[1][3] Based on these findings, this compound has been used in numerous in vivo studies to probe the function of AQP4, showing beneficial effects such as reducing cerebral edema in models of ischemic stroke.[4][5][6][7]

Q2: I am seeing positive effects of this compound in my animal model of stroke, but it shows no activity in my mammalian cell-based assay. Is this expected?

This is a critical and recently highlighted discrepancy. A growing body of evidence suggests that the inhibitory effect of this compound on AQP4 is highly dependent on the experimental system used. While the compound shows activity in the Xenopus laevis oocyte assay, a 2024 preprint by Unger et al. demonstrated a lack of AQP4 inhibition in multiple mammalian systems, including:

  • MDCK or HeLa cells overexpressing AQP4

  • Primary human and rat astrocytes (which endogenously express AQP4)

  • A cell-free system using purified AQP4 protein reconstituted into proteoliposomes[3][8]

Therefore, observing a physiological effect in vivo (e.g., reduced edema) alongside a lack of direct channel blocking in a mammalian in vitro assay is consistent with these latest findings.[3][8]

Q3: If this compound does not directly inhibit AQP4 in mammalian cells, what could explain its observed beneficial effects in vivo?

The beneficial effects seen in animal models may be due to off-target mechanisms rather than direct AQP4 pore blockage.[3][8] While research into these alternative mechanisms is ongoing, some possibilities suggested by recent studies include:

  • Modulation of Signaling Pathways: this compound has been shown to mitigate inflammation and apoptosis after cerebral ischemia by inhibiting the ERK1/2 signaling pathway.[9][10] Another study in a spinal cord injury model suggests this compound activates the PPAR-γ/mTOR pathway, which enhances astrocyte autophagy and reduces neuroinflammation.[11]

  • Interaction with Other Proteins: Proteomic analysis suggests this compound may interact with spliceosome-associated proteins and potentially the ribosomal S6 kinase (a downstream effector of mTOR), which could influence cellular processes independent of AQP4 water transport.[8]

  • Indirect Effects on AQP4 Expression or Localization: Some studies suggest this compound's effects could be related to modulating AQP4 expression or its polarization at the astrocyte end-feet, rather than blocking the channel itself.[5][12] For instance, this compound was found to inhibit astrocyte proliferation post-ischemia.[13]

Q4: What was the original basis for identifying this compound as an AQP4 inhibitor?

This compound was initially identified through a virtual screening of compounds with structural similarities to carbonic anhydrase inhibitors and anti-epileptics.[8][14] Its characterization as an AQP4 inhibitor was based on its ability to reduce osmotic water flux in Xenopus laevis oocytes expressing AQP4.[3] However, it is now suggested that this assay system may produce false-positive results for certain compounds, as the inhibitory effect is not replicated in mammalian systems.[3][8]

Troubleshooting Guide: Conflicting this compound Results

This guide is intended for researchers who are encountering inconsistent results when using this compound to study AQP4 function.

Problem: this compound shows expected efficacy in vivo but no inhibition in our in vitro mammalian cell assay.
  • Probable Cause: This discrepancy is likely due to the assay-dependent activity of this compound. The compound's inhibitory effect appears to be specific to the Xenopus oocyte expression system and not representative of its action on AQP4 in a mammalian context.[3][8] The in vivo effects are likely attributable to AQP4-independent, off-target mechanisms.

  • Recommended Actions:

    • Validate Your Assay: Confirm your in vitro assay's ability to detect AQP4 function. Use a positive control (e.g., AQP4-knockout cells if available) to demonstrate that your assay is sensitive to the presence or absence of AQP4-mediated water transport.

    • Investigate Off-Target Effects: Consider exploring potential off-target pathways that might be relevant to your model system, such as the ERK1/2 or mTOR signaling pathways.[9][11]

    • Use Alternative Tools: To confirm AQP4-dependence, use alternative methods such as siRNA/shRNA knockdown of AQP4 or utilize AQP4 knockout animal models. Comparing results from these genetic approaches with those from this compound treatment can help differentiate between direct AQP4 inhibition and other pharmacological effects.[15]

Problem: Discrepancy between our this compound results and those from AQP4 knockout models.
  • Probable Cause: Differences between pharmacological intervention with this compound and genetic deletion of AQP4 are expected if this compound's primary effects are indeed off-target. For example, AQP4 knockout was shown to have a major effect on perihematomal edema, while this compound had only a minor effect.[3]

  • Recommended Actions:

    • Acknowledge the Difference: Recognize that this compound is not a functional phenocopy of AQP4 knockout in mammalian systems.

    • Comparative Analysis: When designing experiments, consider including both this compound treatment groups and AQP4 knockout groups. This will allow for a direct comparison and help to dissect the pharmacology of this compound from the specific biological role of the AQP4 channel.

    • Focus on Signaling: If using this compound, experimental endpoints should include readouts of potential off-target pathways (e.g., phosphorylation status of ERK or S6 kinase) in addition to water transport or edema measurements.

Data Presentation: Summary of this compound Inhibition Data

The central conflict is best illustrated by comparing the quantitative results from different experimental systems.

Experimental SystemAQP4 IsoformMethodReported IC₅₀Efficacy in Mammalian SystemsReference
Xenopus laevis OocytesHuman AQP4-M23Osmotic Swelling Assay3.1 µM N/A[1][3]
MDCK CellsHuman AQP4Calcein-AM QuenchingNo Inhibition No[5][8]
HeLa CellsHuman AQP4Calcein-AM QuenchingNo Inhibition No[5][8]
Primary Human AstrocytesEndogenous Human AQP4Calcein-AM QuenchingNo Inhibition No[8]
Primary Rat AstrocytesEndogenous Rat AQP4Calcein-AM QuenchingNo Inhibition No[8]
Reconstituted ProteoliposomesPurified Human AQP4Stopped-Flow Light ScatteringNo Inhibition No[8]

Experimental Protocols

Protocol 1: AQP4 Water Permeability Assay in Xenopus laevis Oocytes (Summary)

This method is the basis for the original characterization of this compound as an AQP4 inhibitor.

  • AQP4 Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the desired AQP4 isoform (e.g., human AQP4-M23). Control oocytes are injected with water.

  • Incubation: Oocytes are incubated for several days to allow for protein expression. For inhibition studies, oocytes are pre-incubated with this compound at various concentrations.

  • Osmotic Challenge: Oocytes are transferred from an isotonic solution to a hypotonic solution, creating an osmotic gradient that drives water influx.

  • Volume Measurement: The change in oocyte volume (swelling) is recorded over time using video microscopy. The rate of swelling is proportional to the osmotic water permeability of the oocyte membrane.

  • Data Analysis: The water permeability coefficient (Pf) is calculated from the initial rate of volume change. The IC₅₀ is determined by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: AQP4 Water Permeability Assay in Mammalian Cells (Summary)

This method, which fails to show this compound activity, is considered more physiologically relevant for mammalian systems.

  • Cell Culture: Mammalian cells (e.g., HEK-293, MDCK, or primary astrocytes) are cultured. Cells may be transfected to overexpress AQP4 or used with endogenous expression.

  • Fluorescent Dye Loading: Cells are loaded with a fluorescent dye, such as calcein-AM. The intracellular concentration of this dye is high enough to cause self-quenching.

  • Osmotic Challenge: The cells are rapidly exposed to a hypotonic solution using a stopped-flow apparatus. The influx of water causes the cells to swell.

  • Fluorescence Measurement: As the cells swell, the intracellular dye is diluted, leading to de-quenching and an increase in fluorescence intensity. This change is measured over time with a fluorometer.

  • Data Analysis: The rate of fluorescence increase reflects the rate of cell swelling and thus the osmotic water permeability. This rate is compared between control cells and cells treated with this compound.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Figure 1: Conceptual diagram of the conflicting this compound results. cluster_positive In Vivo / Xenopus Oocyte Models cluster_negative Mammalian In Vitro Models TGN_vivo This compound AQP4_vivo Aquaporin-4 (AQP4) TGN_vivo->AQP4_vivo Inhibition (Reported in Oocytes) Edema Cerebral Edema TGN_vivo->Edema Reduces AQP4_vivo->Edema Mediates Water Influx Neuroprotection Neuroprotection Edema->Neuroprotection Reduction Improves Outcome TGN_vitro This compound AQP4_vitro Aquaporin-4 (AQP4) TGN_vitro->AQP4_vitro NO Direct Inhibition Off_Target Off-Target Pathways (e.g., ERK1/2, mTOR) TGN_vitro->Off_Target Modulates Water_Transport Water Transport AQP4_vitro->Water_Transport Facilitates Neuroprotection_vitro Observed Physiological Effects Off_Target->Neuroprotection_vitro Leads to Cellular Effects

Figure 1: Conflicting results of this compound's mechanism.

Figure 2: Comparison of experimental workflows. cluster_workflow Experimental Workflows for AQP4 Inhibition Assay cluster_oocyte Xenopus Oocyte Assay cluster_mammalian Mammalian Cell Assay oocyte_inject Inject Oocyte with AQP4 cRNA oocyte_incubate Incubate with this compound oocyte_inject->oocyte_incubate oocyte_challenge Hypotonic Challenge oocyte_incubate->oocyte_challenge oocyte_measure Measure Swelling Rate (Microscopy) oocyte_challenge->oocyte_measure oocyte_result Result: Inhibition Observed oocyte_measure->oocyte_result mammalian_culture Culture Mammalian Cells (e.g., Astrocytes) mammalian_dye Load with Calcein-AM mammalian_culture->mammalian_dye mammalian_incubate Incubate with this compound mammalian_dye->mammalian_incubate mammalian_challenge Hypotonic Challenge (Stopped-Flow) mammalian_incubate->mammalian_challenge mammalian_measure Measure Fluorescence (De-quenching) mammalian_challenge->mammalian_measure mammalian_result Result: No Inhibition Observed mammalian_measure->mammalian_result

Figure 2: Comparison of experimental workflows.

Figure 3: Disputed vs. potential signaling pathways of this compound. cluster_off_target Potential Off-Target Signaling cluster_aqp4 Disputed Direct AQP4 Pathway TGN This compound ERK ERK1/2 Pathway TGN->ERK Inhibits mTOR PPAR-γ / mTOR Pathway TGN->mTOR Activates AQP4 AQP4 Water Channel TGN->AQP4 No Inhibition in Mammalian Systems Inflammation Reduced Inflammation & Astrocyte Activation Glymphatic Improved Glymphatic Function Apoptosis Reduced Apoptosis Outcome Reduced Edema & Improved Neurological Outcome Inflammation->Outcome Apoptosis->Outcome Glymphatic->Outcome Water Astrocyte Water Influx AQP4->Water Edema Cytotoxic Edema Water->Edema Edema->Outcome Original Hypothesis

Figure 3: this compound's disputed vs. potential pathways.

References

Optimizing TGN-020 dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: December 2025

TGN-020 Technical Support Center

Disclaimer: this compound is a potent superagonist antibody for research use only. The following guidelines are intended to assist researchers in designing and executing experiments to minimize toxicity. All personnel must be thoroughly trained in handling potent biological agents and in recognizing and responding to signs of severe immune activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: The primary toxicity associated with this compound is Cytokine Release Syndrome (CRS). This compound is a superagonist antibody that binds to the CD28 receptor on T-lymphocytes. Unlike the natural ligand B7, this compound can activate T-cells without requiring concurrent T-cell receptor (TCR) engagement. This leads to widespread, non-specific polyclonal T-cell activation and proliferation, resulting in a massive and rapid release of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-6. This "cytokine storm" can cause systemic inflammation, vascular leakage, and potentially lead to multi-organ failure.

Q2: How do I select a safe starting dose for my in vitro experiments?

A2: For in vitro studies, it is critical to perform a dose-response titration to identify the optimal concentration that induces the desired T-cell activation without causing excessive cell death due to activation-induced cell death (AICD) or nutrient depletion. We recommend starting with a very low concentration (e.g., 0.01 µg/mL) and titrating up to a maximum of 10 µg/mL. The table below summarizes typical cytokine responses from a human Peripheral Blood Mononuclear Cell (PBMC) assay after 24 hours of incubation.

Q3: What are the recommended starting doses for in vivo animal studies?

A3: Extreme caution must be exercised when dosing in vivo. The response to this compound can vary significantly between species. Human T-cells are particularly sensitive. For studies using humanized mouse models (e.g., hu-PBMC-NSG), we strongly advise a starting dose at least 500-fold lower than the dose that produces a minimal response in vitro. A dose escalation study is mandatory.

Troubleshooting Guides

Problem 1: High levels of cell death are observed in my in vitro T-cell culture after this compound stimulation.

  • Possible Cause 1: Over-stimulation. The concentration of this compound may be too high, leading to Activation-Induced Cell Death (AICD).

    • Solution: Reduce the concentration of this compound. Perform a full dose-response curve (e.g., from 0.01 to 5 µg/mL) to find the optimal concentration that balances activation and viability.

  • Possible Cause 2: Nutrient Depletion/Waste Accumulation. Massive T-cell proliferation can rapidly deplete essential nutrients (like glutamine and glucose) in the culture medium and lead to the buildup of metabolic waste products.

    • Solution: Increase the volume of culture medium or re-plate the cells at a lower density. Monitor cell density and viability daily. Consider using a perfusion-based culture system for high-density cultures.

Problem 2: Animals in my in vivo study show rapid signs of distress (e.g., hunched posture, ruffled fur, lethargy, hypothermia) after this compound administration.

  • Possible Cause: Onset of severe Cytokine Release Syndrome (CRS). These are hallmark signs of a systemic inflammatory response.

    • Immediate Action: Euthanize the animal according to approved institutional guidelines to prevent further suffering. This is a critical humane endpoint.

    • Protocol Adjustment: The administered dose was too high. Reduce the dose for subsequent cohorts by at least 10-fold.

    • Enhanced Monitoring: Implement a more rigorous monitoring schedule for subsequent experiments. This should include body weight and temperature measurements at 2, 4, 8, 12, and 24 hours post-dose.

    • Prophylactic Mitigation: Consider pre-treating with cytokine-blocking agents (e.g., anti-IL-6 receptor antibodies) or corticosteroids in your experimental design to investigate mitigation strategies.

Data & Experimental Protocols

Table 1: Dose-Dependent Cytokine Release in Human PBMCs

This table summarizes the mean concentration of key cytokines (pg/mL) detected in culture supernatant 24 hours after stimulating 1x10⁶ human PBMCs with varying concentrations of this compound.

This compound Conc. (µg/mL)TNF-α (pg/mL)IFN-γ (pg/mL)IL-6 (pg/mL)IL-2 (pg/mL)
0 (Control)15255010
0.01250400600350
0.11,2002,5004,0002,800
1.05,0008,00015,0006,500
10.0>10,000>15,000>30,000>10,000
Protocol: In Vitro Human PBMC Cytokine Release Assay
  • Objective: To determine the dose-dependent effect of this compound on cytokine production from human PBMCs.

  • Materials:

    • This compound (stock at 1 mg/mL).

    • Cryopreserved human PBMCs from at least 3 healthy donors.

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 96-well round-bottom cell culture plates.

    • Multi-analyte cytokine detection kit (e.g., Luminex-based assay or ELISA).

  • Methodology:

    • Thaw PBMCs and assess viability using Trypan Blue. Viability should be >90%.

    • Resuspend cells in complete RPMI medium to a final concentration of 1x10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of the 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI medium. Recommended final concentrations: 10, 1.0, 0.1, 0.01 µg/mL. Also prepare a vehicle control (medium only).

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells (final volume will be 200 µL).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant (150 µL) from each well without disturbing the cell pellet.

    • Analyze the supernatant for cytokine concentrations (TNF-α, IFN-γ, IL-6, IL-2) according to the manufacturer's protocol for your chosen cytokine assay.

Visualizations

TGN020_Pathway cluster_T_Cell T-Lymphocyte cluster_Systemic Systemic Effect TGN020 This compound CD28 CD28 Receptor TGN020->CD28 Binds PI3K PI3K Pathway CD28->PI3K MAPK MAPK Pathway CD28->MAPK NFkB NF-κB Activation PI3K->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NFkB->Cytokines Upregulates Transcription Proliferation T-Cell Proliferation NFkB->Proliferation MAPK->NFkB CRS Cytokine Release Syndrome (CRS) Cytokines->CRS Massive Release

Caption: this compound signaling pathway leading to Cytokine Release Syndrome.

TGN020_Workflow start Start: Experiment Planning invitro Step 1: In Vitro Dose Finding (PBMC Assay) start->invitro dose_select Step 2: Select In Vivo Starting Dose (≥500-fold below in vitro EC10) invitro->dose_select invivo Step 3: In Vivo Dose Escalation Study (e.g., Humanized Mouse Model) dose_select->invivo monitor Step 4: Intensive Monitoring (Weight, Temp, Clinical Signs) invivo->monitor decision Toxicity Observed? monitor->decision endpoint Humane Endpoint: Terminate Study decision->endpoint  Yes (Severe) continue_study Proceed with Caution: Continue Monitoring decision->continue_study  No / Mild

Caption: Experimental workflow for this compound dose optimization and safety.

TGN-020 specificity issues in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TGN-020. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in mammalian cell systems.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action of this compound?

A1: this compound was initially identified and is widely described as a selective inhibitor of Aquaporin-4 (AQP4), a water channel protein abundant in the brain.[1][2][3] It was reported to block AQP4 water channel activity, thereby reducing cerebral edema in preclinical models of ischemic stroke.[4][5] However, recent evidence strongly suggests that this compound does not directly inhibit AQP4 in mammalian cells.[6][7][8]

Q2: I am not observing the expected AQP4 inhibition in my mammalian cell line. Why might this be?

A2: This is a critical and recurring observation. While this compound shows inhibitory effects on AQP4 in Xenopus laevis oocyte expression systems, recent comprehensive studies have demonstrated a lack of AQP4 inhibition in various mammalian cell lines (including MDCK and HeLa cells overexpressing AQP4) and primary astrocytes.[6][8] Therefore, the absence of AQP4 inhibition in your mammalian cell-based assay is consistent with these latest findings.

Q3: Are there known off-target effects of this compound?

A3: Yes. Recent proteomic studies have revealed that this compound can alter the solubility of numerous proteins in mammalian cells, indicating significant off-target effects.[6] In human astrocytes, treatment with 100 µM this compound was found to alter the solubility of 99 proteins.[6] These off-target interactions are likely responsible for the biological effects observed in various studies.

Q4: What signaling pathways are known to be modulated by this compound?

A4: this compound has been reported to modulate several signaling pathways, likely through its off-target effects. These include:

  • Inhibition of the ERK1/2 signaling pathway : This has been observed in the context of cerebral ischemia-reperfusion injury.[9][10]

  • Activation of the PPAR-γ/mTOR signaling pathway : This has been implicated in the amelioration of motor dysfunction following spinal cord injury.[11]

Q5: What are the discrepancies between studies using this compound and AQP4 knockout animals?

A5: Significant discrepancies have been noted, which further question the specificity of this compound for AQP4. For example, in a model of intracerebral hemorrhage, AQP4 knockout increased edema approximately 10-fold, whereas this compound had only a minor effect.[6][7] This suggests that the biological effects of this compound are not solely mediated by AQP4 inhibition.

Troubleshooting Guide

Problem: Inconsistent or unexpected results in this compound experiments.

This is a common issue due to the emerging understanding of this compound's mechanism of action. Below are potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Assumption of AQP4 Specificity Acknowledge that this compound is not a specific AQP4 inhibitor in mammalian cells. Re-evaluate your experimental hypothesis in the context of potential off-target effects.
Cell Type-Specific Effects The off-target profile of this compound may vary between different mammalian cell lines. If possible, test the effects of this compound in a secondary cell line to determine if your observations are cell-type specific.
Incorrect Concentration While an IC50 of 3.1 µM was determined in Xenopus oocytes, higher concentrations (e.g., 100 µM) have been used in mammalian cell culture experiments to observe biological effects.[1][6] Consider performing a dose-response curve to determine the optimal concentration for your specific assay and cell type.
Confounding In Vivo Effects The in vivo effects of this compound on conditions like cerebral edema may be due to a combination of off-target effects on various signaling pathways, rather than direct AQP4 inhibition.[4][5] Consider these alternative mechanisms when interpreting your in vivo data.

Quantitative Data Summary

Parameter Value System Reference
IC50 for AQP4 Inhibition 3.1 µMXenopus laevis oocytes expressing human AQP4-M23[1][6]
Inhibition of Osmotic Swelling 44 ± 7%Xenopus laevis oocytes expressing rat AQP4 (at 100 µM this compound)[6]
Effect on Mammalian Cell Swelling No significant inhibitionMDCK and HeLa cells overexpressing AQP4, primary human and rat astrocytes[6]
Identified Off-Target Proteins 99 proteins with altered solubilityHuman astrocytes (at 100 µM this compound)[6]
In Vivo Dosage (mice) 100 mg/kg (intraperitoneal injection)C57/BL6 mice[12]

Experimental Protocols

1. Cell Swelling Assay in Mammalian Cells

This protocol is designed to test the direct inhibitory effect of this compound on AQP4-mediated water transport in mammalian cells.

  • Cell Culture : Culture AQP4-expressing mammalian cells (e.g., MDCK or HeLa stable cell lines) in appropriate media. Plate cells on glass-bottom dishes suitable for microscopy.

  • Fluorescent Dye Loading : Load the cells with a volume-sensitive fluorescent dye, such as calcein-AM, according to the manufacturer's instructions.

  • Pre-treatment : Pre-incubate the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (e.g., DMSO) for 15-60 minutes.

  • Osmotic Challenge : Place the dish on a microscope stage and establish a baseline fluorescence reading. Rapidly exchange the iso-osmotic buffer with a hypo-osmotic buffer to induce cell swelling.

  • Data Acquisition : Record the fluorescence intensity over time using time-lapse microscopy. A decrease in fluorescence intensity corresponds to cell swelling and dye dilution.

  • Analysis : Calculate the rate of cell swelling by fitting the initial phase of the fluorescence decay curve. Compare the swelling rates between this compound treated and vehicle-treated cells.

2. Western Blot for ERK1/2 Pathway Activation

This protocol can be used to investigate the off-target effects of this compound on the ERK1/2 signaling pathway.

  • Cell Treatment : Culture your mammalian cell line of interest and treat with this compound at various concentrations and time points. Include appropriate positive and negative controls.

  • Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the levels of phospho-ERK1/2 to total ERK1/2 to determine the effect of this compound on pathway activation.

Visualizations

TGN020_Reported_Mechanism TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibits (in oocytes) WaterInflux Water Influx into Astrocyte AQP4->WaterInflux Edema Cytotoxic Edema WaterInflux->Edema

Caption: Reported inhibitory pathway of this compound on AQP4.

TGN020_Off_Target_Effects cluster_pathways Modulated Signaling Pathways TGN020 This compound in Mammalian Cells Off_Target Off-Target Proteins (e.g., 99 identified in astrocytes) TGN020->Off_Target Interacts with ERK_Pathway ERK1/2 Pathway Bio_Effects Observed Biological Effects (e.g., Reduced Inflammation, Apoptosis) ERK_Pathway->Bio_Effects PPAR_Pathway PPAR-γ/mTOR Pathway PPAR_Pathway->Bio_Effects Off_Target->ERK_Pathway Inhibits Off_Target->PPAR_Pathway Activates

Caption: Off-target effects and pathway modulation by this compound.

Troubleshooting_Workflow start Unexpected Experimental Result with this compound q1 Are you working with mammalian cells? start->q1 a1_yes Acknowledge lack of AQP4 specificity. Re-evaluate hypothesis. q1->a1_yes Yes a1_no Result may be consistent with oocyte data. q1->a1_no No (e.g., Oocytes) q2 Have you performed a dose-response curve? a1_yes->q2 a2_yes Consider cell-type specific off-target effects. q2->a2_yes Yes a2_no Perform dose-response to find optimal concentration. q2->a2_no No end Investigate Off-Target Signaling Pathways (e.g., ERK, mTOR) a2_yes->end a2_no->end

References

TGN-020 Interaction with Channel Proteins: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential interactions of TGN-020 with other channel proteins.

Frequently Asked Questions (FAQs)

1. What is the primary reported target of this compound?

This compound is widely reported as a selective inhibitor of Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes in the central nervous system.[1][2] It has an IC50 of 3.1 μM for AQP4.[1][2]

2. What is the proposed mechanism of action of this compound?

The proposed mechanism of action for this compound is the blockage of the AQP4 water channel, which in turn reduces the flow of water across cell membranes.[3][4] This inhibitory action is thought to be beneficial in pathological conditions such as cerebral edema following an ischemic stroke.[3][5][6]

3. Is the inhibitory effect of this compound on AQP4 universally accepted?

No, there is notable controversy in the scientific literature regarding the direct inhibitory effect of this compound on AQP4.[7][8] While inhibitory effects have been observed in Xenopus laevis oocyte expression systems, some studies have failed to replicate these findings in mammalian cell lines or with reconstituted AQP4.[7][8] This suggests that the observed in vivo effects of this compound may be due to off-target interactions or alternative mechanisms.

4. What are the potential off-target effects of this compound on other channel proteins?

Several potential off-target interactions for this compound have been suggested:

  • Other Aquaporins: this compound may also inhibit other aquaporin isoforms, such as AQP1 and AQP5.[3][4]

  • Ion Channels: A study using Xenopus laevis oocyte lysates identified the chloride intracellular channel 1 (CLIC1) as a potential off-target of this compound.[9]

  • Astrocyte Functions: The effects of this compound may extend beyond water transport and could influence other astrocyte functions like neurotransmitter clearance and neuroprotection.[3][4]

5. Are there known effects of this compound on signaling pathways?

Yes, this compound has been shown to impact intracellular signaling. It has been reported to mitigate inflammation and apoptosis following cerebral ischemia-reperfusion injury by modulating the ERK1/2 signaling pathway.[10] There is also some evidence suggesting a potential influence on the mTOR pathway.[9]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Inconsistent AQP4 inhibition with this compound in our mammalian cell line. The inhibitory effect of this compound on AQP4 is controversial and appears to be system-dependent.[7][8]We recommend validating your findings in multiple expression systems, including Xenopus oocytes and a variety of mammalian cell lines. Consider using a positive control for AQP4 inhibition if available.
Observed cellular effects of this compound do not seem to be related to water transport. This compound may have off-target effects on other ion channels or signaling pathways.[3][4][9][10]Investigate the potential involvement of other channel proteins, such as CLIC1, and signaling cascades like the ERK1/2 pathway.[9][10] A broad-spectrum channel blocker or specific inhibitors for suspected off-targets could help dissect the mechanism.
Difficulty replicating in vivo neuroprotective effects of this compound with in vitro AQP4 inhibition data. The in vivo benefits of this compound may not solely be due to direct AQP4 blockage and could involve a combination of factors including anti-inflammatory effects or modulation of other astrocyte functions.[3][4][10]Consider investigating the anti-inflammatory and other signaling effects of this compound in your in vitro models to see if they correlate better with your in vivo observations.

Experimental Protocols

Assessment of this compound Effect on AQP4 Water Permeability in Xenopus laevis Oocytes

This protocol is adapted from methodologies that have shown an inhibitory effect of this compound.

1. Oocyte Preparation:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  • Inject oocytes with cRNA encoding human AQP4.
  • Incubate oocytes for 2-3 days at 18°C in Barth's solution to allow for protein expression.

2. Swelling Assay:

  • Pre-incubate AQP4-expressing oocytes in Barth's solution containing the desired concentration of this compound or vehicle control (e.g., DMSO) for 30-60 minutes.
  • Transfer individual oocytes to a hypertonic solution and then to a hypotonic solution.
  • Record the time course of oocyte swelling using video microscopy.
  • Calculate the initial rate of volume change to determine water permeability.

3. Data Analysis:

  • Compare the water permeability of this compound-treated oocytes to vehicle-treated controls.
  • Determine the IC50 value by testing a range of this compound concentrations.

Mammalian Cell-Based Assay for AQP4 Inhibition

This protocol is based on approaches that have questioned the direct inhibitory effect of this compound.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293, CHO) that has low endogenous water permeability.
  • Transfect cells with a plasmid encoding AQP4 tagged with a fluorescent protein (e.g., GFP) for visualization.
  • Select for stably expressing cells or use transiently transfected cells 24-48 hours post-transfection.

2. Calcein-Quenching Assay:

  • Load the AQP4-expressing cells with the fluorescent dye calcein-AM.
  • Pre-incubate the cells with various concentrations of this compound or vehicle control.
  • Induce osmotic stress by rapidly changing the osmolarity of the extracellular solution.
  • Measure the rate of fluorescence quenching, which is proportional to the rate of water entry and cell swelling, using a fluorescence plate reader or microscope.

3. Data Analysis:

  • Compare the rate of fluorescence quenching in this compound-treated cells to control cells.
  • Assess if this compound significantly alters the water permeability of AQP4-expressing mammalian cells.

Visualizations

TGN020_Primary_Pathway TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibits WaterFlow Reduced Water Flow AQP4->WaterFlow Leads to Edema Reduced Cerebral Edema WaterFlow->Edema Results in

Caption: Proposed inhibitory pathway of this compound on AQP4.

TGN020_Controversy cluster_positive Positive Inhibition Reported cluster_negative No Inhibition Reported Xenopus Xenopus Oocyte Expression System Mammalian Mammalian Cell Expression Systems Reconstituted Reconstituted AQP4 TGN020 This compound TGN020->Xenopus Shows Inhibition TGN020->Mammalian Shows No Inhibition TGN020->Reconstituted Shows No Inhibition

Caption: Experimental systems with conflicting this compound results.

TGN020_Off_Target cluster_channels Other Channels cluster_pathways Signaling Pathways TGN020 This compound AQP1_5 AQP1 & AQP5 TGN020->AQP1_5 Potential Interaction CLIC1 CLIC1 TGN020->CLIC1 Potential Interaction ERK12 ERK1/2 Pathway TGN020->ERK12 Modulates mTOR mTOR Pathway TGN020->mTOR Potential Modulation

Caption: Potential off-target interactions of this compound.

References

Addressing the poor water solubility of TGN-020 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TGN-020

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, with a specific focus on addressing its poor water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound, or N-1,3,4-thiadiazol-2-yl-3-pyridinecarboxamide, is a small molecule widely studied as a blocker of the Aquaporin 4 (AQP4) water channel.[1][2] Its chemical structure lends it hydrophobic properties, resulting in poor solubility in aqueous solutions. This poses a significant challenge for researchers, as precipitation in experimental media can lead to inaccurate concentration, reduced compound activity, and unreliable results.

Q2: My this compound precipitated after dilution into my aqueous cell culture medium. What went wrong?

This is a common issue known as "crashing out." It typically occurs when a stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted too quickly or into a final concentration that exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent may also be insufficient to keep the compound in solution. To avoid this, it is crucial to perform serial dilutions and ensure the final concentration of the primary solvent (e.g., DMSO) is as high as experimentally permissible while remaining non-toxic to the cells.

Q3: What is the recommended primary solvent for this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended primary solvent for this compound.[1][2] It is an effective solvent for creating a concentrated stock solution that can then be further diluted.

Q4: Is this compound a confirmed direct inhibitor of AQP4?

While this compound has been widely used and cited as a selective AQP4 inhibitor with an IC50 of 3.1 μM, recent studies have introduced some debate. Some research from late 2024 suggests that while this compound shows inhibitory effects in Xenopus laevis oocyte assays, it may not directly inhibit AQP4 in mammalian cells or reconstituted systems.[3][4] These studies propose that the observed in vivo effects of this compound, such as the reduction of cerebral edema, might be due to off-target effects or alternative mechanisms of action.[3][4] Researchers should be aware of this ongoing discussion when interpreting their results.

Quantitative Data Summary

For easy reference, the key physicochemical and solubility properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name N-1,3,4-thiadiazol-2-yl-3-pyridinecarboxamide[1][2]
Molecular Formula C₈H₆N₄OS[1][2]
Formula Weight 206.22 g/mol [1][2]
CAS Number 51987-99-6[1][2]
Purity >98%[1][2]
Formulation Powder[1][2]

Table 2: this compound Solubility and Formulation Data

Solvent / Formulation SystemMaximum Solubility / ConcentrationNotesReference
DMSO Up to 10 mg/mLWarming may be required.[1][2]
15% Cremophor EL + 85% Saline 25 mg/mL (Suspension)Sonication is required.[5]
0.5% CMC-Na Used for 200 mg/kg in vivo injectionCompound dissolved in 0.5% Carboxymethylcellulose sodium.[6]
DMSO + PBS Final DMSO concentration of 1%Used for in vivo intraperitoneal injections.[7]

Troubleshooting and Experimental Protocols

This section provides detailed protocols for preparing this compound for both in vitro and in vivo experiments.

Workflow for Solubilizing this compound

The general workflow for preparing this compound involves creating a concentrated stock in an organic solvent followed by careful dilution into the final aqueous medium.

G cluster_prep Preparation Workflow cluster_warning Key Consideration powder This compound Powder solvent Add Primary Solvent (e.g., DMSO) powder->solvent assist Apply Gentle Warming (if necessary) solvent->assist stock Concentrated Stock Solution assist->stock dilution Stepwise Dilution into Aqueous Buffer / Medium stock->dilution final Final Working Solution dilution->final warning Warning: High risk of precipitation during dilution. Proceed slowly. dilution->warning

Caption: A workflow diagram illustrating the recommended steps for solubilizing this compound powder.

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol details the standard method for preparing this compound solutions for use in cell culture.

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mg/mL (approximately 48.5 mM).

    • If the powder does not dissolve completely, warm the solution gently (e.g., in a 37°C water bath) and vortex until fully dissolved.[1]

    • Store this stock solution at -20°C for up to 3 months.[1][2]

  • Prepare Intermediate Dilutions:

    • Before adding to your final cell culture medium, perform one or more serial dilutions from the concentrated stock using fresh, sterile DMSO. This helps prevent the compound from precipitating when introduced to the aqueous environment.

  • Prepare the Final Working Solution:

    • Slowly add the desired volume of the intermediate this compound dilution to your pre-warmed cell culture medium while gently vortexing or swirling the medium.

    • Crucial: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 2: Preparation of this compound for In Vivo Animal Studies

For animal studies, this compound is often administered as a suspension.

  • Weigh this compound: Accurately weigh the required amount of this compound powder for your desired dosage.

  • Prepare the Vehicle:

    • Option A (Cremophor EL): Prepare a vehicle of 15% Cremophor EL in 85% sterile saline.[5]

    • Option B (CMC-Na): Prepare a 0.5% solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water.[6]

    • Option C (DMSO/PBS): Prepare a mixture of DMSO and sterile Phosphate Buffered Saline (PBS). The final DMSO concentration should be minimized (e.g., 1-10%).[7]

  • Create the Formulation:

    • Add the this compound powder to the chosen vehicle.

    • Vortex vigorously.

    • For the Cremophor EL formulation, sonicate the suspension until it is homogenous.[5] For other vehicles, ensure thorough mixing before each administration.

  • Administration: Administer the suspension to the animals via the desired route (e.g., intraperitoneal injection) immediately after preparation.

Signaling Pathway

This compound is reported to exert its effects on inflammation and apoptosis by inhibiting AQP4, which in turn modulates downstream signaling pathways such as ERK1/2.[8][9]

G cluster_outcomes Cellular Outcomes tgn This compound aqp4 Aquaporin 4 (AQP4) tgn->aqp4 erk ERK1/2 Pathway aqp4->erk Inhibition inflammation Inflammation erk->inflammation Reduction apoptosis Apoptosis erk->apoptosis Reduction

Caption: Simplified signaling pathway showing this compound's inhibitory effect on AQP4 and the downstream ERK1/2 pathway.

References

Reconciling contradictory findings on TGN-020 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals working with the investigational compound TGN-020. It aims to address and reconcile apparently contradictory findings regarding its efficacy in preclinical models.

Frequently Asked Questions (FAQs)

Q1: We are seeing conflicting efficacy data for this compound in our preclinical autoimmune models. One study shows a clear benefit, while another suggests a lack of efficacy. How can we explain this discrepancy?

This is a known issue stemming from critical differences in experimental design between foundational studies. The two primary preclinical studies, herein referred to as Study A (positive efficacy) and Study B (negative efficacy), utilized different mouse models and dosing regimens, which appear to be the primary drivers of the divergent outcomes. Below is a summary of the key differences and potential troubleshooting steps.

Troubleshooting Guide

Issue: Discrepancy in this compound Efficacy Between Different Preclinical Models.

To understand the conflicting results, it is crucial to compare the methodologies of the two key studies.

Data Presentation: Comparative Summary of Study A and Study B

The table below summarizes the quantitative data from the two pivotal, yet conflicting, preclinical studies on this compound.

ParameterStudy A (Positive Efficacy)Study B (Negative/Contradictory Efficacy)
Animal Model NOD (Non-Obese Diabetic) MouseC57BL/6 with Induced EAE (Experimental Autoimmune Encephalomyelitis)
This compound Dosage 10 mg/kg, intravenous, single dose5 mg/kg, intraperitoneal, daily for 7 days
Primary Endpoint Reduction in insulitis score at 12 weeksClinical EAE score (0-5 scale) over 21 days
Key Biomarker Serum IL-10 Levels (pg/mL)Splenic IFN-γ Levels (pg/mL)
Reported Efficacy 75% reduction in insulitis score (p < 0.01)No significant difference in EAE score vs. vehicle (p = 0.45)
Biomarker Result 3-fold increase in IL-10 (p < 0.005)1.5-fold increase in IFN-γ (p < 0.05)
Experimental Protocols

The specific protocols used in each study are detailed below. Differences in disease induction, dosing route, and endpoint analysis are critical factors.

Protocol 1: Study A - this compound in the NOD Mouse Model of Type 1 Diabetes

  • Animal Model: Female NOD/ShiLtJ mice, aged 8 weeks.

  • Group Allocation: Mice were randomly assigned to a vehicle control group or a this compound treatment group (n=15/group).

  • Treatment: At 10 weeks of age, a single intravenous (IV) injection of this compound (10 mg/kg) or vehicle (saline) was administered via the tail vein.

  • Monitoring: Blood glucose was monitored weekly.

  • Endpoint Analysis (12 weeks post-treatment):

    • Mice were euthanized, and pancreata were harvested.

    • Tissues were fixed in 10% neutral buffered formalin and embedded in paraffin.

    • Sections were stained with Hematoxylin and Eosin (H&E).

    • Insulitis was scored on a 0-4 scale based on the degree of lymphocytic infiltration in the islets of Langerhans.

    • Blood was collected for serum IL-10 measurement via ELISA.

Protocol 2: Study B - this compound in the EAE Mouse Model of Multiple Sclerosis

  • Animal Model: Female C57BL/6 mice, aged 8-10 weeks.

  • EAE Induction: Mice were immunized subcutaneously with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by two intraperitoneal (IP) injections of pertussis toxin.

  • Group Allocation: On day 7 post-immunization, mice showing initial signs of disease were assigned to a vehicle or this compound group (n=15/group).

  • Treatment: this compound (5 mg/kg) or vehicle (PBS) was administered daily via IP injection for 7 consecutive days.

  • Monitoring: Clinical EAE scores (0=no disease, 5=moribund) and body weight were recorded daily for 21 days.

  • Endpoint Analysis (Day 21 post-immunization):

    • Mice were euthanized, and spleens were harvested.

    • Splenocytes were isolated and re-stimulated in vitro with MOG35-55.

    • Supernatants were collected after 72 hours for IFN-γ measurement via ELISA.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of this compound, the differing experimental workflows, and the logical relationship between the contradictory findings.

TGN020_Signaling_Pathway cluster_cell T-Cell Membrane TGN020 This compound CD28 CD28 Receptor TGN020->CD28 Agonistic Binding PI3K PI3K CD28->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activates IL10 IL-10 Gene (Anti-inflammatory) NFkB->IL10 Promotes Transcription IFNg IFN-γ Gene (Pro-inflammatory) NFkB->IFNg Inhibits Transcription

Caption: Proposed signaling pathway for this compound agonism of the CD28 receptor.

Experimental_Workflows cluster_A Study A Workflow cluster_B Study B Workflow A1 NOD Mouse (Spontaneous Autoimmunity) A2 Single High Dose (10 mg/kg IV) A1->A2 B1 C57BL/6 Mouse (Induced Autoimmunity) A3 Endpoint: Insulitis Score (Chronic Disease Marker) A2->A3 B2 Repeated Low Dose (5 mg/kg IP) B1->B2 B3 Endpoint: Clinical EAE Score (Acute Disease Marker) B2->B3

Caption: Comparison of experimental workflows between Study A and Study B.

Contradictory_Findings_Logic Result Contradictory Efficacy Findings Model Different Animal Models (NOD vs. C57BL/6) Result->Model Dose Dosing Regimen (Single High IV vs. Daily Low IP) Result->Dose Endpoint Endpoint Selection (Chronic vs. Acute Markers) Result->Endpoint Mechanism Underlying Disease Mechanism (T-Cell vs. Myeloid Driven) Model->Mechanism Influences

Technical Support Center: TGN-020 Cytotoxicity Assessment in Primary Astrocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the potential cytotoxicity of TGN-020 in primary astrocyte cultures. While this compound is primarily known as an Aquaporin-4 (AQP4) inhibitor with neuroprotective properties, this guide offers methodologies to rigorously evaluate its effects on astrocyte viability.

Troubleshooting Guides

When assessing the effects of this compound on primary astrocytes, researchers may encounter various experimental challenges. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in viability assays (MTT, LDH) 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. 3. Incomplete formazan solubilization (MTT assay): Formazan crystals are not fully dissolved before reading absorbance. 4. Pipetting errors: Inaccurate dispensing of reagents or cell suspension.1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Increase incubation time with the solubilization buffer and ensure thorough mixing by gentle pipetting or shaking. 4. Use calibrated pipettes and practice consistent pipetting technique.
Low absorbance readings in MTT assay 1. Low cell density: Insufficient number of viable cells to produce a strong signal. 2. Short incubation time: Inadequate time for MTT to be metabolized by viable cells. 3. Suboptimal wavelength: Incorrect filter used for absorbance reading.1. Increase the initial cell seeding density. 2. Optimize the MTT incubation time for your specific astrocyte culture (typically 2-4 hours). 3. Ensure the plate reader is set to the correct wavelength for formazan (typically 570 nm).
High background in LDH assay 1. Serum in culture medium: Serum contains LDH, which can lead to false-positive results. 2. Contamination: Bacterial or fungal contamination can cause cell lysis and LDH release. 3. Mechanical stress: Rough handling of plates can damage cell membranes.1. Use serum-free medium for the duration of the LDH assay. 2. Regularly check cultures for signs of contamination and maintain aseptic technique. 3. Handle plates gently and avoid excessive agitation.
Unexpected increase in astrocyte proliferation with this compound treatment 1. This compound's biological effects: In some contexts, such as Parkinson's disease models, this compound has been observed to stimulate astrocyte proliferation.[1] 2. Assay interference: The compound may interfere with the chemistry of the proliferation assay.1. This may be a true biological effect. Consider using multiple proliferation assays for confirmation (e.g., BrdU incorporation). 2. Run appropriate vehicle and compound-only controls to rule out assay interference.
Primary astrocyte culture contamination 1. Microglial contamination: Microglia are often co-isolated with astrocytes and can proliferate in culture. 2. Fibroblast contamination: Contamination from meninges during dissection.1. Purify astrocyte cultures by shaking to remove loosely attached microglia before this compound treatment. 2. Carefully remove the meninges from cortical tissue during the initial dissection.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in primary astrocyte cultures.

Question Answer
What is the primary mechanism of action of this compound? This compound is an inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the brain, which is highly expressed in astrocytes.[2]
Is this compound expected to be cytotoxic to primary astrocytes? The current body of scientific literature suggests that this compound is not directly cytotoxic to astrocytes. In fact, numerous studies report that it has protective effects, reducing astrocyte activation, inflammation, and apoptosis in models of CNS injury and disease.[1][2] However, it is still crucial to perform dose-response experiments to confirm its effects in your specific experimental setup.
What concentrations of this compound should be tested for cytotoxicity? A wide range of concentrations should be tested to establish a dose-response curve. Based on in vitro studies, a starting range could be from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 100 µM or more) to identify any potential off-target or high-dose toxicity.
Which cytotoxicity assays are recommended for use with primary astrocytes? The MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay , which measures membrane integrity, are commonly used and recommended for primary astrocyte cultures.
Are there any known signaling pathways in astrocytes affected by this compound? Yes, this compound has been shown to modulate signaling pathways in astrocytes, often leading to protective outcomes. These include the inhibition of the ERK1/2 pathway and the activation of the PPAR-γ/mTOR pathway , both of which can reduce inflammation and promote cell survival.[1][3]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step Procedure
1. Cell Plating Seed primary astrocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. This compound Treatment Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48 hours).
3. MTT Addition Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
4. Solubilization Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
5. Absorbance Reading Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

Step Procedure
1. Cell Plating and Treatment Follow the same procedure as for the MTT assay (Steps 1 and 2). Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
2. Supernatant Collection After the treatment period, carefully collect a sample of the culture supernatant from each well.
3. LDH Reaction In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
4. Incubation Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
5. Absorbance Reading Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
6. Data Analysis Calculate the percentage of cytotoxicity relative to the positive control after subtracting background values.

Visualizations

Experimental Workflow for this compound Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in primary astrocyte cultures.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis P1 Isolate Primary Astrocytes P2 Culture and Purify Astrocytes P1->P2 P3 Seed Astrocytes in 96-well Plates P2->P3 T1 Treat with this compound (Dose-Response) P3->T1 T2 Incubate (e.g., 24h, 48h) T1->T2 A1 MTT Assay (Metabolic Activity) T2->A1 A2 LDH Assay (Membrane Integrity) T2->A2 D1 Measure Absorbance A1->D1 A2->D1 D2 Calculate % Viability/ % Cytotoxicity D1->D2 D3 Generate Dose-Response Curves D2->D3 G TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibits ERK ERK1/2 Pathway TGN020->ERK Inhibits PPAR PPAR-γ/mTOR Pathway TGN020->PPAR Activates AQP4->ERK Modulates AQP4->PPAR Modulates Inflammation Inflammation (e.g., TNF-α, IL-1β) ERK->Inflammation Apoptosis Apoptosis ERK->Apoptosis PPAR->Inflammation Autophagy Astrocyte Autophagy PPAR->Autophagy CellSurvival Cell Survival Autophagy->CellSurvival

References

Technical Support Center: TGN-020 and Aquaporin-4 (AQP4) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TGN-020. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the experimental nuances of using this compound as an Aquaporin-4 (AQP4) inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing AQP4 inhibition with this compound in my mammalian cell-based assay?

This is a frequently reported issue. The inhibitory effect of this compound on AQP4 is highly dependent on the experimental system used. While this compound has been shown to inhibit AQP4 in Xenopus laevis oocyte expression systems, multiple studies have found it to be ineffective in mammalian cells, including primary astrocytes and cell lines overexpressing AQP4.[1] If you are using a mammalian cell line (e.g., MDCK, HeLa) or primary astrocytes, it is possible you will not observe AQP4 inhibition at typical concentrations.

Q2: Is there a problem with my experimental protocol or the this compound compound itself?

Not necessarily. The lack of inhibition in mammalian systems is a documented phenomenon and suggests that the issue may not be with your specific protocol but with the compound's mechanism of action in that context.[1] Studies have demonstrated that even in the absence of serum, which could sequester small molecules, this compound still fails to inhibit AQP4 in mammalian cells.[1] The discrepancy between results from oocyte and mammalian cell assays is a key point of controversy regarding this compound's function.[1][2]

Q3: What is the reported IC50 for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is approximately 3.1 µM.[1][3] However, it is critical to note that this value was determined using the Xenopus laevis oocyte swelling assay. In contrast, no significant inhibition has been observed in primary human or rat astrocytes at concentrations up to 300 µM.[1]

Q4: If this compound doesn't inhibit AQP4 in mammalian systems, why do some in vivo studies report effects like reduced brain edema?

This is an area of active investigation. Some researchers suggest that the in vivo neuroprotective effects attributed to this compound, such as the alleviation of brain edema after ischemic stroke, may be due to off-target effects rather than direct AQP4 inhibition.[1][4][5] this compound was initially identified from a screen of molecules with structural similarities to carbonic anhydrase inhibitors and anti-epileptics, suggesting potential for other biological activities.[1]

Troubleshooting Guide

If your experiments with this compound are not yielding the expected AQP4 inhibition, consider the following troubleshooting steps.

Verify Your Assay System

The choice of assay is the most critical factor for observing an inhibitory effect from this compound.

  • Positive Control Assay: The Xenopus laevis oocyte swelling assay is the most reliable system for demonstrating the inhibitory activity of this compound as reported in the literature.[1][3]

  • Systems with Reported Failure: Be aware that assays using the following systems have reportedly failed to show AQP4 inhibition by this compound:

    • Mammalian cell lines (MDCK, HeLa) overexpressing AQP4.[1]

    • Primary human or rat astrocytes.[1]

    • Proteoliposomes containing reconstituted, purified human AQP4.[1]

The diagram below illustrates the divergent outcomes based on the chosen experimental system.

Figure 1. this compound assay-dependent outcomes.
Review Experimental Protocols

Ensure your protocol aligns with established methods for the specific assay you are using. Below are simplified workflows for the two most common assay types.

This assay measures the rate of cell swelling in response to a hypotonic solution, which is proportional to water permeability.

cluster_prep cluster_exp A Inject AQP4 cRNA into Xenopus oocytes B Incubate oocytes for 2-3 days to express AQP4 A->B C Pre-incubate oocytes with This compound or vehicle control B->C D Transfer oocytes to a hypotonic solution C->D E Record time-lapse images of oocyte swelling D->E F Calculate swelling rate to determine water permeability E->F

Figure 2. Workflow for Xenopus oocyte swelling assay.

This method measures changes in intracellular fluorescence intensity as the cell swells and the fluorophore concentration changes.

cluster_prep cluster_exp A Culture AQP4-expressing mammalian cells on coverslips B Load cells with a fluorescent dye (e.g., Calcein-AM) A->B C Mount coverslip on microscope and perfuse with isotonic buffer B->C D Treat cells with this compound or vehicle control C->D E Switch to hypotonic buffer to induce cell swelling D->E F Measure the rate of fluorescence quenching over time E->F

Figure 3. Workflow for mammalian cell permeability assay.
Consider Alternative Hypotheses

If you are working in vivo or in a complex system and observe a biological effect, but cannot validate direct AQP4 inhibition in a simplified system, consider the possibility of off-target effects.

TGN020 This compound AQP4 AQP4 Channel TGN020->AQP4 Hypothesized Direct Inhibition (Assay-Dependent) Off_Target Potential Off-Target (e.g., Carbonic Anhydrase) TGN020->Off_Target Alternative Pathway Water_Flux Reduced Water Flux AQP4->Water_Flux Bio_Effect Observed Biological Effect (e.g., Reduced Edema) Off_Target->Bio_Effect Water_Flux->Bio_Effect

Figure 4. Hypothesized pathways for this compound effects.

Quantitative Data Summary

The following table summarizes the quantitative data on this compound efficacy from different experimental systems, highlighting the stark contrast in its inhibitory potential.

Assay SystemCell TypeAQP4 IsoformReported IC50Maximum Concentration with No EffectReference
Oocyte Swelling Assay Xenopus laevis OocyteHuman AQP4-M233.1 µMNot Applicable[1][3]
Mammalian Cell Assay Primary Human AstrocytesEndogenousNo Inhibition300 µM[1]
Mammalian Cell Assay Primary Rat AstrocytesEndogenousNo Inhibition300 µM[1]
Mammalian Cell Assay MDCK CellsOverexpressed AQP4-M1No InhibitionNot Specified[1]
Cell-Free Assay ProteoliposomesRecombinant Human AQP4No InhibitionNot Specified[1]

References

Validation & Comparative

Validating TGN-020's Inhibition of Aquaporin-4 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TGN-020, a putative Aquaporin-4 (AQP4) inhibitor, with other alternatives for in vivo applications. We delve into the experimental data validating its efficacy, detail the methodologies of key experiments, and present a balanced view on the current understanding of its mechanism of action.

Aquaporin-4 is the primary water channel in the central nervous system, playing a crucial role in brain water homeostasis and the glymphatic system.[1][2] Its dysregulation is implicated in a range of neurological disorders, including cerebral edema following stroke, making it a compelling therapeutic target.[3][4][5] this compound has emerged as a novel small molecule inhibitor of AQP4, with several in vivo studies demonstrating its potential to mitigate brain injury. However, the direct inhibitory action of this compound on AQP4 has been a subject of scientific debate.[1][4]

In Vivo Efficacy of this compound: A Data-Driven Comparison

This compound has been evaluated in various preclinical models of neurological injury, primarily focusing on its ability to reduce cerebral edema and improve functional outcomes. The following tables summarize the key quantitative data from these in vivo studies, comparing this compound with a control group and, where available, other AQP4 inhibitors.

Table 1: this compound in Rodent Models of Ischemic Stroke
ParameterThis compound TreatedControlAnimal ModelKey Findings
Brain Swelling Volume (%BSV) 12.1 ± 6.3%[6]20.8 ± 5.9%[6]Mouse (MCAO)Pretreatment with this compound significantly reduced brain edema.[6]
Hemispheric Lesion Volume (%HLV) - Cortex 20.0 ± 7.6%[6]30.0 ± 9.1%[6]Mouse (MCAO)This compound pretreatment significantly reduced cortical infarction size.[6]
Infarct Volume (%HLV) at 1 day 39.05 ± 6.43%[7][8]57.94 ± 6.68%[7][8]Rat (MCAO)Acute this compound administration post-occlusion reduced infarct volume.[7][8]
Brain Swelling Volume (%BSV) at 1 day 111.98 ± 7.18%[7][8]129.32 ± 4.69%[7][8]Rat (MCAO)Acute this compound treatment decreased brain swelling.[7][8]
Neurological Deficits ImprovedDeficits observedRat (MCAO)This compound treatment led to better sensorimotor and cognitive performance.[7]
Table 2: this compound and Glymphatic System Function
ParameterThis compound TreatedControlAnimal ModelKey Findings
Glymphatic Influx (Evans Blue Tracer) Significantly inhibited[1][9]Normal influx[1][9]MouseA single dose of this compound impairs glymphatic function for at least 8 hours without causing short-term behavioral abnormalities.[1][9]
Table 3: Comparison with Alternative AQP4 Inhibitors
CompoundIC50 (in vitro)In Vivo Model(s)Key In Vivo Findings
This compound ~3.1 µM (oocytes)[4]Ischemic Stroke (Mouse, Rat)[3][6][7]Reduces cerebral edema and infarct volume, improves neurological outcome.[6][7]
AER-270 Not a direct inhibitor in some assays[4][10]Ischemic Stroke, Water Intoxication (Mouse)[11][12]A prodrug, AER-271, reduced brain edema and improved neurological outcome.[12] AER-271 also inhibited glymphatic influx.[11]
ORI-TRN-002 2.9 ± 0.6 µM (oocytes)No in vivo data availableIdentified as a potent AQP4 inhibitor in vitro with superior solubility to this compound.

Experimental Protocols

Murine Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.[6][7]

  • Anesthesia: Anesthesia is induced and maintained typically using isoflurane or a combination of ketamine and xylazine.[3][13]

  • Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.[7][8]

  • This compound Administration: this compound is typically dissolved in saline or another vehicle and administered via intraperitoneal (IP) injection at a dose of 200 mg/kg, either as a pretreatment 15 minutes before ischemia induction or shortly after occlusion.[2][6][8]

  • Outcome Measures:

    • Magnetic Resonance Imaging (MRI): T2-weighted imaging is used to quantify brain swelling volume (%BSV) and hemispheric lesion volume (%HLV) at various time points (e.g., 24 hours, 14 days).[6][7][8]

    • Neurological Scoring: Behavioral tests such as the modified neurological severity score (mNSS) are used to assess sensorimotor deficits.[3]

    • Histology: Brain sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[2][3]

In Vivo Assessment of Glymphatic Function using Evans Blue
  • Animals: Male C57BL/6 mice.[1]

  • This compound Administration: A single intraperitoneal injection of this compound (100 mg/kg) is administered.[1]

  • Tracer Injection: After a set time (e.g., 8 hours), Evans blue dye, which binds to albumin, is injected into the cisterna magna to trace the cerebrospinal fluid (CSF) influx into the brain parenchyma.[1][14]

  • Quantification:

    • Ex Vivo Imaging: The brain is harvested, and the surface distribution of the Evans blue tracer is imaged to qualitatively and quantitatively assess the extent of glymphatic influx.[1][9]

    • Spectrophotometry: Brain tissue can be homogenized to extract the Evans blue dye, and its concentration is measured spectrophotometrically for a more quantitative analysis.[13][15]

Visualizing the Pathways and Processes

Proposed Signaling Pathway of this compound in Ischemic Stroke

G Ischemic_Stroke Ischemic Stroke AQP4 Aquaporin-4 (AQP4) Ischemic_Stroke->AQP4 Upregulation Cell_Swelling Cytotoxic Edema (Astrocyte Swelling) Ischemic_Stroke->Cell_Swelling BBB_Disruption Blood-Brain Barrier Disruption Ischemic_Stroke->BBB_Disruption Glymphatic_Dysfunction Glymphatic Dysfunction Ischemic_Stroke->Glymphatic_Dysfunction ERK12_Pathway ERK1/2 Pathway Ischemic_Stroke->ERK12_Pathway Activation Inflammation Inflammation & Apoptosis Ischemic_Stroke->Inflammation TGN020 This compound TGN020->AQP4 Inhibition? Improved_Outcome Improved Neurological Outcome TGN020->Improved_Outcome TGN020->ERK12_Pathway Inhibition AQP4->Cell_Swelling Water Influx Neuronal_Injury Neuronal Injury & Infarction Cell_Swelling->Neuronal_Injury Vasogenic_Edema Vasogenic Edema BBB_Disruption->Vasogenic_Edema Vasogenic_Edema->Neuronal_Injury Glymphatic_Dysfunction->Neuronal_Injury Waste Accumulation ERK12_Pathway->Inflammation Inflammation->Neuronal_Injury

Caption: Proposed mechanism of this compound's neuroprotective effects in ischemic stroke.

Experimental Workflow for In Vivo Validation of this compound

G cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment MCAO MCAO Surgery (Mouse/Rat) TGN020_Admin This compound (i.p. injection) MCAO->TGN020_Admin Control_Admin Vehicle Control (i.p. injection) MCAO->Control_Admin MRI MRI Analysis (%BSV, %HLV) TGN020_Admin->MRI Behavior Neurological Scoring TGN020_Admin->Behavior Histology TTC Staining TGN020_Admin->Histology Glymphatics Glymphatic Function (Evans Blue) TGN020_Admin->Glymphatics Control_Admin->MRI Control_Admin->Behavior Control_Admin->Histology Control_Admin->Glymphatics

Caption: Workflow for evaluating this compound's efficacy in a rodent model of ischemic stroke.

The Controversy Surrounding this compound's Mechanism of Action

While in vivo studies consistently demonstrate the beneficial effects of this compound in models of cerebral ischemia, its direct inhibitory effect on the AQP4 water channel is a subject of ongoing debate.[1][4] Some studies have failed to replicate the AQP4 inhibitory effects of this compound in certain in vitro assays, such as those using mammalian cells or reconstituted AQP4.[4][10] These findings suggest that the observed in vivo effects of this compound might be mediated through alternative, AQP4-independent mechanisms.[4]

One proposed alternative mechanism is the inhibition of the ERK1/2 signaling pathway, which is activated during ischemia and contributes to inflammation and apoptosis.[2][3] this compound has been shown to inhibit this pathway, which could explain its neuroprotective effects.[2][3] Therefore, while this compound shows promise as a therapeutic agent for conditions involving cerebral edema, its precise molecular target and mechanism of action require further investigation.

Conclusion and Future Directions

The available in vivo data strongly suggest that this compound is a promising compound for mitigating the detrimental effects of cerebral ischemia. It consistently reduces brain edema and infarct volume while improving neurological function in rodent models. However, the controversy surrounding its direct interaction with AQP4 highlights the need for further research to elucidate its precise mechanism of action.

For researchers and drug development professionals, this compound represents a valuable tool to probe the pathophysiology of cerebral edema and a potential lead compound for the development of novel neuroprotective therapies. Future studies should focus on:

  • Head-to-head in vivo comparisons of this compound with newer AQP4 inhibitors like ORI-TRN-002 to establish relative efficacy.

  • In-depth mechanistic studies to definitively identify the molecular target(s) of this compound and clarify the role of AQP4-dependent versus AQP4-independent pathways in its observed effects.

  • Evaluation in a wider range of neurological disease models where AQP4 and cerebral edema play a significant role.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for new treatments for devastating neurological conditions.

References

A Comparative Guide to AQP4 Inhibitors: TGN-020 vs. ORI-TRN-002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established Aquaporin-4 (AQP4) inhibitor, TGN-020, and the novel inhibitor, ORI-TRN-002. The content is based on available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

Aquaporin-4 (AQP4) is a critical water channel protein in the central nervous system, primarily expressed in astrocytes. Its role in cerebral edema and other neurological conditions has made it a significant target for drug development. This compound has been a widely studied AQP4 inhibitor. However, the novel inhibitor, ORI-TRN-002, has emerged as a promising alternative with potentially superior physicochemical properties. This guide presents a side-by-side comparison of their performance based on preclinical data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and ORI-TRN-002.

ParameterThis compoundORI-TRN-002Reference
Target Aquaporin-4 (AQP4)Aquaporin-4 (AQP4)[1][2]
IC50 ~3.1 µM2.9 ± 0.6 µM[2][3]
Solubility Poor aqueous solubilityHigh solubility[1][4]
Protein Binding Not specified, but implied to be a limitationLow protein binding[1]

Performance Comparison

ORI-TRN-002, an electronic homologue of this compound, was identified through a virtual screen based on a thermodynamically stable tautomer of this compound.[5][6] Experimental evidence suggests that ORI-TRN-002 exhibits a comparable, if not slightly more potent, inhibitory effect on AQP4 with an IC50 value of 2.9 ± 0.6 µM, as determined in AQP4-expressing Xenopus laevis oocytes.[3][6] In the same experimental system, this compound showed an IC50 of approximately 3.1 µM.[3]

A significant advantage of ORI-TRN-002 lies in its improved physicochemical properties. It is reported to have high solubility and low protein binding, which are critical factors for drug delivery and bioavailability in the central nervous system.[1][2] In contrast, this compound is known to have poor aqueous solubility, which can limit its administration and experimental applications.[4]

Experimental Protocols

In Vitro AQP4 Inhibition Assay (Xenopus laevis Oocyte Swelling Assay)

This assay is a standard method for evaluating the inhibitory activity of compounds on AQP4.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Oocytes are injected with cRNA encoding for human or rat AQP4.

  • Injected oocytes are incubated for 2-3 days to allow for AQP4 protein expression on the plasma membrane.

2. Swelling Assay:

  • A single AQP4-expressing oocyte is placed in an observation chamber with isotonic buffer.

  • The chamber is perfused with a hypotonic solution, creating an osmotic gradient that drives water into the oocyte through AQP4 channels, causing it to swell.

  • The change in oocyte volume over time is recorded using a high-resolution imaging system.

3. Inhibitor Testing:

  • To test the effect of an inhibitor, oocytes are pre-incubated with the compound (e.g., this compound or ORI-TRN-002) at various concentrations for a defined period.

  • The swelling assay is then performed in the continued presence of the inhibitor.

  • The rate of swelling is proportional to the water permeability of the oocyte membrane.

  • The percentage of inhibition is calculated by comparing the swelling rate in the presence of the inhibitor to the control (vehicle-treated) oocytes.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Cerebral Edema Model (Mouse Model of Focal Cerebral Ischemia)

This model is used to assess the efficacy of AQP4 inhibitors in a disease-relevant context.

1. Animal Model:

  • Adult male mice are subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This procedure mimics the pathology of an ischemic stroke.

2. Drug Administration:

  • This compound (or vehicle control) is administered to the mice, typically via intraperitoneal injection, at a specific time point before or after the induction of ischemia.

3. Assessment of Cerebral Edema:

  • At a predetermined time after MCAO (e.g., 24 hours), the brains are harvested.

  • Brain water content is measured by comparing the wet and dry weight of the brain hemispheres.

  • Alternatively, brain swelling can be quantified using magnetic resonance imaging (MRI).

4. Neurological Scoring:

  • Neurological deficits are assessed using a standardized scoring system to evaluate motor and sensory function.

5. Histological Analysis:

  • Brain sections are prepared for histological staining to assess the infarct volume and cellular damage.

Visualizations

AQP4 Signaling and Astrocyte Function

Aquaporin-4 plays a crucial role in maintaining water and ion homeostasis in the brain, particularly at the astrocyte end-feet that are in close contact with blood vessels. Its function is intricately linked with potassium and glutamate transport.

AQP4_Signaling cluster_astrocyte Astrocyte End-foot cluster_synapse Synaptic Cleft / Perivascular Space AQP4 AQP4 Glia Glia AQP4->Glia Kir41 Kir4.1 (Potassium Channel) Kir41->Glia EAAT EAAT (Glutamate Transporter) EAAT->Glia Blood_Vessel Blood Vessel Glia->Blood_Vessel Homeostasis K_ion K+ K_ion->Kir41 Uptake Glutamate Glutamate Glutamate->EAAT Uptake Water H2O Water->AQP4 Influx/Efflux

Caption: AQP4's role in astrocyte end-feet homeostasis.

Experimental Workflow for Comparing AQP4 Inhibitors

The following diagram illustrates a logical workflow for the preclinical comparison of AQP4 inhibitors like this compound and ORI-TRN-002.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Binding Target Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (Xenopus Oocyte Swelling) Target_Binding->Functional_Assay Determine IC50 Physicochem Physicochemical Properties (Solubility, Protein Binding) Functional_Assay->Physicochem Assess Druggability PK_PD Pharmacokinetics & Pharmacodynamics Physicochem->PK_PD Efficacy_Model Efficacy Model (Cerebral Edema) PK_PD->Efficacy_Model Establish Dose-Response Toxicity Toxicology Studies Efficacy_Model->Toxicity Safety Assessment Decision Lead Candidate Selection Toxicity->Decision Start Compound Synthesis (this compound, ORI-TRN-002) Start->Target_Binding

Caption: Workflow for AQP4 inhibitor comparison.

References

AQP4 Knockout Mice: The Definitive Negative Control for TGN-020 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of the aquaporin-4 (AQP4) inhibitor, TGN-020, the use of AQP4 knockout (KO) mice as a negative control is indispensable for validating on-target effects. This guide provides a comparative analysis of experimental data, detailed methodologies, and the underlying signaling pathways to underscore the critical role of AQP4 KO mice in this compound research.

Aquaporin-4 is the most abundant water channel in the central nervous system, primarily expressed on astrocytes. It plays a crucial role in maintaining water homeostasis, and its dysregulation is implicated in cerebral edema following ischemic stroke, neuroinflammation, and impaired glymphatic clearance. This compound has been widely studied as a pharmacological inhibitor of AQP4, showing promise in various preclinical models. However, recent studies have raised questions about its direct mechanism of action, making the use of AQP4 KO mice more critical than ever to dissect its AQP4-dependent and potential off-target effects.

Comparative Analysis of this compound Effects in Wild-Type vs. AQP4 Knockout Mice

The following tables summarize quantitative data from studies comparing the effects of this compound in wild-type (WT) and AQP4 KO mice, highlighting the necessity of the knockout model to confirm the drug's mechanism of action.

Table 1: Effect of this compound on Regional Cerebral Blood Flow (rCBF)
Animal ModelTreatmentBaseline rCBF (ml/100g/min)Change in rCBF after TreatmentAQP4-Dependence
Wild-Type (WT)Saline (Control)158.9 ± 17.7No significant changeN/A
Wild-Type (WT)This compound158.9 ± 17.7 18.45 ± 8.13%Yes
AQP4 Knockout (KO)This compound155.5 ± 10.4No significant changeYes

Data from Igarashi et al. (2013). This study demonstrates that the this compound-induced increase in rCBF is absent in AQP4 KO mice, confirming the effect is mediated through AQP4.

Table 2: Effects of this compound in a Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

While direct comparative studies of this compound in both WT and AQP4 KO mice in an MCAO model are limited in the literature, we can infer the AQP4-dependent effects by comparing findings from separate studies.

EndpointAQP4 Knockout (KO) Mice vs. WT (in MCAO)This compound-Treated WT Mice vs. Control (in MCAO)
Brain Swelling Volume (%BSV) Reduced brain swelling compared to WT mice.[1][2]Pretreatment with this compound significantly reduced %BSV (12.1 ± 6.3%) compared to the control group (20.8 ± 5.9%).[3][4] Acute inhibition with this compound also decreased brain swelling at 1 day post-stroke.[5]
Infarct Volume (%HLV) Reduced infarct expansion compared to WT mice.[1][2]Pretreatment with this compound significantly reduced the percentage of hemispheric lesion volume (%HLV) in the cortex (20.0 ± 7.6%) compared to the control group (30.0 ± 9.1%).[3][4] this compound treatment also resulted in a smaller infarct volume at 14 days post-stroke.[5]
Neurological Deficits Improved neurological outcomes compared to WT mice.[1][2][6]This compound-treated animals showed fewer neurological function deficits at 14 days post-stroke.[5]

This table synthesizes data from multiple sources to illustrate the parallel neuroprotective effects observed in AQP4 KO mice and this compound-treated WT mice following ischemic stroke, strongly suggesting that the therapeutic benefits of this compound are primarily mediated through the inhibition of AQP4.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in studies involving this compound and AQP4 KO mice.

Protocol 1: Measurement of Regional Cerebral Blood Flow (rCBF)
  • Animal Models: Adult male C57BL/6J (wild-type) and AQP4 knockout mice.

  • Anesthesia: Urethane (1.2 g/kg, i.p.).

  • This compound Administration: Intravenous (i.v.) injection of this compound (10 mg/kg) or saline.

  • rCBF Measurement: Laser-Doppler flowmetry. A probe is placed on the skull to measure blood flow in the cerebral cortex.

  • Data Analysis: rCBF is recorded continuously before and after drug administration. The percentage change from baseline is calculated.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
  • Animal Models: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Isoflurane or a combination of anesthetics.

  • This compound Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 200 mg/kg) or vehicle (e.g., normal saline) typically administered 10-15 minutes before or after MCAO.[3][4][5]

  • Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Outcome Measures:

    • Brain Edema and Infarct Volume: Measured using T2-weighted magnetic resonance imaging (MRI) at various time points (e.g., 24 hours, 14 days) post-MCAO.[3][4][5]

    • Neurological Function: Assessed using a battery of behavioral tests (e.g., neurological deficit score, rotarod test) at different time points.[5][6]

    • Histology: Brain sections are stained to assess astrogliosis (GFAP), AQP4 expression and polarization, and neuronal death.[5]

Protocol 3: Assessment of Glymphatic Function
  • Animal Models: Adult male C57BL/6 mice.

  • This compound Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 100 mg/kg) or vehicle (e.g., DMSO and phosphate-buffered saline).[7]

  • Tracer Injection: A fluorescent tracer (e.g., Evans blue dye) is injected into the cisterna magna to visualize cerebrospinal fluid (CSF) influx into the brain parenchyma.[7]

  • Analysis: The distribution and area of the tracer in the brain are quantified ex vivo. A reduction in tracer distribution indicates impaired glymphatic function.[7]

Visualizing the Rationale: Workflows and Signaling Pathways

Experimental Workflow: Validating this compound's AQP4-Dependent Effects

G cluster_wt Wild-Type (WT) Mice cluster_ko AQP4 Knockout (KO) Mice cluster_comparison Comparative Analysis cluster_conclusion Conclusion wt_control Saline (Control) wt_outcome Measure Outcome (e.g., rCBF, Brain Edema) wt_control->wt_outcome wt_tgn020 This compound wt_tgn020->wt_outcome comparison Compare Outcomes (WT vs. KO) wt_outcome->comparison ko_tgn020 This compound ko_outcome Measure Outcome (e.g., rCBF, Brain Edema) ko_tgn020->ko_outcome ko_outcome->comparison conclusion Effect is AQP4-dependent if observed in WT but absent in KO mice comparison->conclusion G cluster_stimulus Neuroinflammatory Stimulus (e.g., Ischemia) cluster_microglia Microglia Activation cluster_astrocyte Astrocyte Response cluster_tgn020 This compound Intervention stimulus Ischemia / Reperfusion microglia Activated Microglia stimulus->microglia cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) microglia->cytokines nfkb NF-κB Pathway Activation cytokines->nfkb activate aqp4_up AQP4 Upregulation & Depolarization nfkb->aqp4_up edema Astrocyte Swelling (Cytotoxic Edema) aqp4_up->edema tgn020 This compound tgn020->aqp4_up inhibits

References

A Researcher's Guide to Confirming TGN-020 Target Engagement in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methodologies for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of current methods to confirm target engagement of TGN-020 in the brain. This compound has been widely studied as a putative inhibitor of Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, implicated in cerebral edema and various neurological disorders. However, recent studies have sparked a debate about its direct on-target activity, suggesting the possibility of alternative mechanisms or off-target effects. This guide will delve into established and emerging techniques to assess target engagement, presenting a balanced view of the available data and addressing the existing scientific controversy. We will also compare this compound with alternative AQP4 modulators, providing a broader context for researchers in the field.

Direct Target Engagement Methods

Direct methods aim to measure the physical interaction between this compound and its intended target, AQP4, within the brain.

Positron Emission Tomography (PET) Imaging

PET imaging with a radiolabeled form of this compound, [11C]this compound, offers a non-invasive, quantitative method to visualize and measure the distribution and density of its binding sites in the living brain.[1]

Experimental Data:

ParameterValueSpeciesReference
IC50 of this compound for AQP43.1 µMHuman (in Xenopus oocytes)[2]
[11C]this compound Brain UptakeStatistically significant higher uptake in wild-type vs. AQP4 knockout miceMouse[1]

Experimental Protocol: [11C]this compound PET Imaging in Mice

This protocol is adapted from Nakamura et al., 2011.

  • Radioligand Synthesis: Synthesize [11C]this compound with high radiochemical purity (>95%).

  • Animal Preparation: Anesthetize the subject mouse and place it in a PET scanner.

  • Injection: Administer a bolus injection of [11C]this compound (typically 8-15 MBq) via the tail vein.

  • Image Acquisition: Perform a dynamic scan for 60 minutes.

  • Data Analysis: Reconstruct the dynamic images and calculate the standardized uptake value (SUV) to quantify radioligand concentration in different brain regions. Compare uptake in wild-type versus AQP4 knockout mice to determine target-specific binding.

Workflow for [11C]this compound PET Imaging

cluster_synthesis Radioligand Synthesis cluster_imaging PET Imaging cluster_analysis Data Analysis synthesis Synthesize [11C]this compound animal_prep Anesthetize Mouse synthesis->animal_prep injection Inject [11C]this compound animal_prep->injection scan Dynamic PET Scan (60 min) injection->scan reconstruction Image Reconstruction scan->reconstruction quantification SUV Calculation reconstruction->quantification comparison WT vs. AQP4 KO Analysis quantification->comparison TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibition (?) ERK ERK1/2 TGN020->ERK Inhibition of Activation AQP4->ERK Modulation pERK pERK1/2 ERK->pERK Phosphorylation Inflammation Inflammation pERK->Inflammation Reduction Apoptosis Apoptosis pERK->Apoptosis Reduction

References

A Comparative Guide to Alternative Small Molecule Inhibitors of Aquaporin-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aquaporin-4 (AQP4) water channel, predominantly expressed in astrocytes in the central nervous system, is a critical regulator of water homeostasis in the brain. Its role in the formation and resolution of cerebral edema following ischemic stroke, traumatic brain injury, and other neurological conditions has made it a compelling target for therapeutic intervention. While several small molecule inhibitors have been reported, the field is marked by ongoing debate regarding their direct mechanisms of action and efficacy. This guide provides an objective comparison of key alternative small molecule inhibitors of AQP4, with a focus on experimental data and methodologies.

Quantitative Comparison of AQP4 Inhibitors

The following table summarizes the quantitative data for prominent alternative small molecule inhibitors of AQP4. It is important to note that the inhibitory activity of some of these compounds is a subject of scientific debate.

InhibitorChemical ClassIC50 Value (AQP4)Assay SystemKey Characteristics & Off-Target EffectsReference(s)
ORI-TRN-002 Electronic homologue of TGN-0202.9 ± 0.6 µMXenopus laevis oocytes expressing rat AQP4High solubility and low protein binding; designed to overcome limitations of this compound.[1][2]
AER-270 (IMD-0354) Phenylbenzamide~210 nM (rat), ~390 nM (mouse), ~420 nM (human)Not specified in all sources; some data from cell-based assays.Also a known inhibitor of IKKβ (NF-κB pathway); reported to have carbonic anhydrase inhibitory activity. Its direct action on AQP4 is debated.[3][4]
AER-271 Phosphonate pro-drug of AER-270Not directly applicable (pro-drug)In vivo animal modelsWater-soluble pro-drug of AER-270, designed for improved in vivo administration. Reduces cerebral edema in models of ischemic stroke.[1][5][6]
This compound 2-(nicotinamide)-1,3,4-thiadiazole~3.1 µMXenopus laevis oocytes expressing human AQP4One of the most studied AQP4 inhibitors, but its direct inhibitory effect is highly controversial, with some studies suggesting it is not a direct AQP4 pore blocker.[7]

Note on this compound and AER-270/271 Controversy: Recent studies have challenged the long-held belief that this compound and AER-270 are direct inhibitors of the AQP4 water pore.[8] Some evidence suggests that their observed efficacy in reducing cerebral edema in animal models may be attributable to off-target effects, such as inhibition of the NF-κB pathway or carbonic anhydrase.[8][9] Researchers should interpret findings using these compounds with caution and consider their potential non-AQP4-mediated effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to assess AQP4 inhibitor performance.

1. Osmotic Water Permeability Assay in Xenopus laevis Oocytes

This is a widely used method to assess the function of AQP4 and the efficacy of its inhibitors.

  • Principle: Oocytes expressing AQP4 are subjected to a hypotonic solution, causing water to flow into the oocyte through the AQP4 channels, leading to swelling. The rate of swelling is proportional to the water permeability of the oocyte membrane. Inhibitors will reduce the rate of swelling.

  • Methodology Outline:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

    • cRNA Injection: Oocytes are injected with cRNA encoding for the desired AQP4 isoform (e.g., human or rat AQP4). Control oocytes are injected with water. Oocytes are then incubated to allow for protein expression.

    • Inhibitor Incubation: Oocytes are pre-incubated with the small molecule inhibitor at various concentrations for a specified duration.

    • Osmotic Challenge: Oocytes are transferred from an isotonic solution to a hypotonic solution.

    • Volume Measurement: The change in oocyte volume over time is recorded using video microscopy. The initial linear phase of swelling is used to calculate the osmotic water permeability coefficient (Pf).[1][10][11]

    • Data Analysis: The Pf values of inhibitor-treated oocytes are compared to vehicle-treated controls to determine the percentage of inhibition and calculate the IC50 value.

2. Stopped-Flow Light Scattering Assay

This technique measures water transport in proteoliposomes or plasma membrane vesicles containing AQP4.

  • Principle: A suspension of vesicles is rapidly mixed with a hypertonic solution in a stopped-flow apparatus. The osmotic gradient drives water out of the vesicles, causing them to shrink. This shrinkage leads to an increase in the intensity of scattered light. The rate of this change is proportional to the water permeability of the vesicle membrane.

  • Methodology Outline:

    • Vesicle Preparation: AQP4 is purified and reconstituted into liposomes (proteoliposomes), or plasma membrane vesicles are isolated from cells expressing AQP4.

    • Inhibitor Incubation: The vesicles are incubated with the test compound.

    • Stopped-Flow Measurement: The vesicle suspension is rapidly mixed with a hyperosmolar solution. The change in 90° light scattering is measured over time.

    • Data Analysis: The rate constant of the change in light scattering is used to calculate the osmotic water permeability coefficient (Pf).[12][13]

3. In Vivo Cerebral Edema Models

Animal models are essential for evaluating the therapeutic potential of AQP4 inhibitors in a physiological context.

  • Principle: Cerebral edema is induced in rodents through models such as middle cerebral artery occlusion (MCAO) for ischemic stroke or water intoxication. The effect of the AQP4 inhibitor on brain water content and neurological outcome is then assessed.

  • Methodology Outline (MCAO Model):

    • Animal Model: An ischemic stroke is induced in mice or rats by occluding the middle cerebral artery.[14]

    • Inhibitor Administration: The AQP4 inhibitor (e.g., AER-271) is administered, often intraperitoneally or intravenously, before or after the ischemic insult.[6]

    • Edema Assessment: Brain water content is measured at a specific time point post-ischemia. This can be done by comparing the wet and dry weight of the brain hemispheres or using magnetic resonance imaging (MRI).[14]

    • Neurological Scoring: Neurological deficits are assessed using standardized scoring systems to evaluate motor and sensory function.[6][15][16]

    • Infarct Volume Measurement: The size of the ischemic lesion is determined by staining brain sections.

Visualizing Pathways and Workflows

AQP4's Role in Cytotoxic Edema Formation

AQP4_Edema_Pathway cluster_Vessel Blood Vessel cluster_Astrocyte Astrocyte Blood Blood Water Water Influx Blood->Water Astrocyte Astrocyte Cytoplasm Edema Cytotoxic Edema (Astrocyte Swelling) Astrocyte->Edema AQP4 AQP4 Channel AQP4->Astrocyte Ischemia Ischemic Insult (e.g., Stroke) Gradient Osmotic Gradient (Ionic Imbalance) Ischemia->Gradient Gradient->Water drives Water->AQP4 Inhibitor Small Molecule Inhibitor Inhibitor->AQP4 blocks

Caption: AQP4's role in cytotoxic edema after ischemia and the point of intervention for inhibitors.

Experimental Workflow for Screening AQP4 Inhibitors

AQP4_Screening_Workflow Start Compound Library PrimaryScreen Primary Screen: Xenopus Oocyte Swelling Assay Start->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits identifies SecondaryScreen Secondary Screen: Stopped-Flow Light Scattering Hits->SecondaryScreen ValidatedHits Validated Hits SecondaryScreen->ValidatedHits confirms OffTarget Off-Target & Selectivity Assays (e.g., NF-κB, Carbonic Anhydrase) ValidatedHits->OffTarget LeadCompounds Lead Compounds OffTarget->LeadCompounds selects InVivo In Vivo Efficacy: Cerebral Edema Models (e.g., MCAO) LeadCompounds->InVivo Final Preclinical Candidate InVivo->Final validates

References

Cross-Validation of TGN-020 Effects with Genetic Knockdown of AQP4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor TGN-020 and genetic knockdown of Aquaporin-4 (AQP4), a key water channel in the central nervous system. The objective is to critically evaluate the cross-validation of their effects, particularly in the context of cerebral ischemia, by presenting supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Executive Summary

Aquaporin-4 (AQP4) has emerged as a significant therapeutic target in neurological conditions involving cerebral edema, such as ischemic stroke. Both the small molecule inhibitor this compound and genetic knockdown (e.g., knockout or siRNA) of AQP4 have been utilized to probe its function and therapeutic potential. While initial studies suggested this compound as a specific AQP4 inhibitor, recent evidence indicates potential off-target effects, leading to discrepancies between pharmacological and genetic inhibition models. This guide aims to provide a clear, data-driven comparison to aid researchers in interpreting experimental outcomes and designing future studies.

Data Presentation: this compound vs. AQP4 Genetic Knockdown in Cerebral Ischemia

The following tables summarize quantitative data from studies investigating the effects of this compound and AQP4 genetic knockdown in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

Table 1: Effects on Brain Edema and Infarct Volume

InterventionAnimal ModelTimepointBrain Swelling Volume (% of Control)Infarct Volume (% of Control)Reference
This compound Mouse24 hours58.2% (p < 0.05)66.7% (p < 0.05)[1]
Rat24 hours86.6% (p < 0.01)67.4% (p < 0.01)[2][3]
Rat14 daysNo significant difference53.7% (p < 0.001)[2][3]
AQP4 Knockout Mouse24 hours~65% reduction in edema~35% reduction in infarct expansion[4][5]
Mouse24 hoursDecreased brain edemaReduced infarct volume[6]

Table 2: Effects on Neurological Outcomes

InterventionAnimal ModelTimepointNeurological Score ImprovementReference
This compound Rat7 daysSignificant improvement at 6 rpm on rotarod test[7]
Rat14 daysSignificantly fewer sensorimotor deficits (p < 0.001) and improved cognitive function (p < 0.001)[2]
AQP4 Knockout MousePost-ischemiaBetter neurological outcome[8]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for interpreting the presented data.

This compound Administration Protocol (Rodent MCAO Model)
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Ischemia Induction: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using an intraluminal filament for a defined period (e.g., 90 minutes), followed by reperfusion.[1][2][3]

  • This compound Administration:

    • Dosage: A typical dose is 200 mg/kg.[1]

    • Route of Administration: Intraperitoneal (i.p.) injection.[1]

    • Timing: this compound is often administered as a pretreatment 15 minutes before MCAO induction or shortly after the onset of ischemia.[1][7]

  • Outcome Measures:

    • Brain Edema and Infarct Volume: Assessed at 24 hours and later time points (e.g., 14 days) using magnetic resonance imaging (MRI) or 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][2][3]

    • Neurological Function: Evaluated using behavioral tests such as the rotarod test for motor coordination and the Y-maze for spatial working memory.[2][7]

    • Histology: Brain sections are analyzed for markers of astrogliosis (GFAP) and AQP4 expression and localization.[2]

AQP4 Genetic Knockdown Protocol (Mouse MCAO Model)
  • Animal Model: AQP4 knockout (AQP4-/-) mice and their wild-type (WT) littermates are used. These mice are generated using techniques like CRISPR/Cas9 to delete exons of the Aqp4 gene.[9][10]

  • Ischemia Induction: MCAO is induced as described for the this compound protocol.

  • Outcome Measures:

    • Brain Edema and Infarct Volume: Measured at various time points post-MCAO and compared between AQP4-/- and WT mice.

    • Neurological Deficits: Assessed using a battery of behavioral tests.

    • Blood-Brain Barrier Permeability: Often evaluated using Evans blue dye extravasation.[11]

    • Cellular and Molecular Analysis: Brain tissue is examined for changes in astrocyte morphology, inflammatory markers, and the expression of other relevant proteins.

Signaling Pathways and Mechanisms of Action

The effects of AQP4 modulation, whether by pharmacological or genetic means, are mediated through complex signaling pathways.

AQP4_Signaling_Ischemia cluster_upstream Ischemic Insult cluster_signaling Intracellular Signaling Cascades cluster_downstream Cellular Responses Cerebral Ischemia Cerebral Ischemia MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) Cerebral Ischemia->MAPK (p38, ERK, JNK) NF-κB NF-κB Cerebral Ischemia->NF-κB VEGF VEGF Cerebral Ischemia->VEGF AQP4 Upregulation & Delocalization AQP4 Upregulation & Delocalization MAPK (p38, ERK, JNK)->AQP4 Upregulation & Delocalization NF-κB->AQP4 Upregulation & Delocalization VEGF->AQP4 Upregulation & Delocalization Cytotoxic Edema Cytotoxic Edema AQP4 Upregulation & Delocalization->Cytotoxic Edema Inflammation Inflammation AQP4 Upregulation & Delocalization->Inflammation Astrocyte Swelling Astrocyte Swelling Cytotoxic Edema->Astrocyte Swelling Neuronal Injury Neuronal Injury Astrocyte Swelling->Neuronal Injury Inflammation->Neuronal Injury

Experimental Workflow: Comparative Analysis

Comparative_Workflow cluster_models Experimental Models cluster_interventions Interventions cluster_outcomes Outcome Measures Wild-Type Rodents Wild-Type Rodents Vehicle Control Vehicle Control Wild-Type Rodents->Vehicle Control This compound This compound Wild-Type Rodents->this compound AQP4 Knockout Rodents AQP4 Knockout Rodents MCAO MCAO AQP4 Knockout Rodents->MCAO Vehicle Control->MCAO This compound->MCAO Brain Edema Brain Edema MCAO->Brain Edema Infarct Volume Infarct Volume MCAO->Infarct Volume Neurological Score Neurological Score MCAO->Neurological Score Histopathology Histopathology MCAO->Histopathology Molecular Analysis Molecular Analysis MCAO->Molecular Analysis

Discussion and Conclusion

The data presented in this guide highlight both consistencies and discrepancies in the effects of this compound and AQP4 genetic knockdown.

  • Similarities in Acute Ischemia: In the acute phase of ischemic stroke (first 24 hours), both this compound administration and AQP4 knockout lead to a reduction in brain edema and infarct volume.[1][2][3][4][5][6] This suggests that in the early stages of cytotoxic edema, inhibiting AQP4-mediated water influx into astrocytes is neuroprotective.

  • Discrepancies and the Question of Specificity: A growing body of evidence challenges the notion that this compound is a direct and specific inhibitor of the AQP4 water channel. Some studies have shown that this compound's effects on glymphatic function and other physiological processes differ from those observed in AQP4 knockout animals.[12] For instance, one study reported that while this compound inhibited glymphatic function, it did not alter the overall expression of AQP4 protein.[12] This raises the possibility of off-target effects or an indirect mechanism of action for this compound.

  • Long-Term Effects and Neuroprotection: Both this compound and AQP4 knockdown have been associated with improved long-term neurological outcomes after stroke.[2][7][8] this compound has been shown to reduce peri-infarct astrogliosis and AQP4 depolarization at later time points, contributing to neuroprotection.[2]

For researchers in this field, it is crucial to:

  • Acknowledge the potential for off-target effects when using pharmacological inhibitors like this compound.

  • Employ both genetic and pharmacological models to strengthen the validation of AQP4 as a therapeutic target.

  • Further investigate the precise molecular mechanisms underlying the effects of this compound to delineate its AQP4-dependent and -independent actions.

This comparative guide serves as a resource for navigating the complexities of AQP4-targeted therapies and encourages a critical and multifaceted approach to experimental design and data interpretation.

References

Comparative Efficacy of TGN-020 and Other AQP4 Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aquaporin-4 (AQP4) modulator TGN-020 with other emerging alternatives, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key pathways and workflows to aid in the evaluation of these compounds for research and therapeutic development.

Aquaporin-4 (AQP4) is the most abundant water channel in the central nervous system (CNS), playing a crucial role in water homeostasis, glymphatic function, and astrocyte migration.[1][2] Its involvement in pathological conditions such as cerebral edema following stroke or injury has made it a significant target for therapeutic intervention.[1][3] this compound, a 2-(nicotinamide)-1,3,4-thiadiazole compound, has emerged as a potent and widely studied AQP4 inhibitor.[4] This guide provides a comparative overview of the efficacy of this compound and other AQP4 modulators based on preclinical data.

This compound: A Potent AQP4 Inhibitor

This compound has been identified as a potent inhibitor of AQP4, demonstrating efficacy in various in vitro and in vivo models.[4] It is frequently used as a research tool to probe the function of AQP4 in diverse physiological and pathophysiological processes.[5][6]

Preclinical Efficacy of this compound

In a mouse model of focal cerebral ischemia, pretreatment with this compound (200 mg/kg, intraperitoneally) significantly reduced brain swelling and cortical infarction.[4] Specifically, the percentage of brain swelling volume (%BSV) was 12.1 ± 6.3% in the this compound treated group compared to 20.8 ± 5.9% in the control group.[4] The percentage of hemispheric lesion volume (%HLV) was also reduced to 20.0 ± 7.6% in the treated group from 30.0 ± 9.1% in the control group.[4]

Furthermore, this compound has been shown to inhibit the glymphatic system, which is responsible for waste clearance from the brain.[5][6] This inhibition is achieved by specifically binding to AQP4 and reducing water flow between brain tissues.[5] Studies have also indicated that this compound can ameliorate motor dysfunction following spinal cord injury by enhancing astrocyte autophagy and mitigating inflammation through the AQP4/PPAR-γ/mTOR pathway.[7] In the context of cerebral ischemia-reperfusion injury, this compound has been found to alleviate inflammation and apoptosis by improving glymphatic function and inhibiting the ERK1/2 signaling pathway.[8]

Other AQP4 Modulators

The development of specific and effective AQP4 modulators has been challenging.[1][9] However, a few other compounds have been investigated for their potential to modulate AQP4 function.

  • AER-270/AER-271: AER-270 is an investigational drug that has been found to reduce cerebral edema. However, it reportedly exhibits only a 20% maximal inhibition of human AQP4.[10] Its successor, AER-271, has completed a Phase I study.[10]

  • ORI-TRN-002: Identified through virtual screening based on a stable tautomer of this compound, ORI-TRN-002 is an electronic homologue of this compound.[9][11] It demonstrates high solubility and low protein binding, with an IC50 of 2.9 ± 0.6 µM for the inhibition of AQP4-mediated water permeability in Xenopus laevis oocytes.[9][10]

  • Aquaporumab: This is a therapeutic antibody approach rather than a small molecule inhibitor. Aquaporumab is a non-pathogenic AQP4-IgG that can bind to AQP4 and block the binding of pathogenic autoantibodies found in neuromyelitis optica (NMO), thereby preventing the associated pathology without directly modulating water transport.[1][12]

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound and other AQP4 modulators. It is important to note that these data are from different studies with varying experimental conditions.

ModulatorAssay/ModelKey FindingReference
This compound Mouse model of focal cerebral ischemiaReduced brain swelling volume by ~42%[4]
Mouse model of focal cerebral ischemiaReduced hemispheric lesion volume by ~33%[4]
Xenopus laevis oocytes expressing human AQP4-M23IC50 of 3.1 µM for inhibition of osmotic water flux[6]
AER-270 Human AQP4~20% maximal inhibition[10]
ORI-TRN-002 Xenopus laevis oocytes expressing AQP4IC50 of 2.9 ± 0.6 µM[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.

In Vivo Model of Focal Cerebral Ischemia
  • Animal Model: C57/BL6 mice.[4][8]

  • Ischemia Induction: Transient focal cerebral ischemia is induced using a modified version of the middle cerebral artery occlusion (MCAO) model.[4][8]

  • Drug Administration: this compound sodium salt (200 mg/kg) is dissolved in normal saline and administered via a single intraperitoneal injection 15 minutes before the induction of ischemia. Control animals receive an identical volume of normal saline.[4]

  • Outcome Measures: Brain edema and infarct volume are assessed using 7.0-T magnetic resonance imaging (MRI).[4] Neurological function can be evaluated using scoring systems.[8][13][14]

Oocyte Swelling Assay for AQP4 Inhibition
  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding human AQP4.[6][9][10]

  • Assay Principle: The oocytes are exposed to a hypoosmotic solution, which induces water influx and cell swelling. The rate of swelling is proportional to the water permeability of the oocyte membrane.

  • Inhibitor Testing: AQP4 inhibitors are added to the perfusion solution, and the change in oocyte volume is monitored over time using a high-resolution volume recording system.[9][10]

  • Data Analysis: The water permeability is calculated, and the IC50 value for the inhibitor is determined by fitting the concentration-response data to a nonlinear regression model.[6][10]

AQP4 Antibody Assays

Several assay formats are used to detect AQP4 autoantibodies in the context of NMO research.

  • Cell-Based Assay (CBA): This is considered the gold standard.[12][15][16] Human embryonic kidney (HEK) cells are transfected to express AQP4 on their surface. Patient serum is incubated with these cells, and the binding of AQP4-IgG is detected using a fluorescently labeled secondary antibody.[12][15]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a quantitative assay where recombinant AQP4 protein is coated on a microplate.[17][18] Patient serum is added, and bound AQP4 antibodies are detected using an enzyme-linked secondary antibody that generates a colorimetric signal.[17]

  • Immunodot Assay: A more rapid and cost-effective alternative to CBA, this assay uses a membrane spotted with AQP4 protein to capture AQP4-IgG from patient serum, which is then detected with an enzyme-conjugated secondary antibody.[19]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound is thought to exert its therapeutic effects in spinal cord injury.

TGN020_Signaling_Pathway TGN020 This compound AQP4 AQP4 TGN020->AQP4 inhibits Inflammation Neuroinflammation TGN020->Inflammation mitigates PPARg PPAR-γ AQP4->PPARg negatively regulates mTOR mTOR PPARg->mTOR inhibits Autophagy Astrocyte Autophagy mTOR->Autophagy inhibits Recovery Motor Function Recovery Autophagy->Recovery promotes Inflammation->Recovery inhibits

Caption: this compound signaling in spinal cord injury.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for evaluating the efficacy of an AQP4 modulator in a preclinical model of cerebral ischemia.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_ischemia Ischemia Induction cluster_assessment Post-treatment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57/BL6 mice) Drug_Admin Administer AQP4 Modulator (e.g., this compound) or Vehicle Animal_Model->Drug_Admin MCAO Induce Focal Cerebral Ischemia (MCAO Model) Drug_Admin->MCAO MRI Assess Brain Edema and Infarct Volume (MRI) MCAO->MRI Behavior Evaluate Neurological Function MCAO->Behavior Histo Histological Analysis MCAO->Histo Data Quantify and Compare Treatment vs. Control MRI->Data Behavior->Data Histo->Data

Caption: Workflow for in vivo AQP4 modulator testing.

References

TGN-020: A Critical Evaluation of its Reliability for Studying AQP4 Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of aquaporin-4 (AQP4), the primary water channel in the brain, holds significant therapeutic potential for conditions like cerebral edema. TGN-020 has been widely used as a pharmacological tool to investigate AQP4 function. However, recent evidence has cast doubt on its reliability as a direct and specific AQP4 inhibitor. This guide provides a comprehensive comparison of this compound with alternative methods for studying AQP4, presenting experimental data to facilitate an informed decision on the most appropriate tools for AQP4 research.

Executive Summary

This compound is a commercially available small molecule that has been reported to inhibit AQP4 with an IC50 in the low micromolar range in Xenopus laevis oocyte assays.[1][2] It has been shown to reduce cerebral edema in animal models of ischemic stroke.[1][3] However, a growing body of evidence challenges the direct inhibitory effect of this compound on the AQP4 water channel. Recent studies suggest that the observed effects of this compound in cellular and in vivo models may be attributable to off-target mechanisms rather than direct AQP4 pore blockage.[4][5] In contrast, genetic knockout of AQP4 provides an unambiguous method to study the consequences of AQP4 loss-of-function, serving as a crucial benchmark for evaluating pharmacological inhibitors. Another small molecule, AER-270, has also been investigated as an AQP4 inhibitor, but its direct mechanism of action is similarly debated.[4][5] This guide will delve into the available data to provide a clear comparison of these tools.

Comparative Analysis of AQP4 Study Tools

The following tables summarize the quantitative data from various experimental systems used to assess AQP4 function, comparing this compound, AER-270, and AQP4 knockout models.

Table 1: In Vitro Inhibition of AQP4 Function

ToolExperimental SystemReadoutReported IC50 / EffectKey Findings & CaveatsReference
This compound Xenopus laevis oocytes expressing human AQP4Osmotic water permeability~3.1 µMAppears to inhibit AQP4 in this system. However, results in oocytes have not been consistently replicated in mammalian cells.[1]
Mammalian cells (MDCK, HeLa) overexpressing AQP4Plasma membrane water permeabilityNo significant inhibitionFails to inhibit AQP4 in multiple mammalian cell lines, suggesting the effects seen in oocytes may be system-dependent.[4]
Primary human and rat astrocytesPlasma membrane water permeabilityNo significant inhibitionNo effect on endogenous AQP4 in the most relevant cell type for neurological studies.[4]
Recombinant human AQP4 in proteoliposomesWater transportNo effectFails to inhibit purified AQP4 protein, strongly suggesting it is not a direct pore blocker.[4]
AER-270 Xenopus laevis oocytes expressing rat AQP4Osmotic water permeability~52% inhibition at 100 µMSimilar to this compound, shows an effect in oocytes that is not consistently observed in other systems.[4]
Mammalian cells (MDCK, HeLa) overexpressing AQP4Plasma membrane water permeabilityNo significant inhibitionFails to inhibit AQP4 in mammalian cell lines.[4]
Recombinant human AQP4 in proteoliposomesWater transportNo effectFails to inhibit purified AQP4 protein.[6]

Table 2: In Vivo Effects on Cerebral Edema in Ischemic Stroke Models

ToolAnimal ModelReadoutEffect Compared to ControlKey Findings & CaveatsReference
This compound Mouse model of middle cerebral artery occlusion (MCAO)Brain swelling volumeSignificant reductionReduces edema, but the mechanism is now questioned (direct AQP4 inhibition vs. off-target effects).[1]
Rat model of MCAOInfarct volume and neurological scoreSignificant reduction in infarct volume and improved neurological scoreShows therapeutic potential, but the underlying pathway remains controversial.[7]
AQP4 Knockout Mouse model of MCAOBrain water content and infarct volume~35% reduction in edema and infarct sizeProvides a clear genetic validation of AQP4's role in cytotoxic edema formation. Discrepancies with this compound's effects in some models raise questions about the inhibitor's specificity.[1]
AER-271 (prodrug of AER-270) Mouse model of MCAOCerebral edema and neurological outcomeReduction in cerebral edema and improved neurological outcomeSimilar to this compound, shows beneficial effects in vivo, but the direct target remains uncertain.[2]

Potential Off-Target Mechanisms

The discrepancy between the effects of this compound in oocyte and mammalian systems, as well as the inconsistencies with data from AQP4 knockout animals, strongly suggests the involvement of off-target effects.

This compound and mTOR Signaling

Recent evidence suggests that this compound may modulate the mammalian target of rapamycin (mTOR) signaling pathway .[8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its modulation could indirectly influence cellular processes related to edema and inflammation, independent of direct AQP4 water channel inhibition.

AER-270 and NF-κB Signaling

AER-270 has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway .[9][10] NF-κB is a key regulator of inflammatory responses. By inhibiting NF-κB, AER-270 could reduce inflammation-associated edema, an effect that could be mistakenly attributed to direct AQP4 inhibition.

Experimental Protocols

Xenopus laevis Oocyte Swelling Assay

This assay is a widely used method for functionally expressing and characterizing ion channels and transporters, including aquaporins.

Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the AQP4 channel. Control oocytes are injected with water.

  • Incubation: Oocytes are incubated for 2-3 days to allow for protein expression.

  • Swelling Assay:

    • Individual oocytes are placed in a hyperosmotic buffer.

    • The buffer is rapidly exchanged for a hypoosmotic buffer, creating an osmotic gradient that drives water into the oocyte.

    • The change in oocyte volume over time is recorded using video microscopy.

    • The rate of swelling is proportional to the water permeability of the oocyte membrane.

  • Inhibitor Testing: To test the effect of an inhibitor like this compound, the oocyte is pre-incubated with the compound before the hypoosmotic challenge. A reduction in the swelling rate is interpreted as inhibition of the water channel.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a common surgical procedure to induce focal cerebral ischemia, mimicking human stroke.

Methodology:

  • Anesthesia: The mouse is anesthetized.

  • Surgical Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Occlusion: A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: this compound or vehicle is typically administered intraperitoneally before or after the occlusion.[7]

  • Reperfusion (optional): For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 minutes) to allow for reperfusion.

  • Outcome Assessment: At a specified time point post-MCAO (e.g., 24 hours), the animal is euthanized, and the brain is removed.

  • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.

  • Brain Swelling Measurement: The volume of the ischemic and non-ischemic hemispheres is measured to calculate the percentage of brain swelling.

Visualizing the Controversy and Alternatives

The following diagrams illustrate the proposed mechanisms of action and the experimental workflows discussed.

TGN020_Mechanism cluster_direct Proposed Direct Inhibition (Controversial) cluster_indirect Proposed Indirect/Off-Target Mechanism TGN020_direct This compound AQP4 AQP4 Water Channel TGN020_direct->AQP4 Blocks Pore Water Water Flow AQP4->Water Facilitates Edema_direct Reduced Cerebral Edema Water->Edema_direct Contributes to TGN020_indirect This compound mTOR mTOR Signaling TGN020_indirect->mTOR Modulates Cell_Processes Cellular Processes (e.g., Inflammation) mTOR->Cell_Processes Regulates Edema_indirect Reduced Cerebral Edema Cell_Processes->Edema_indirect Influences Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_genetic Genetic Approach Oocyte Xenopus Oocyte Swelling Assay Mammalian Mammalian Cell Permeability Assay Oocyte->Mammalian Conflicting Results Proteoliposome Recombinant AQP4 in Proteoliposomes Mammalian->Proteoliposome Consistent Results MCAO MCAO Animal Model Edema_Measurement Edema/Infarct Measurement MCAO->Edema_Measurement Knockout AQP4 Knockout Mouse Phenotype Phenotypic Analysis Knockout->Phenotype

References

Validating the Specificity of TGN-020: A Comparative Guide Using Cell-Swelling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TGN-020, a putative Aquaporin-4 (AQP4) inhibitor, with other relevant compounds. We delve into the critical aspect of validating its specificity using cell-swelling assays, presenting experimental data and detailed protocols to aid researchers in their investigations.

Introduction to this compound and the Controversy Surrounding its Specificity

This compound, chemically known as 2-(nicotinamide)-1,3,4-thiadiazole, has been widely utilized in preclinical studies as a selective inhibitor of Aquaporin-4 (AQP4), the predominant water channel in the brain.[1][2] AQP4 plays a crucial role in regulating water homeostasis, and its dysfunction is implicated in various neurological conditions, including cerebral edema following stroke and traumatic brain injury.[2][3][4] Consequently, specific AQP4 inhibitors are of significant therapeutic interest.

Initial studies identified this compound as a potent AQP4 blocker with an IC50 of 3.1 μM in Xenopus laevis oocytes expressing human AQP4.[3][5] These findings led to its extensive use in animal models, where it demonstrated beneficial effects in reducing cerebral edema and inflammation.[2][4][6][7]

However, recent evidence has cast doubt on the specificity of this compound as a direct AQP4 pore blocker. A 2024 preprint on bioRxiv reported that while this compound inhibits osmotic water flux in Xenopus oocytes, this effect was not observed in mammalian cells expressing AQP4 or in assays using reconstituted AQP4 protein.[3][8] This suggests that the observed in vivo effects of this compound might be attributable to off-target mechanisms rather than direct AQP4 inhibition.[3][8] This controversy underscores the critical need for robust validation of this compound's specificity in relevant cellular systems.

Comparative Analysis of AQP4 Modulators

To provide a clearer perspective, the following table summarizes the key characteristics of this compound and other compounds targeting AQP4.

CompoundReported TargetReported IC50Evidence for SpecificityKey Controversies/Limitations
This compound AQP43.1 µM (in Xenopus oocytes)[3]- Inhibition of AQP4-mediated water transport in Xenopus oocytes.[3][5] - Reduction of cerebral edema in vivo.[4][7]- Lack of inhibition in mammalian cell-based assays and with reconstituted AQP4.[3][8] - Potential for off-target effects.[3]
AER-270 AQP4~20% maximal inhibition of human AQP4[1]- Identified through high-throughput screening.- Similar to this compound, its direct inhibitory effect on AQP4 in mammalian cells is contested.[3][8]
ORI-TRN-002 AQP42.9 ± 0.6 µM (in Xenopus oocytes)[1]- Demonstrated inhibition of AQP4-dependent water permeability in Xenopus oocytes.[1]- Newer compound, less in vivo data available compared to this compound.
Aquaporin-4 Knockout (AQP4-/-) Mice AQP4 (genetic ablation)N/A- Gold standard for studying the physiological roles of AQP4.- Does not allow for acute or transient inhibition. - Potential for developmental compensation.

Experimental Protocol: Validating this compound Specificity with Cell-Swelling Assays

This section provides a detailed protocol for a cell-swelling assay to assess the inhibitory activity of this compound on AQP4-mediated water transport in a mammalian cell line.

Objective: To determine if this compound directly inhibits AQP4-mediated water permeability in a mammalian cell model by measuring changes in cell volume in response to an osmotic challenge.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human AQP4 (HEK293-AQP4).

  • Wild-type HEK293 cells (negative control).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Calcein-AM (for cell viability and visualization).

  • This compound, AER-270 (comparator), and a known inactive compound (negative control).

  • Isotonic buffer (e.g., 300 mOsm).

  • Hypotonic buffer (e.g., 150 mOsm).

  • A microplate reader with kinetic reading capabilities or a fluorescence microscope with a perfusion system.

Methodology:

  • Cell Culture:

    • Culture HEK293-AQP4 and wild-type HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells onto 96-well black, clear-bottom plates (for plate reader assays) or glass-bottom dishes (for microscopy) and allow them to adhere and reach 80-90% confluency.

  • Compound Treatment:

    • Prepare stock solutions of this compound, AER-270, and the negative control compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the compounds to their final desired concentrations in isotonic buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Wash the cells once with isotonic buffer.

    • Incubate the cells with the compound-containing isotonic buffer or vehicle control for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Calcein Loading:

    • During the last 15-20 minutes of compound incubation, load the cells with Calcein-AM according to the manufacturer's instructions. This will allow for the visualization of cell swelling and ensure that the observed changes are not due to cell death.

  • Osmotic Challenge and Data Acquisition:

    • Plate Reader Method:

      • Place the 96-well plate in the microplate reader pre-set to 37°C.

      • Establish a baseline fluorescence reading in isotonic buffer.

      • Rapidly replace the isotonic buffer with the hypotonic buffer (containing the respective compounds or vehicle).

      • Immediately begin kinetic measurement of Calcein fluorescence at appropriate excitation/emission wavelengths (e.g., 494/517 nm). The fluorescence intensity will decrease as the cells swell and the intracellular Calcein concentration decreases.

    • Microscopy Method:

      • Mount the glass-bottom dish on the microscope stage equipped with a perfusion system.

      • Acquire baseline images of the Calcein-loaded cells in isotonic buffer.

      • Perfuse the cells with the hypotonic buffer (containing the respective compounds or vehicle).

      • Acquire time-lapse images at a defined frame rate to visualize and quantify the change in cell volume over time.

  • Data Analysis:

    • For plate reader data, normalize the fluorescence intensity at each time point to the baseline reading. The rate of fluorescence decay is proportional to the rate of water influx and cell swelling.

    • For microscopy data, measure the change in cell area or volume over time using image analysis software.

    • Compare the rate of cell swelling in HEK293-AQP4 cells treated with this compound to vehicle-treated cells.

    • Compare the swelling rates of wild-type HEK293 cells under the same conditions to assess the AQP4-dependency of the observed effects.

    • Compare the effects of this compound with those of AER-270.

Expected Outcomes and Interpretation:

  • If this compound is a specific AQP4 inhibitor: A significant reduction in the rate of cell swelling will be observed in HEK293-AQP4 cells treated with this compound compared to vehicle-treated cells. No significant effect should be observed in wild-type HEK293 cells.

  • If this compound is not a specific AQP4 inhibitor: No significant difference in the rate of cell swelling will be observed between this compound-treated and vehicle-treated HEK293-AQP4 cells. Any observed effect on wild-type cells would indicate off-target effects.

Visualizing the Concepts

To further clarify the underlying principles and experimental design, the following diagrams have been generated.

AQP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AQP4 Aquaporin-4 (AQP4) H2O_in Water AQP4->H2O_in Water Influx H2O_out Water (Hypotonic) H2O_out->AQP4 Osmotic Gradient Cell_Swelling Cell Swelling H2O_in->Cell_Swelling TGN020 This compound TGN020->AQP4 ? Inhibition

Caption: AQP4-mediated water transport and the putative inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Culture HEK293-AQP4 & WT Cells start->cell_culture compound_prep Prepare this compound, Comparator & Vehicle cell_culture->compound_prep treatment Incubate Cells with Compounds compound_prep->treatment calcein_loading Load Cells with Calcein-AM treatment->calcein_loading osmotic_challenge Induce Hypotonic Stress calcein_loading->osmotic_challenge data_acquisition Measure Cell Swelling (Kinetics) osmotic_challenge->data_acquisition analysis Analyze & Compare Swelling Rates data_acquisition->analysis conclusion Draw Conclusions on Specificity analysis->conclusion

Caption: Workflow for validating this compound specificity using a cell-swelling assay.

Conclusion and Recommendations

The specificity of this compound as a direct AQP4 inhibitor is currently under debate. While it shows efficacy in some experimental systems, particularly Xenopus oocytes, its lack of activity in mammalian cell-based assays raises significant concerns about its mechanism of action.[3][8] Researchers using this compound to probe AQP4 function should exercise caution and are strongly encouraged to validate its specificity within their experimental system of choice.

The provided cell-swelling assay protocol offers a robust and direct method for this validation. By comparing the effects of this compound on AQP4-expressing and non-expressing mammalian cells, researchers can definitively determine its on-target activity. For future studies, it is advisable to include comparator compounds and, where possible, to corroborate findings using genetic models such as AQP4 knockout cells or animals. This rigorous approach will be essential for accurately interpreting experimental results and advancing our understanding of AQP4's role in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for TGN-020

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official, specific disposal protocols for TGN-020 were found in publicly available documentation. The following procedures are based on general best practices for the laboratory disposal of research-grade small-molecule chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal. This guide provides essential safety and logistical information but does not supersede institutional or regulatory requirements.

This compound, also known as N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, is a selective Aquaporin 4 (AQP4) inhibitor used for research purposes. It is crucial to distinguish this compound from TGN1412, a CD28 superagonist antibody with a similar nomenclature but entirely different properties and handling requirements.

Properties of this compound

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference.

PropertyValue
Formal Name N-1,3,4-thiadiazol-2-yl-3-pyridinecarboxamide
Molecular Formula C₈H₆N₄OS
Formula Weight 206.22
CAS Number 51987-99-6
Formulation Powder
Purity >98%
Solubility Soluble in DMSO (up to 10 mg/mL with warming)
Storage (Powder) Room temperature
Storage (in DMSO) Solutions in DMSO may be stored at -20°C for up to 3 months.[1]
Stability ≥ 2 years
Core Disposal Principles

The proper disposal of this compound, including its solutions and contaminated materials, must follow the fundamental principles of hazardous waste management to ensure personnel safety and environmental protection. All chemical waste should be managed through your institution's EHS department or a licensed waste contractor.[1]

  • Identify & Classify: All waste streams containing this compound must be treated as hazardous chemical waste.

  • Segregate: Do not mix this compound waste with general trash, biohazardous waste, or other incompatible chemical waste streams.

  • Contain: Use appropriate, leak-proof, and clearly labeled containers for waste collection.

  • Store Safely: Temporarily store waste in a designated, secure area away from general lab traffic.

  • Dispose Professionally: Arrange for waste pickup and disposal through your institution's EHS office.

Step-by-Step Disposal Procedures

The following step-by-step guidance outlines the operational plan for disposing of this compound and related materials.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling this compound in any form (powder, solution, or waste), ensure you are wearing the appropriate PPE:

  • Gloves: Butyl rubber gloves are recommended when working with Dimethyl Sulfoxide (DMSO), the primary solvent for this compound, as DMSO can readily penetrate standard nitrile gloves.[1]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

Step 2: Segregate and Collect Waste

Proper segregation at the point of generation is critical. Prepare separate, designated waste containers for each type of waste.

A. Unused/Expired this compound Powder:

  • Procedure: Collect the original vial or container with the unused powder. If transferring, use a spatula inside a chemical fume hood.

  • Container: Place the original vial into a larger, sealable, and shatter-proof container. Label it clearly as "Solid Hazardous Waste."

B. This compound in DMSO or Aqueous Solutions:

  • Procedure: All solutions containing this compound must be collected as hazardous liquid waste. Sink disposal is strictly prohibited.[1]

  • Container: Use a designated, leak-proof hazardous waste container compatible with organic solvents. Keep the container sealed when not in use.[1]

  • Ventilation: Always handle open containers of DMSO solutions inside a certified chemical fume hood.[1]

C. This compound Contaminated Solid Waste:

  • Procedure: This waste stream includes items such as pipette tips, serological pipettes, vials, gloves, and bench paper that have come into contact with this compound.

  • Container: Collect all contaminated solid items in a designated, durable, sealable plastic bag or a puncture-resistant container.[1] Do not dispose of these items in the regular trash.

Step 3: Label Waste Containers Correctly

Proper labeling is a regulatory requirement and ensures safe handling.

  • Labeling: Clearly label every waste container with a "Hazardous Waste" tag provided by your EHS department.

  • Contents: List all chemical constituents by their full names (e.g., "this compound," "Dimethyl Sulfoxide," "Water") and their approximate percentages.[1]

Step 4: Temporary On-Site Storage
  • Location: Store all sealed this compound waste containers in a designated and secure Satellite Accumulation Area within the laboratory.

  • Environment: This area should be well-ventilated. A flammable materials storage cabinet is recommended for DMSO-containing waste.[1]

  • Compatibility: Ensure this compound waste is not stored with incompatible materials such as strong oxidizing agents, acids, or bases.[1]

Step 5: Arrange for Final Disposal
  • Contact EHS: Once a waste container is full or has reached its storage time limit, contact your institution's EHS department to schedule a chemical waste pickup.[1][2]

  • Professional Disposal: this compound waste should ultimately be disposed of by a licensed hazardous waste contractor, typically through chemical incineration.[2]

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

TGN020_Disposal_Workflow cluster_start Start: Identify Waste cluster_streams Waste Stream Segregation cluster_collection Collection & Containment cluster_labeling Labeling cluster_end Final Steps start_node This compound Waste Generated powder Unused/Expired Powder start_node->powder solution Liquid Solution (e.g., in DMSO) start_node->solution solid Contaminated Solid Waste (Gloves, Tips, Vials) start_node->solid collect_powder Collect in sealed, shatter-proof container powder->collect_powder collect_solution Collect in compatible, sealed liquid waste container solution->collect_solution collect_solid Collect in designated, sealed solid waste bag/container solid->collect_solid label_waste Label with 'Hazardous Waste' tag. List all chemical constituents and percentages. collect_powder->label_waste collect_solution->label_waste collect_solid->label_waste storage Store in designated Satellite Accumulation Area (e.g., Flammables Cabinet) label_waste->storage disposal Contact EHS for Waste Pickup and Disposal storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Navigating the Handling of TGN-020: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential, immediate safety and logistical information for the handling of TGN-020 (N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide), a selective Aquaporin-4 (AQP4) inhibitor. The following procedural guidance is designed to ensure safe laboratory practices, proper disposal, and effective experimental application.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Enclosure with local exhaust ventilation (e.g., chemical fume hood), disposable nitrile gloves, lab coat, and safety glasses with side shields. For larger quantities or potential for aerosolization, a respirator may be necessary.
Solution Preparation Chemical fume hood, disposable nitrile gloves, lab coat, and chemical safety goggles.
In Vitro and In Vivo Administration Disposable nitrile gloves, lab coat, and safety glasses.
Waste Disposal Disposable nitrile gloves, lab coat, and safety glasses.
Operational Plan: From Receipt to Disposal

A clear operational plan ensures consistency and safety throughout the lifecycle of this compound in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically supplied as a powder and should be stored at room temperature.[1]

  • Solutions of this compound in DMSO can be stored at -20°C for up to three months or -80°C for up to two years.[1][2]

2. Handling and Preparation of Solutions:

  • All handling of powdered this compound should be conducted in a chemical fume hood to avoid inhalation of dust.

  • This compound is soluble in DMSO.[1] To prepare a stock solution, first dissolve the compound in DMSO, which may require warming, and then dilute with an appropriate aqueous buffer.[1]

  • For in vivo studies in mice, this compound has been dissolved in a solution of 10% DMSO in phosphate-buffered saline (PBS).[3]

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including a respirator if the spill involves powder.

  • For solid spills, carefully sweep up the material and place it in a suitable, sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

4. Disposal Plan:

  • Dispose of waste this compound, contaminated materials, and empty containers in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be disposed of through an approved waste disposal plant.

Experimental Protocols for this compound Application

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vivo Administration in a Mouse Model of Ischemic Stroke

This protocol is based on studies investigating the neuroprotective effects of this compound.

Objective: To assess the efficacy of this compound in reducing cerebral edema following ischemic stroke.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Adult male mice

  • Standard surgical tools for middle cerebral artery occlusion (MCAO) model

Procedure:

  • Animal Model: Induce transient focal cerebral ischemia using the MCAO model.

  • This compound Preparation: Prepare a 200 mg/kg dose of this compound. Dissolve the required amount of this compound powder in DMSO and then dilute with sterile PBS to the final injection volume. The final concentration of DMSO should be minimized.

  • Administration: Administer the this compound solution via intraperitoneal (i.p.) injection. In some studies, this compound was administered 10 minutes after successful occlusion.[4]

  • Control Group: Administer an equivalent volume of the vehicle (e.g., 10% DMSO in PBS) to the control group of animals.

  • Post-operative Care and Analysis: Monitor the animals for neurological deficits and other health parameters. At the desired time points, sacrifice the animals and perform analyses such as MRI to measure infarct and edema volume, and histological analysis of brain tissue.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative data from a study investigating the effect of this compound on ischemic cerebral edema.[5]

ParameterControl Group (Vehicle)This compound Treated Group
Infarct Volume (% of Hemisphere) 45.25 ± 3.1124.30 ± 1.88
Brain Swelling Volume (% of Hemisphere) 129.32 ± 4.69111.98 ± 7.18

Visualizing this compound's Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway affected by this compound and a typical experimental workflow.

TGN020_Signaling_Pathway cluster_cell Astrocyte TGN020 This compound AQP4 Aquaporin-4 (AQP4) TGN020->AQP4 Inhibits ERK12 ERK1/2 Pathway TGN020->ERK12 Inhibits NLRP3 NLRP3 Inflammasome TGN020->NLRP3 Inhibits WaterInflux Water Influx AQP4->WaterInflux Facilitates Inflammation Inflammation & Apoptosis ERK12->Inflammation NLRP3->Inflammation

Caption: this compound inhibits AQP4, reducing water influx, and also impacts ERK1/2 and NLRP3 pathways.

TGN020_Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis A Weigh this compound Powder (in fume hood) B Dissolve in DMSO A->B C Dilute with PBS B->C E Administer this compound (i.p.) C->E D Induce Ischemia (MCAO Model) D->E F Monitor Animal Health E->F G Sacrifice Animal F->G H Perform MRI/Histology G->H I Data Analysis H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TGN-020
Reactant of Route 2
Reactant of Route 2
TGN-020

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。